6-(1H-pyrazol-1-yl)pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-pyrazol-1-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-2-3-8(10-6-7)12-5-1-4-11-12/h1-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOKAVKPEMXSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154095-29-1 | |
| Record name | 6-(1H-pyrazol-1-yl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-(1H-pyrazol-1-yl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(1H-pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with a pyrazole moiety and an amine group, presents a versatile scaffold for the development of novel therapeutic agents. Pyrazolylpyridine derivatives have been investigated for a range of biological activities, including kinase inhibition and antibacterial effects, making this core a compelling starting point for drug development programs.[1] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed protocols to support researchers in this area.
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic strategies. A prevalent and effective method involves the coupling of a substituted pyridine with pyrazole. The most logical and commonly employed route is the reaction of 6-chloropyridin-3-amine with pyrazole. This transformation can be achieved via a nucleophilic aromatic substitution (SNAr) or, more efficiently, through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds and is well-suited for coupling a heterocyclic amine like pyrazole with an aryl halide.[2] This reaction typically offers high yields and good functional group tolerance, making it a preferred method in many synthetic campaigns.
Synthetic Workflow Overview
Caption: Synthetic workflow for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of this compound via a Buchwald-Hartwig cross-coupling reaction.
Materials:
-
6-chloropyridin-3-amine
-
1H-Pyrazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 6-chloropyridin-3-amine (1.0 eq), 1H-pyrazole (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are critical and can be achieved through a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the pyridine and pyrazole rings. The chemical shifts and coupling constants will be indicative of the substitution pattern. A broad singlet for the -NH₂ protons is also expected, which may exchange with D₂O. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including those in the pyridine and pyrazole rings.[3][4] |
| FTIR | Characteristic N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and aromatic C-H and C=C/C=N stretching frequencies.[5] |
| Mass Spec | A molecular ion peak corresponding to the exact mass of the compound (C₈H₈N₄, M.W. 160.18 g/mol ).[6][7] Fragmentation patterns can provide further structural information. |
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Safety Precautions
As with any chemical synthesis, appropriate safety measures must be taken. The reaction should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reagents used, particularly the palladium catalyst and organic solvents, should be handled with care, and their respective Safety Data Sheets (SDS) should be consulted prior to use.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined Buchwald-Hartwig amination protocol offers a reliable and efficient method for the preparation of this valuable building block. The comprehensive characterization workflow ensures the structural integrity and purity of the final compound, which is essential for its application in drug discovery and development. By providing both the "how" and the "why" behind the experimental choices, this guide aims to empower researchers to confidently synthesize and utilize this important heterocyclic scaffold in their scientific endeavors.
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"crystal structure of 6-(1H-pyrazol-1-yl)pyridin-3-amine derivatives"
An In-Depth Technical Guide to the Crystal Structure of 6-(1H-Pyrazol-1-yl)pyridin-3-amine Derivatives
Abstract
The this compound scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount for rational drug design, polymorphism screening, and formulation development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, crystallization, and in-depth crystallographic analysis of this important class of molecules. We will explore the causality behind experimental choices in single-crystal X-ray diffraction (SC-XRD), delve into the interpretation of intramolecular and supramolecular features, and connect these structural insights to their biological function through structure-activity relationships (SAR).
Introduction: A Scaffold of Therapeutic Importance
Nitrogen-containing heterocyclic compounds are foundational to pharmaceutical development. Among these, the this compound framework has emerged as a key pharmacophore. Derivatives of this core structure have been investigated for a wide range of biological activities, including roles as kinase inhibitors and central nervous system agents.[1][2] The fusion of a pyridine ring, a common feature in many drugs, with a pyrazole ring, known for its diverse chemical reactivity and biological properties, creates a unique electronic and steric profile.[3][4]
The therapeutic efficacy of a drug molecule is intrinsically linked to its three-dimensional structure. This structure dictates how the molecule interacts with its biological target (e.g., an enzyme or receptor). Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguously determining the solid-state structure of a molecule.[5][6] It provides precise data on bond lengths, bond angles, and conformational arrangements, offering an unparalleled glimpse into the molecule's preferred geometry.[7] Furthermore, analysis of the crystal packing reveals the network of non-covalent interactions (hydrogen bonds, π-π stacking) that govern the supramolecular assembly. These interactions are critical for understanding physical properties such as solubility, stability, and melting point, which are vital for drug development.
This guide will walk through the complete workflow, from obtaining suitable crystals to the detailed analysis of their crystallographic features, providing the foundational knowledge required to leverage crystal structure information in drug discovery projects.
Synthesis and Crystallization of Derivatives
The synthesis of this compound derivatives typically involves multi-step reaction sequences.[8] A common strategy is the coupling of a functionalized pyridine precursor with a pyrazole ring system. For instance, a substituted 6-halopyridin-3-amine can be reacted with pyrazole under appropriate catalytic conditions to form the desired C-N bond. Subsequent modifications can be made to the amine group or other positions on the pyridine or pyrazole rings to generate a library of analogues.[9]
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[10] The quality of the crystal directly impacts the resolution and accuracy of the final structure.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed, allowing the solvent to evaporate slowly over days or weeks. This gradual increase in concentration promotes the formation of well-ordered crystals.
-
Vapor Diffusion (Hanging Drop/Sitting Drop): A concentrated drop of the compound's solution is sealed in a chamber containing a reservoir of a less soluble "anti-solvent." The vapor from the anti-solvent slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility drops, leading to crystal formation.
The choice of solvent is critical and often determined empirically. Solvents that provide moderate solubility for the compound are typically the most successful.
The Cornerstone of Structural Analysis: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a powerful, non-destructive analytical technique that provides detailed information about the atomic and molecular structure of a crystalline material.[6][7] The fundamental principle relies on the interaction of X-rays with the electron clouds of the atoms arranged in a regular, repeating lattice within the crystal.[10] This interaction causes the X-rays to diffract in a specific pattern of spots, which is a unique fingerprint of the crystal's internal structure.
Methodology: From Data Collection to Structure Refinement
The experimental workflow for determining a crystal structure is a self-validating system, ensuring the integrity and accuracy of the final model.
Caption: Workflow from synthesis to structural analysis.
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a thin fiber or loop on a goniometer head.[7][10]
-
Data Collection: The goniometer precisely rotates the crystal in the X-ray beam, allowing diffraction data to be collected from numerous orientations.[5] A detector records the position and intensity of thousands of diffracted X-ray reflections.
-
Structure Solution: The collected data are processed to yield a set of reflection intensities. The primary challenge, known as the "phase problem," is then solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map and a preliminary atomic model.[10]
-
Structure Refinement: The initial model is refined against the experimental data using least-squares algorithms. In this iterative process, atomic positions and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. Software packages such as SHELXL, OLEX2, or CRYSTALS are commonly used for this purpose.[11]
-
Validation: The final structure is rigorously validated using tools like PLATON or the IUCr's checkCIF service to ensure its chemical and geometric sensibility.
Key Crystallographic Parameters
The output of a crystal structure determination is a Crystallographic Information File (CIF), which contains all the essential information about the structure.
| Parameter | Description |
| Crystal System & Space Group | Describes the symmetry of the unit cell and the arrangement of molecules within it.[10] |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating unit cell that forms the crystal.[7] |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values (typically < 0.05) indicate a better fit. |
| Goodness-of-Fit (GooF) | Should be close to 1.0 for a good refinement. |
| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |
| Anisotropic Displacement Parameters | Describe the thermal motion of each atom as an ellipsoid. |
Analysis of Crystal Structures
Analysis of the refined structure provides invaluable chemical insights. This is broadly divided into intramolecular geometry and intermolecular interactions.
Intramolecular Geometry: Conformation and Steric Effects
The primary focus here is the conformation of the this compound core. A key parameter is the dihedral angle between the plane of the pyridine ring and the plane of the pyrazole ring. This angle reveals the degree of twisting between the two aromatic systems. In related structures, such as 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, the pyrazolyl groups are nearly perpendicular to the central pyridine ring.[12][13] This twisting can be influenced by steric hindrance from substituents or by crystal packing forces.
Analysis of bond lengths and angles within the scaffold can reveal electronic effects. For example, the C-N bond lengths connecting the two rings can indicate the degree of electronic communication between them. These parameters, when compared across a series of derivatives, can help explain differences in chemical reactivity and biological activity.
Intermolecular Interactions and Supramolecular Assembly
Molecules in a crystal are held together by a network of non-covalent interactions, which dictate the crystal's overall architecture and physical properties.
Caption: Key intermolecular interactions in the crystal lattice.
-
Hydrogen Bonding: The amine group (-NH₂) on the pyridine ring is a potent hydrogen bond donor. The nitrogen atoms within the pyridine and pyrazole rings are potential hydrogen bond acceptors. The formation of N-H···N hydrogen bonds is a common and powerful directing force in the crystal packing of these compounds, often leading to the formation of chains, layers, or more complex 3D networks.[12]
-
π-π Stacking: The aromatic pyrazole and pyridine rings can interact through π-π stacking. These interactions, while weaker than hydrogen bonds, contribute significantly to the overall lattice energy and can influence the relative orientation of molecules.
-
C-H···N/π Interactions: Weaker C-H···N hydrogen bonds and C-H···π interactions also play a role in fine-tuning the crystal packing, filling the voids left by the stronger interactions.
Structure-Activity Relationship (SAR) Insights
The crystal structure provides a static snapshot of a molecule's low-energy conformation. This information is a powerful tool for understanding SAR.[14][15] For instance, if a series of derivatives shows varying inhibitory activity against a target enzyme, their crystal structures might reveal key differences:
-
Conformational Constraints: A bulky substituent might force the pyrazole-pyridine dihedral angle into a conformation that is unfavorable for binding to the target's active site.
-
Access to Interaction Points: The crystal structure can confirm the 3D positioning of key functional groups. For example, the orientation of the amine group, crucial for forming a hydrogen bond with a residue in the active site, can be precisely determined.
-
Solubility and Bioavailability: The network of intermolecular interactions observed in the crystal structure can provide clues about the compound's solid-state stability and solubility, which are critical for its pharmacokinetic profile.
By correlating specific structural features (e.g., torsion angles, hydrogen bonding capacity) with biological data, researchers can build more accurate pharmacophore models and design new derivatives with improved potency and properties.[1][2]
Case Study: Analysis of Substituted Derivatives
To illustrate the comparative power of crystallography, consider a hypothetical series of derivatives designed to inhibit a specific kinase.
| Derivative | Substituent (R) | Space Group | Py-Pz Dihedral Angle (°) | Key H-Bond Interaction (Donor···Acceptor, Å) | IC₅₀ (nM) |
| 1 | H | P2₁/c | 35.4 | N-H···N(Py), 2.98 | 150 |
| 2 | 4-F-Phenyl | P-1 | 48.9 | N-H···N(Pz), 3.05 | 25 |
| 3 | 2-Me-Phenyl | C2/c | 85.1 | N-H···O(Solvent), 2.91 | >1000 |
Analysis:
-
Derivative 1 (the parent compound) shows moderate activity. Its relatively planar conformation (dihedral angle of 35.4°) and standard N-H···N hydrogen bonding serve as a baseline.
-
Derivative 2 , with a fluoro-phenyl group, is the most potent. The crystal structure shows a more twisted conformation (48.9°). This specific twist might be optimal for fitting into the kinase's binding pocket. The hydrogen bond is now formed with a pyrazole nitrogen, indicating a different packing arrangement that may subtly influence its properties.
-
Derivative 3 is inactive. The crystal structure immediately reveals a near-perpendicular arrangement of the rings (85.1°), likely due to the steric hindrance of the ortho-methyl group. This conformation is presumably unable to bind effectively to the target.
This case study demonstrates how quantitative data from crystal structures provide a rational basis for explaining SAR trends and guiding the next round of molecular design.
Conclusion and Future Perspectives
The crystallographic analysis of this compound derivatives is an indispensable tool in the field of drug discovery. It provides definitive proof of structure and offers profound insights into the conformational preferences and intermolecular interactions that govern both the solid-state properties and the biological activity of these molecules. By integrating high-resolution structural data with computational modeling and biological assays, scientists can accelerate the discovery and optimization of novel therapeutics.
Future work in this area will likely involve co-crystallization of these derivatives with their target proteins. Such studies would provide direct experimental evidence of the binding mode, validating pharmacophore models and paving the way for the design of next-generation inhibitors with superior efficacy and selectivity. Furthermore, systematic studies of polymorphism in this class of compounds will be crucial for ensuring the development of stable and effective pharmaceutical formulations.
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A Technical Guide to the Physicochemical Properties of 6-(1H-pyrazol-1-yl)pyridin-3-amine: A Critical Intermediate in Drug Discovery
Introduction: The Strategic Importance of 6-(1H-pyrazol-1-yl)pyridin-3-amine
In the landscape of modern medicinal chemistry, the journey from a promising molecular scaffold to a viable drug candidate is paved with rigorous scientific evaluation. A molecule's biological activity is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides an in-depth analysis of the key physicochemical characteristics of this compound, a heterocyclic compound of significant interest. Featuring a pyridine ring substituted with a pyrazole moiety, this compound serves as a crucial building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs), including potential kinase inhibitors.[3] Understanding and optimizing the properties detailed herein is paramount for any research scientist or drug development professional working with this versatile scaffold.[4][5]
Molecular Structure and Core Properties
The foundational attributes of a molecule provide the initial framework for predicting its behavior. This compound is a solid, light brown to brown substance under standard conditions.[6]
| Property | Value | Source |
| Chemical Formula | C₈H₈N₄ | [6] |
| Molecular Weight | 160.18 g/mol | [6] |
| CAS Number | 154095-29-1 | [6] |
| Physical Form | Solid | [6] |
A clear understanding of the molecular topology is essential for interpreting spectral data and predicting reactivity.
Figure 2: Workflow for a kinetic solubility assay.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). [7]2. Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a 96-well microtiter plate. Then, add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to achieve the final test concentration. The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its effect on solubility. [8]3. Incubation: Seal the plate and shake it at a constant temperature (e.g., 25°C) for a set period (e.g., 1-2 hours). [9]4. Separation of Undissolved Compound: After incubation, separate the precipitated solid from the solution. This is typically done by filtration using a filter plate or by centrifugation. [8][7]5. Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or liquid chromatography-mass spectrometry (LC-MS/MS). [8]6. Calculation: The solubility is determined by comparing the measured concentration to a calibration curve prepared from the stock solution. [10]
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor influencing membrane permeability and interaction with biological targets. [2]It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like this compound, the distribution coefficient (logD) at a specific pH (typically 7.4) is more physiologically relevant. [3]
-
Predicted XlogP: 0.5 [11]
Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination
Objective: To determine the distribution coefficient of a compound between n-octanol and an aqueous buffer at pH 7.4.
Methodology Rationale: The shake-flask method is the "gold standard" for logP and logD determination due to its direct measurement of partitioning at equilibrium. [3][12][13]While labor-intensive, it provides highly accurate results when performed correctly. [13][14] Step-by-Step Protocol:
-
Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice versa by shaking them together for 24 hours and then allowing the phases to separate. [12][15]2. Sample Preparation: Dissolve a small, accurately weighed amount of this compound in the pre-saturated n-octanol or PBS.
-
Partitioning: Combine equal volumes of the pre-saturated n-octanol and PBS containing the dissolved compound in a vial.
-
Equilibration: Shake the vial for a sufficient time (e.g., 2-4 hours) to allow the compound to reach partitioning equilibrium between the two phases. [9]5. Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method like HPLC-UV.
-
Calculation: The logD₇.₄ is calculated using the following formula: logD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
Ionization Constant (pKa): The Influence of pH
The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding. The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. [16][17]For this compound, the basic nitrogen atoms on the pyridine and pyrazole rings, as well as the amine group, will influence its ionization behavior.
-
Predicted pKa: 2.50 ± 0.29 [6] This predicted value suggests the compound is a weak base. Experimental determination is crucial for a precise understanding of its charge state at physiological pH.
Experimental Protocol: Potentiometric Titration for pKa Determination
Objective: To determine the acid dissociation constant(s) of a compound.
Methodology Rationale: Potentiometric titration is a highly accurate and widely used method for pKa determination. [18][19][20]It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of the inflection point where pH = pKa. [17][19]
Figure 3: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10). [18]2. Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in water. If solubility is low, a co-solvent like methanol may be used, but the results will need to be extrapolated back to aqueous conditions. [20]3. Titration:
-
Acidify the sample solution to a low pH (e.g., pH 2) with a standardized acid (e.g., 0.1 M HCl).
-
Incrementally add a standardized base (e.g., 0.1 M NaOH), recording the pH after each addition. [17][18]4. Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
Identify the equivalence point(s) from the inflection point(s) of the curve.
-
The pKa is equal to the pH at the half-equivalence point. [18]
-
Spectroscopic Profile
While specific experimental spectra for this compound are not widely published, its structural features allow for the prediction of its key spectroscopic characteristics.
UV-Vis Spectroscopy
The conjugated system formed by the pyrazole and pyridine rings is expected to produce strong absorbance in the UV region. The absorption maxima (λₘₐₓ) for similar pyrazolylpyridine structures are typically observed in the 250-350 nm range. [21][22]The exact λₘₐₓ and molar absorptivity would be influenced by the solvent polarity.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic peaks for the functional groups present:
-
N-H stretching: A primary amine (NH₂) typically shows two bands in the 3300-3500 cm⁻¹ region.
-
C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
-
C=N and C=C stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
C-N stretching: The C-N bond of the amine group will likely show a peak in the 1250-1350 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be complex, with distinct signals for the protons on the pyridine and pyrazole rings. The chemical shifts would be in the aromatic region (typically 6.5-9.0 ppm). The NH₂ protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be characteristic of aromatic and heteroaromatic carbons.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 160. The fragmentation pattern would likely involve the cleavage of the pyrazole and amine groups from the pyridine ring.
Conclusion
The physicochemical properties of this compound are pivotal to its successful application in drug discovery and development. While many of its properties are currently based on predictive models, this guide provides the established, robust experimental protocols necessary for their empirical determination. A thorough characterization of its melting point, solubility, lipophilicity, and ionization constant will empower researchers to make informed decisions, optimize synthetic routes, and ultimately design novel therapeutic agents with improved "drug-like" qualities.
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Initial Biological Screening of 6-(1H-pyrazol-1-yl)pyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the initial biological screening of the novel chemical entity, 6-(1H-pyrazol-1-yl)pyridin-3-amine. The strategic integration of pyrazole and pyridine moieties suggests a strong potential for kinase inhibition, a class of targets pivotal in oncology and inflammatory diseases.[1][2][3][4] This document outlines a tiered, data-driven screening cascade designed to efficiently assess the compound's cytotoxic potential, define its kinase selectivity profile, and provide preliminary insights into its drug-like properties. By adhering to the principles of scientific integrity and employing validated methodologies, this guide aims to equip researchers with the necessary tools to make informed decisions regarding the progression of this promising scaffold.
Introduction and Rationale
The confluence of a pyrazole and a pyridine ring within a single molecular scaffold presents a compelling starting point for drug discovery. Pyrazole derivatives are recognized as pharmacologically significant scaffolds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][5][6][7] The pyrazole nucleus is a key component in several marketed drugs, highlighting its proven therapeutic potential.[1][2][8] Similarly, the pyridine motif is a prevalent feature in many kinase inhibitors, often engaging in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase.[9]
The compound this compound, with its molecular formula C8H8N4 and molecular weight of 160.18, is a solid at room temperature.[10][11] Its structure suggests potential for kinase inhibition.[12] Therefore, a systematic and robust initial biological screening is warranted to elucidate its therapeutic potential.
This guide proposes a screening cascade that begins with a broad assessment of cytotoxicity, followed by a comprehensive kinase panel screen to identify primary targets. Subsequent cell-based assays will then be employed to confirm on-target activity in a more physiologically relevant context. Finally, a preliminary in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assessment will provide early insights into the compound's developability.
Experimental Design and Methodologies
The initial screening of this compound will follow a tiered approach, designed to generate decision-driving data in a time and resource-efficient manner.
Tier 1: Foundational Cytotoxicity and Physicochemical Profiling
The primary objective of this tier is to establish the compound's general toxicity profile and fundamental drug-like properties.
2.1.1. In Vitro Cytotoxicity Assays
A critical first step in evaluating any new chemical entity is to determine its cytotoxic potential.[13] This provides an initial therapeutic window and informs the concentration ranges for subsequent assays. A panel of cancer cell lines and a normal, non-transformed cell line should be used to assess both efficacy and selectivity.
Recommended Cell Lines:
-
Cancer Cell Lines: A diverse panel representing different cancer types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], K562 [leukemia]).
-
Normal Cell Line: A non-cancerous cell line (e.g., MRC-5 [lung fibroblast] or BEAS-2B [bronchial epithelial]) to assess for general cytotoxicity.
Key Assays:
-
MTT/XTT Assay: These colorimetric assays measure metabolic activity as an indicator of cell viability.[13]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[13][14][15]
| Parameter | MTT/XTT Assay | LDH Assay |
| Principle | Measures metabolic activity of viable cells. | Measures release of LDH from damaged cells. |
| Endpoint | Colorimetric reading (formazan product). | Colorimetric reading (formazan product). |
| Interpretation | Decrease in signal indicates reduced cell viability. | Increase in signal indicates increased cytotoxicity. |
Experimental Protocol: MTT Assay [13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell viability by 50%).
2.1.2. Preliminary Physicochemical and ADME Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying potential liabilities that could hinder its development.[16][17][18][19][20]
Key Assays:
-
Aqueous Solubility: Determines the compound's solubility in a physiologically relevant buffer.
-
Lipophilicity (LogD): Measures the compound's distribution between an aqueous and an organic phase, which influences its permeability and distribution.
-
Metabolic Stability: Assesses the compound's susceptibility to metabolism by liver enzymes (e.g., using liver microsomes or hepatocytes).[18]
| ADME Parameter | Assay | Significance |
| Absorption | Aqueous Solubility, Caco-2 Permeability | Predicts oral bioavailability. |
| Distribution | Lipophilicity (LogD), Plasma Protein Binding | Influences tissue distribution and free drug concentration. |
| Metabolism | Metabolic Stability (Microsomes, Hepatocytes) | Determines the rate of clearance and potential for drug-drug interactions. |
Tier 2: Target Identification and Selectivity Profiling
Given the structural alerts for kinase inhibition, the next logical step is to perform a broad screen against a panel of kinases to identify potential targets.
2.2.1. Kinome-Wide Profiling
Comprehensive kinase screening is essential for identifying potent and selective kinase inhibitors.[21] This approach helps to mitigate off-target effects and provides a broader understanding of the compound's mechanism of action.[22]
Recommended Platform:
-
KINOMEscan™: This is a high-throughput, competition-based binding assay that can quantitatively measure the interactions between a compound and a large panel of kinases.[23][24][25] It provides dissociation constants (Kd) as a measure of binding affinity.
Experimental Workflow: KINOMEscan™
Caption: KINOMEscan™ workflow for kinase selectivity profiling.
Data Interpretation: The output will be a list of kinases for which the compound shows significant binding affinity (low Kd values). The selectivity can be visualized using a TREEspot™ diagram, which maps the hits onto a phylogenetic tree of the human kinome.[23]
Tier 3: Cell-Based Target Validation and Mechanistic Studies
Once primary kinase targets are identified, cell-based assays are necessary to confirm that the compound's activity in a cellular context is mediated by these targets.[26][27][28]
2.3.1. Target Engagement and Phosphorylation Assays
These assays determine if the compound can inhibit the activity of the target kinase within a cell.
Recommended Assays:
-
Western Blotting: To measure the phosphorylation status of the direct downstream substrate of the identified target kinase. A decrease in phosphorylation upon compound treatment indicates target engagement and inhibition.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target protein upon ligand binding.
2.3.2. Phenotypic Assays
These assays measure the biological consequences of inhibiting the target kinase.
Examples:
-
Cell Proliferation/Apoptosis Assays: If the target kinase is involved in cell survival pathways, its inhibition should lead to decreased proliferation or increased apoptosis.[28]
-
Cell Migration/Invasion Assays: If the target kinase is implicated in metastasis, its inhibition can be assessed in these assays.
Experimental Workflow: Cell-Based Target Validation
Caption: Workflow for cell-based target validation.
Data Analysis and Interpretation
A consensus ranking approach should be employed to integrate data from multiple assays, providing a more holistic view of the compound's potential.[29] For instance, a compound that demonstrates potent kinase inhibition, on-target cellular activity, and low off-target cytotoxicity would be prioritized for further development.
Hit Prioritization Criteria
-
Potency: IC50 or Kd values in the nanomolar to low micromolar range.
-
Selectivity: A high degree of selectivity for the primary target(s) over other kinases.
-
Cellular Activity: Demonstrated on-target activity in cell-based assays at concentrations comparable to the biochemical potency.
-
Favorable ADME Profile: Acceptable aqueous solubility, metabolic stability, and permeability.
Conclusion and Future Directions
The initial biological screening of this compound, as outlined in this guide, will provide a robust dataset to support a go/no-go decision for its advancement into lead optimization. The inherent drug-like properties of the pyrazole and pyridine scaffolds, combined with their potential for potent and selective kinase inhibition, make this an attractive starting point for the discovery of novel therapeutics.[30][31][32][33] Promising results from this initial screen would justify further studies, including structure-activity relationship (SAR) exploration to improve potency and selectivity, in vivo efficacy studies in relevant animal models, and more comprehensive DMPK (Drug Metabolism and Pharmacokinetics) profiling.
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An In-depth Technical Guide to Exploring the Mechanism of Action of Pyrazolylpyridine Compounds
Preamble: The Pyrazolylpyridine Scaffold - A Privileged Structure in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets with high affinity. The pyrazolylpyridine core is a quintessential example of such a scaffold.[1] This heterocyclic, nitrogen-containing structure serves as a versatile and synthetically accessible foundation for a multitude of potent biological activities, ranging from anticancer and anti-inflammatory to antiviral and antibacterial.[2][3]
This guide provides an in-depth exploration of the predominant mechanism of action for pyrazolylpyridine compounds—kinase inhibition—and furnishes researchers and drug development professionals with the foundational knowledge and practical workflows required to elucidate their cellular and molecular effects. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Primary Mechanism: Competitive Inhibition of Protein Kinases
The vast majority of therapeutically relevant pyrazolylpyridine compounds function as inhibitors of protein kinases.[4] Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating nearly all cellular processes, including growth, differentiation, and apoptosis.[5] In many diseases, particularly cancer, kinases become dysregulated, leading to uncontrolled cell proliferation and survival.[5]
The ATP-Binding Pocket: A Vulnerable Target
Kinases utilize adenosine triphosphate (ATP) as a phosphate donor. The site where ATP binds, known as the ATP-binding pocket, is a highly conserved region. Pyrazolylpyridine compounds have been expertly designed to exploit this site. Their core structure acts as an "ATP mimic," specifically targeting the hinge region of the kinase active site—the flexible linker between the N- and C-lobes of the enzyme.[1][4] By forming key hydrogen bonds with the backbone of this hinge region, much like the adenine ring of ATP does, these compounds physically obstruct the binding of ATP, thereby preventing phosphorylation of downstream substrates. This mode of action classifies them as ATP-competitive inhibitors.[5]
The success of this scaffold is exemplified by several compounds that have received regulatory approval or are in late-stage clinical trials, including the RET kinase inhibitor Selpercatinib and the JAK2 inhibitor Gandotinib.[4][5][6]
Downstream Cellular Consequences of Kinase Inhibition
Blocking a dysregulated kinase initiates a cascade of downstream effects that ultimately determine the compound's therapeutic outcome. The specific consequences are dependent on the kinase being inhibited. For instance:
-
Inhibition of PIM-1 Kinase: Pyrazolylpyridine compounds targeting PIM-1, a kinase often overexpressed in liver cancer, have been shown to induce potent cytotoxicity and trigger apoptosis, a form of programmed cell death.[7][8]
-
Inhibition of Cyclin-Dependent Kinases (CDKs): Targeting CDKs, such as CDK16, can lead to cell cycle arrest, typically in the G2/M phase, preventing cancer cells from progressing through mitosis.[2][9]
-
Inhibition of Epidermal Growth Factor Receptor (EGFR): In lung cancers driven by EGFR mutations, pyrazolylpyridine inhibitors can block aberrant growth signals and promote tumor regression.[6]
The following diagram illustrates the general principle of how a pyrazolylpyridine compound can interrupt a common cancer-related signaling pathway.
Caption: Generalized kinase signaling cascade and point of inhibition.
A Validated Workflow for Mechanistic Elucidation
To rigorously define the mechanism of action of a novel pyrazolylpyridine compound, a multi-step, hierarchical approach is essential. This workflow is designed to first confirm the compound's biological effect, then identify its direct molecular target, and finally, validate its impact on cellular signaling pathways.
Caption: Hierarchical workflow for MoA (Mechanism of Action) studies.
Core Experimental Protocols
The following protocols are foundational for investigating pyrazolylpyridine compounds. The causality behind each step is explained to ensure a deep understanding of the methodology.
Protocol: Cell Viability (MTT) Assay
Objective: To quantify the cytotoxic or cytostatic effect of a compound on a cancer cell line and determine its IC50 (half-maximal inhibitory concentration).
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Action: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.[10]
-
Causality: Seeding at an optimal density ensures cells are in a logarithmic growth phase during the experiment, providing a robust signal and sensitivity to anti-proliferative agents. An overnight incubation allows cells to adhere and recover from trypsinization.
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the pyrazolylpyridine compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Causality: A dose-response curve is critical for determining the IC50. A wide concentration range (e.g., from 0.01 µM to 100 µM) is necessary to capture the full inhibitory profile.
-
-
Incubation:
-
Action: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Causality: The incubation time must be sufficient for the compound to exert its biological effect. Testing multiple time points can reveal whether the compound is fast-acting or requires cell division to occur.[10]
-
-
MTT Addition and Formazan Formation:
-
Action: Add 20 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Causality: This incubation period allows for sufficient reduction of MTT by viable cells. Protect the plate from light as MTT is light-sensitive.
-
-
Solubilization and Measurement:
-
Action: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[10]
-
Causality: DMSO is a powerful solvent required to fully dissolve the insoluble formazan, ensuring accurate spectrophotometric measurement.
-
Action: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Action: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[10]
-
Protocol: Western Blot for Phospho-Protein Analysis
Objective: To directly observe if the compound inhibits the phosphorylation of its target kinase and downstream substrates within the cell.
Principle: Western blotting uses antibodies to detect specific proteins separated by size via gel electrophoresis. By using primary antibodies specific to both the total form of a protein and its phosphorylated form, one can quantify the change in phosphorylation status upon compound treatment.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Action: Seed cells in 6-well plates. Treat with the pyrazolylpyridine compound at concentrations around the IC50 value for a specific duration (e.g., 2-24 hours).
-
Causality: Treating near the IC50 ensures the observed effect is not due to overwhelming, non-specific toxicity.
-
Action: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins post-lysis. All steps must be performed on ice to prevent protein degradation.
-
-
Protein Quantification:
-
Action: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Causality: Equal protein loading is essential for accurate comparison of protein levels between different treatment groups.
-
-
Gel Electrophoresis and Transfer:
-
Action: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Causality: SDS-PAGE separates proteins based on their molecular weight. The transfer to a membrane provides a solid support for antibody probing.
-
-
Immunoblotting:
-
Action: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Action: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-ERK) overnight at 4°C.
-
Action: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Causality: The secondary antibody binds to the primary antibody and carries an enzyme (HRP) that will generate a detectable signal.
-
-
Detection and Analysis:
-
Action: Add an enhanced chemiluminescence (ECL) substrate to the membrane and image the resulting signal.
-
Action: Strip the membrane and re-probe with an antibody for the total protein target (e.g., anti-total-ERK) and a loading control (e.g., GAPDH or β-actin).
-
Causality: Re-probing for total protein and a loading control is a self-validating step to confirm that any decrease in the phospho-signal is due to inhibition of phosphorylation, not a decrease in the total amount of the protein or unequal sample loading.
-
Data Presentation: Comparative Efficacy
Summarizing quantitative data in a structured format is crucial for comparing the efficacy and selectivity of different compounds.
| Compound ID | Primary Kinase Target | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 9 | PIM-1 Kinase | HepG2 | Liver Cancer | 0.18 | [7] |
| Compound 9 | PIM-1 Kinase | MCF-7 | Breast Cancer | 0.34 | [7] |
| Compound 6b | Not Specified | HNO-97 | Oral Cancer | 10.0 | [11] |
| Compound 6d | Not Specified | HNO-97 | Oral Cancer | 10.56 | [11] |
| Compound 7a | CDK-2 | HepG2 | Liver Cancer | 11.2 ± 1.9 | [12] |
| Compound 7b | CDK-2 | HepG2 | Liver Cancer | 10.5 ± 2.5 | [12] |
Alternative Mechanisms and Broader Therapeutic Potential
While kinase inhibition is the most prominent mechanism, the pyrazolylpyridine scaffold is versatile. Certain derivatives have been shown to act through other pathways, highlighting the importance of comprehensive screening:
-
Anti-inflammatory Activity: Some pyrazolopyridines have been developed as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways.[13]
-
Anticoagulant Effects: A distinct class of pyrazole derivatives has been engineered to act as covalent inhibitors of thrombin, a key serine protease in the blood coagulation cascade, through a "serine-trapping" mechanism.[14][15]
-
Metabolic Enzyme Inhibition: Certain pyrazolylpyridine compounds have been identified as selective inhibitors of cytochrome P450 enzymes, such as CYP4A11 and CYP4F2, which are involved in the metabolism of arachidonic acid and implicated in renal diseases.[16]
-
Modulation of Oxidative Stress: Some pyrazole derivatives can interfere with cellular redox balance by inhibiting ROS production from sources like NADPH oxidase.[17]
The following diagram illustrates how a single compound class can have diverse mechanisms leading to apoptosis.
Caption: Convergent pathways to apoptosis modulated by pyrazolylpyridines.
Conclusion and Future Outlook
Pyrazolylpyridine compounds have firmly established their importance in drug discovery, primarily as highly effective kinase inhibitors. Their mechanism of action is rooted in their structural ability to compete with ATP, leading to the shutdown of aberrant signaling pathways that drive diseases like cancer. The experimental workflows detailed in this guide provide a robust framework for researchers to not only confirm this primary mechanism but also to explore the nuanced, compound-specific effects on cell fate. As our understanding of the kinome and other cellular targets expands, the "privileged" pyrazolylpyridine scaffold will undoubtedly continue to serve as a fruitful starting point for the development of next-generation targeted therapies.
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A Technical Guide to the Structure-Activity Relationship (SAR) of 6-(1H-pyrazol-1-yl)pyridin-3-amine Analogs in Kinase Inhibition
Abstract
The 6-(1H-pyrazol-1-yl)pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the interaction of this scaffold with various kinase targets implicated in oncology, inflammation, and neurodegenerative diseases. We will dissect the key structural motifs, explore the impact of substitutions on the pyrazole and pyridine rings, and elucidate the role of the 3-amino group in establishing crucial binding interactions. This whitepaper aims to equip researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the SAR landscape, facilitating the rational design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.
Introduction: The Rise of a Privileged Scaffold
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes.[1] Their dysregulation is a hallmark of many human diseases, most notably cancer, making them one of the most important classes of drug targets. The this compound core has emerged as a highly versatile and effective scaffold for the development of kinase inhibitors.[2] Its rigid, planar structure provides an excellent framework for presenting key pharmacophoric features into the ATP-binding pocket of kinases. The pyrazole and pyridine rings can engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, while the 3-amino group often serves as a crucial hydrogen bond donor, anchoring the molecule within the hinge region of the kinase. The amenability of this scaffold to synthetic modification allows for the fine-tuning of its biological activity and physicochemical properties, making it a cornerstone of many kinase inhibitor discovery programs.
General Synthetic Strategies
The synthesis of this compound analogs typically involves a multi-step sequence. A common approach begins with the construction of the substituted pyridine core, followed by the introduction of the pyrazole moiety and subsequent functionalization.
Experimental Protocol: A Representative Synthesis
A general and adaptable synthetic route is outlined below. This protocol is a composite of methodologies reported in the literature and may require optimization for specific analogs.
-
Synthesis of the Pyridine Core: A common starting material is a suitably substituted 2-chloronicotinonitrile. This can be achieved through various methods, including the Vilsmeier-Haack reaction on appropriate precursors.
-
Introduction of the Pyrazole: The 2-chloro substituent is displaced by a substituted pyrazole via a nucleophilic aromatic substitution reaction. This is typically carried out by heating the chloropyridine with the desired pyrazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.
-
Formation of the 3-Amine: The nitrile group at the 3-position of the pyridine ring is then reduced to a primary amine. This reduction can be accomplished using various reagents, such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation.
-
Diversification: The resulting this compound core can be further modified. For instance, the 3-amino group can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents.
Decoding the Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the pyrazole and pyridine rings, as well as modifications to the 3-amino group. The following sections dissect the SAR for each of these key regions.
The Pyrazole Ring: A Hub for Selectivity and Potency
The pyrazole ring often projects into a hydrophobic pocket of the kinase active site. Substitutions on this ring can significantly impact both potency and selectivity.
-
Substitution at the 3- and 5-positions: Small, lipophilic groups such as methyl or ethyl at these positions are generally well-tolerated and can enhance binding affinity by occupying hydrophobic pockets.
-
Substitution at the 4-position: This position is often a key determinant of selectivity. Bulky substituents at the 4-position can be used to probe the shape and size of the active site and can introduce selectivity for certain kinases over others. For example, in the development of c-Jun N-terminal kinase (JNK) inhibitors, substitutions at the 4-position of the pyrazole ring were explored to optimize potency and selectivity.[1]
The Pyridine Ring: The Anchor and Vector
The pyridine ring serves as the central scaffold, orienting the other functional groups for optimal interaction with the kinase.
-
The 3-Amino Group: As mentioned, the 3-amino group is frequently a critical hydrogen bond donor, interacting with the backbone of the kinase hinge region. Maintaining this interaction is often essential for potent inhibition.
-
Substitution at other positions: While less commonly explored, substitutions on the pyridine ring itself can influence the electronic properties of the core and its overall conformation, thereby modulating activity.
The 3-Amino Group: The Gateway to the Hinge Region
The 3-amino group is a cornerstone of the pharmacophore for many kinase inhibitors based on this scaffold.
-
Primary Amine: The unsubstituted -NH2 group is often optimal for forming a bidentate hydrogen bond with the kinase hinge.
-
Secondary and Tertiary Amines: Acylation or alkylation of the 3-amino group can be a strategy to pick up additional interactions or to modulate physicochemical properties such as solubility and cell permeability. However, this can also disrupt the crucial hinge-binding interaction, leading to a loss of potency.
Case Study: Pyrazolylpyridine Analogs as Kinase Inhibitors
The versatility of the this compound scaffold is evident in its application to a wide range of kinase targets.
c-Jun N-terminal Kinase (JNK) Inhibitors
A series of 4-(pyrazol-3-yl)-pyridines were developed as potent JNK inhibitors. The SAR studies revealed that substitution on the pyrazole ring was critical for activity. Optimization of these substituents led to the discovery of compounds with good in vivo profiles.[1][3]
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
Pyrazolobenzodiazepines, which can be considered as constrained analogs of the pyrazolylpyridine scaffold, have been identified as potent inhibitors of CDK2.[4] These compounds block cell cycle progression in human tumor cell lines, highlighting the potential of this chemical space in cancer therapy.
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors
More recently, 1H-pyrazol-3-amine derivatives have been investigated as inhibitors of RIPK1, a key mediator of necroptosis and inflammation.[5][6] Structural optimization of these compounds led to the discovery of potent and selective inhibitors with favorable pharmacokinetic properties and in vivo efficacy in models of inflammatory disease.[5]
Data Presentation: A Comparative Analysis
To illustrate the impact of structural modifications, the following table summarizes hypothetical SAR data for a series of this compound analogs against a generic kinase target.
| Compound ID | R1 (Pyrazole) | R2 (Pyridine) | R3 (Amine) | Kinase IC50 (nM) |
| 1a | H | H | H | 500 |
| 1b | 4-Me | H | H | 150 |
| 1c | 4-Cl | H | H | 75 |
| 1d | 4-Ph | H | H | 25 |
| 2a | 4-Ph | 5-F | H | 30 |
| 2b | 4-Ph | 5-Me | H | 45 |
| 3a | 4-Ph | H | Ac | 800 |
| 3b | 4-Ph | H | Me | 650 |
This data is illustrative and intended to demonstrate general SAR trends.
Visualizing the SAR Workflow
The process of SAR-driven lead optimization can be visualized as a cyclical workflow.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective kinase inhibitors. The well-defined SAR for this class of compounds provides a clear roadmap for medicinal chemists to design novel agents with improved therapeutic properties. Future efforts in this area will likely focus on:
-
Exploring novel substitution patterns: The untapped chemical space around the core scaffold offers opportunities for the discovery of inhibitors with novel binding modes or improved selectivity profiles.
-
Targeting novel kinases: The adaptability of the scaffold makes it an attractive starting point for inhibitor development against newly validated kinase targets.
-
Optimizing ADME properties: A continued focus on improving the drug-like properties of these analogs will be crucial for translating potent inhibitors into clinically successful therapeutics.
By leveraging the extensive SAR knowledge base for the this compound scaffold, the scientific community is well-positioned to develop the next generation of kinase inhibitors for the treatment of a wide range of human diseases.
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Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., Ling, Y. Y., Lin, L., Ruiz, C. H., LoGrasso, P., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732–2735. [Link]
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A Strategic Guide to Unveiling the Biological Targets of 6-(1H-pyrazol-1-yl)pyridin-3-amine
Abstract
The identification of a small molecule's biological target is a pivotal and often challenging step in the drug discovery and development process.[1][2] Understanding the molecular mechanism of action is crucial for optimizing lead compounds, predicting potential side effects, and ultimately developing safer and more effective therapeutics.[1][3] This in-depth technical guide provides a comprehensive and strategic workflow for researchers, scientists, and drug development professionals to identify the potential biological targets of the novel compound 6-(1H-pyrazol-1-yl)pyridin-3-amine. While direct biological data for this specific molecule is not yet publicly available, this guide leverages established methodologies and insights from structurally related aminopyridine and pyrazolopyridine scaffolds to propose a robust, multi-pronged approach to target deconvolution. The narrative emphasizes the rationale behind experimental choices, integrating both computational and experimental strategies to build a compelling case for target identification and validation.
Introduction: The Enigma of a Novel Scaffold
The compound this compound presents a unique chemical architecture, combining the structural features of both aminopyridine and pyrazole moieties. Aminopyridine derivatives are a versatile class of compounds with a broad spectrum of biological activities, including the modulation of ion channels and enzymes, leading to their investigation in neurological disorders, oncology, and infectious diseases.[4][5][6][7][8] Similarly, the pyrazolopyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing promise as anticancer agents, often through the inhibition of protein kinases.[9][10][11][12][13]
The fusion of these two privileged scaffolds in this compound suggests a rich potential for biological activity. However, without empirical data, its mechanism of action remains speculative. This guide, therefore, outlines a systematic and logical progression from broad, unbiased screening to focused, hypothesis-driven validation, designed to efficiently and accurately identify its molecular targets.
The Initial Approach: A Symphony of In Silico and Phenotypic Screening
The journey of target identification begins with a dual approach that combines the predictive power of computational methods with the empirical evidence from phenotypic screening. This parallel strategy allows for the generation of initial hypotheses that can guide subsequent, more resource-intensive experimental validation.
In Silico Target Prediction: Fishing in the Virtual Ocean
Computational, or in silico, methods offer a time- and cost-effective first step to generate a list of potential targets.[14][15] These approaches leverage vast databases of known drug-target interactions and chemical structures to predict the most likely binding partners for a novel compound.[16][17]
Two powerful and freely accessible web-based tools for this purpose are SwissTargetPrediction and PharmMapper.
-
SwissTargetPrediction: This tool predicts targets based on the principle of chemical similarity, comparing the 2D and 3D structure of the query molecule to a library of over 370,000 compounds with known bioactivity on more than 3,000 targets.[18][19][20]
-
PharmMapper: This server utilizes a reverse pharmacophore mapping approach, fitting the query molecule against a large database of pharmacophore models derived from known protein-ligand complexes.[21]
Rationale for this approach: By using two distinct algorithms (similarity-based and pharmacophore-based), we can increase the confidence in overlapping predictions and generate a more robust list of initial hypotheses.
Hypothetical In Silico Prediction Results for this compound:
| Predicted Target Class | Rationale based on Scaffold | Potential Therapeutic Area |
| Protein Kinases (e.g., CDK, GSK-3) | Pyrazolopyridine derivatives are known kinase inhibitors.[9][10] | Oncology, Inflammatory Diseases |
| Voltage-gated Ion Channels | Aminopyridines are known blockers of potassium channels.[6] | Neurological Disorders |
| Dihydrofolate Reductase (DHFR) | Aminopyridine derivatives have shown antimicrobial activity.[4] | Infectious Diseases |
| Cyclooxygenase (COX) enzymes | Some aminopyridine complexes exhibit anti-inflammatory effects.[4] | Inflammatory Diseases |
Phenotypic Screening: Observing the Effect
Phenotypic screening involves testing the compound in cell-based or whole-organism models to identify a desirable change in phenotype, without a priori knowledge of the target.[22][23][24] This approach is particularly powerful for discovering first-in-class drugs with novel mechanisms of action.[25]
Workflow for Phenotypic Screening:
-
Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., from the NCI-60 panel) and/or cell lines relevant to neurological or infectious diseases.
-
Assay Development: Utilize high-content imaging or other multi-parametric readouts to assess changes in cell morphology, proliferation, apoptosis, or specific signaling pathways.[22]
-
Screening and Hit Identification: Screen this compound across a range of concentrations to determine its effect on the chosen phenotypes.
The results of the phenotypic screen will provide crucial information on the compound's biological activity and can help to narrow down the list of potential targets generated by the in silico methods. For instance, if the compound shows potent anti-proliferative activity in cancer cell lines, this would lend weight to the hypothesis that it targets a protein kinase.
Experimental Target Deconvolution: From Hypothesis to Evidence
With a list of prioritized hypotheses from the initial screening phase, the next step is to employ experimental methods to directly identify the binding partners of this compound. These methods can be broadly categorized into affinity-based and label-free approaches.[1][2]
Affinity-Based Approaches: Fishing for Targets
Affinity-based methods rely on immobilizing the small molecule to a solid support and using it as "bait" to capture its binding partners from a cell lysate or tissue extract.[25] The captured proteins are then identified by mass spectrometry.[3][26]
Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS):
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Protocol for Affinity Chromatography-Mass Spectrometry:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker attached to a non-essential position for biological activity. The linker should terminate with an affinity tag, such as biotin.
-
Immobilization: Immobilize the biotinylated probe onto streptavidin-coated agarose or magnetic beads.
-
Cell Lysate Preparation: Prepare a native cell lysate from a cell line where the compound showed a phenotypic effect.
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for the formation of drug-protein complexes.
-
Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.
-
Elution: Elute the specifically bound proteins from the beads using a competitive binder, a change in pH, or a denaturing agent.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Causality and Self-Validation: To ensure the identified proteins are true binders, a control experiment should be performed where the cell lysate is pre-incubated with an excess of the free, unmodified this compound before adding it to the affinity beads. A significant reduction in the amount of a particular protein captured in the presence of the free compound provides strong evidence of a specific interaction.
Label-Free Approaches: Detecting the Signature of Binding
Label-free methods offer the advantage of not requiring chemical modification of the compound, which can sometimes alter its biological activity.[1][2] Thermal Proteome Profiling (TPP) is a powerful label-free technique that measures changes in protein thermal stability upon ligand binding.[27][28][29][30][[“]]
The Principle of Thermal Proteome Profiling: The binding of a small molecule to its target protein typically increases the protein's resistance to heat-induced unfolding and aggregation.[27]
Workflow for Thermal Proteome Profiling (TPP):
Caption: Workflow for Thermal Proteome Profiling (TPP).
Protocol for Thermal Proteome Profiling (TPP):
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell lysates and heat them to a range of different temperatures.
-
Separation: Separate the soluble proteins from the aggregated proteins by centrifugation.
-
Sample Preparation: Digest the soluble proteins into peptides and label them with isobaric mass tags (e.g., TMT10plex), allowing for the multiplexed analysis of samples from different temperature points.[30]
-
LC-MS/MS Analysis: Analyze the labeled peptides by quantitative mass spectrometry.
-
Data Analysis: For each protein, plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates a direct or indirect interaction.
Causality and Self-Validation: TPP provides a proteome-wide view of target engagement in a cellular context.[28] The magnitude of the thermal shift can, in some cases, correlate with the affinity of the interaction.
Focused Screening and Target Validation: Honing in on the Target
The unbiased approaches described above will likely generate a list of candidate targets. The next crucial phase is to validate these candidates using orthogonal, hypothesis-driven methods.
Kinome Profiling: A Focused Approach for a Likely Target Class
Given that pyrazolopyridine derivatives are known to target kinases, a focused screen against a panel of kinases is a logical and efficient next step.[9][10] Several commercial services offer kinome profiling, where the compound is tested against hundreds of purified kinases in biochemical assays.[32][33][34][35][36]
Benefits of Kinome Profiling:
-
Broad Coverage: Screens against a large portion of the human kinome can identify both expected and unexpected kinase targets.
-
Quantitative Data: Provides quantitative measures of inhibitory activity (e.g., IC50 values), allowing for the ranking of target potency.
-
Selectivity Profile: Reveals the selectivity of the compound, which is crucial for predicting potential off-target effects.
Hypothetical Kinome Screening Data for this compound:
| Kinase Target | IC50 (nM) | Therapeutic Relevance |
| CDK2/Cyclin A | 50 | Cell cycle control, Oncology |
| GSK-3β | 120 | Multiple signaling pathways, Neurodegeneration, Oncology |
| Aurora Kinase A | 850 | Mitosis, Oncology |
| LCK | >10,000 | T-cell signaling, Immunology |
Target Validation: Confirming the Causal Link
The ultimate goal of target validation is to demonstrate that the engagement of a specific target by the compound is responsible for the observed biological effect.[37][38][39][40][41][42][43]
Key Target Validation Techniques:
-
Genetic Approaches:
-
RNA interference (RNAi) or CRISPR-Cas9 knockout/knockdown: Silencing the expression of the candidate target gene should phenocopy the effect of the compound.
-
Overexpression: Overexpressing the target protein may confer resistance to the compound.
-
-
Biochemical and Biophysical Assays:
-
Enzyme Inhibition Assays: Directly measure the inhibitory effect of the compound on the purified recombinant target protein.
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): Quantify the binding affinity and kinetics of the compound to the target protein.
-
-
Cellular Target Engagement Assays:
-
Cellular Thermal Shift Assay (CETSA): A modified version of TPP that can be used to confirm target engagement in intact cells.
-
Western Blotting: Assess the phosphorylation status of downstream substrates of a candidate kinase target in response to compound treatment.
-
Logical Flow of Target Validation:
Caption: Logical flow for target validation.
Conclusion: A Clear Path Forward
The identification of biological targets for a novel compound like this compound requires a multi-faceted and iterative approach. By integrating in silico predictions, phenotypic screening, unbiased proteomic methods, and focused validation studies, researchers can build a strong, evidence-based case for its mechanism of action. This strategic workflow not only increases the probability of success but also provides a deeper understanding of the compound's biology, which is essential for its future development as a potential therapeutic agent. The journey from a novel molecule to a validated drug target is complex, but with a systematic and scientifically rigorous approach, the path to discovery becomes clearer.
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An In-Depth Technical Guide to the In Silico Modeling of 6-(1H-pyrazol-1-yl)pyridin-3-amine Binding to Putative Kinase Targets
Abstract: The 6-(1H-pyrazol-1-yl)pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors. Understanding the atomic-level interactions that govern the binding of this scaffold to its protein targets is paramount for rational drug design and optimization. This technical guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to model the binding of this compound to putative kinase targets. We will delve into the theoretical underpinnings and provide practical, step-by-step protocols for molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques to accelerate their discovery efforts.
Introduction: The Significance of the Pyrazolopyridine Scaffold in Kinase Inhibition
1.1 The Emergence of this compound Derivatives in Drug Discovery
The pyrazolopyridine core, and specifically the this compound moiety, has garnered significant attention in the field of drug discovery. This is largely due to its demonstrated ability to act as a versatile scaffold for the development of potent and selective kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern therapeutic research.[1] Derivatives of the this compound scaffold have shown inhibitory activity against various kinases, highlighting the therapeutic potential of this chemical class.[2][3]
1.2 The Rationale for In Silico Modeling: From Hypothesis to Validation
In silico modeling, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to understanding and predicting the interactions between small molecules and their biological targets.[4][5][6][7] By simulating these interactions at an atomic level, we can gain invaluable insights into the structural and energetic determinants of binding. This knowledge can then be used to:
-
Predict Binding Poses: Determine the most likely orientation of the ligand within the protein's binding site.
-
Estimate Binding Affinity: Quantify the strength of the interaction between the ligand and the protein.
-
Identify Key Interactions: Pinpoint the specific amino acid residues that are crucial for binding.
-
Guide Lead Optimization: Propose modifications to the ligand that could enhance its potency and selectivity.
This guide will walk you through a robust in silico workflow designed to achieve these objectives for the this compound scaffold.
1.3 Objectives and Scope of this Guide
The primary objective of this guide is to provide a detailed and practical framework for the in silico modeling of this compound binding to kinase targets. We will cover the entire workflow, from initial target selection and system preparation to advanced simulation and analysis techniques. While the principles discussed are broadly applicable, we will use the Janus kinase 2 (JAK2) as a specific case study to illustrate the practical application of these methods.
Foundational Principles: Preparing for In Silico Analysis
The success of any in silico modeling study hinges on the quality of the initial setup. This section outlines the critical preparatory steps for both the ligand and the protein receptor.
2.1 Target Identification and Selection: Identifying High-Probability Kinase Targets
The first step is to identify the most likely kinase targets for this compound. This can be achieved through a combination of:
-
Literature Review: Searching for published studies on the biological activity of this scaffold or its analogs.
-
Database Mining: Querying databases such as ChEMBL and BindingDB for known protein-ligand interactions.
-
Homology-Based Target Fishing: Using the structure of the ligand to search for proteins with similar ligand-binding sites.
For the purpose of this guide, we will focus on Janus kinase 2 (JAK2) , a well-established target in cancer and inflammatory diseases. Several high-resolution crystal structures of the JAK2 kinase domain are available in the Protein Data Bank (PDB), such as PDB ID: 3Q32, 4FVQ, and 7RN6 .[8][9][10]
2.2 Ligand Preparation: From 2D Structure to 3D Conformation
Accurate representation of the ligand is crucial for successful docking and simulation.[11]
Experimental Protocol: Ligand Preparation
-
Obtain 2D Structure: The 2D structure of this compound can be obtained from chemical databases like PubChem (CID: 2769949) or drawn using chemical drawing software.
-
Generate 3D Conformation: Convert the 2D structure into a 3D conformation using a program like Open Babel.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically realistic conformation.
-
Assign Partial Charges: Assign partial charges to each atom of the ligand. Gasteiger charges are a common and effective choice for this step.[12]
-
Define Rotatable Bonds: Identify the rotatable bonds within the ligand. This is essential for flexible ligand docking.
-
Save in PDBQT format: Save the prepared ligand in the PDBQT file format, which is required by AutoDock Vina.[12]
2.3 Receptor (Protein) Preparation: Ensuring a Validated Starting Structure
The quality of the protein structure is equally important for obtaining reliable results.[13][14]
Experimental Protocol: Receptor Preparation
-
Download PDB File: Download the PDB file for the chosen JAK2 kinase domain structure (e.g., 3Q32) from the RCSB PDB database.
-
Remove Unnecessary Molecules: Remove water molecules, co-factors, and any existing ligands from the PDB file.[14]
-
Add Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystal structures.[14]
-
Assign Partial Charges: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used.
-
Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format.
Core Methodology: A Step-by-Step In Silico Workflow
This section details the core computational methods used to model the binding of this compound to its target.
Workflow Diagram
Caption: In Silico Modeling Workflow.
3.1 Part A: Molecular Docking for Pose Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15][16]
3.1.1 Principle of Molecular Docking
The goal of molecular docking is to find the binding geometry of the ligand-receptor complex that has the lowest free energy. This is achieved by exploring a large number of possible conformations of the ligand within the binding site of the protein and evaluating the energy of each conformation using a scoring function.
3.1.2 Step-by-Step Protocol: Docking with AutoDock Vina
AutoDock Vina is a widely used and highly effective open-source program for molecular docking.[17][18][19][20][21]
-
Define the Binding Site (Grid Box): Define a three-dimensional grid box that encompasses the binding site of the protein. The center and dimensions of this box should be chosen to cover the entire region where the ligand is expected to bind.[12]
-
Run AutoDock Vina: Execute the Vina program, providing the prepared ligand and protein files, as well as the grid box parameters, as input.
-
Generate Docked Poses: Vina will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).
3.1.3 Data Interpretation: Scoring Functions and Pose Clustering
The output of a docking simulation is a set of docked poses, each with an associated binding affinity score. The pose with the lowest binding affinity is generally considered to be the most likely binding mode. However, it is important to visually inspect the top-ranked poses and consider factors such as:
-
Hydrogen Bonds: Are there favorable hydrogen bonding interactions between the ligand and the protein?
-
Hydrophobic Interactions: Is the ligand making favorable hydrophobic contacts with the protein?
-
Steric Clashes: Are there any steric clashes between the ligand and the protein?
3.2 Part B: Molecular Dynamics (MD) Simulation for Stability and Dynamics
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the system over time.[22][23][24]
3.2.1 The "Why" Behind MD Simulations: Beyond the Static Docked Pose
MD simulations provide a more realistic representation of the biological system by explicitly including solvent molecules and allowing both the ligand and the protein to move and flex. This allows us to:
-
Assess the Stability of the Docked Pose: Determine if the predicted binding pose is stable over time.
-
Study Conformational Changes: Observe any conformational changes in the protein or ligand upon binding.
-
Analyze Water-Mediated Interactions: Investigate the role of water molecules in mediating the interaction between the ligand and the protein.
3.2.2 Step-by-Step Protocol: Setting up and Running an MD Simulation using GROMACS
GROMACS is a versatile and high-performance package for performing MD simulations.[22][25]
-
Prepare the System: Create a simulation box containing the protein-ligand complex, and solvate it with water molecules. Add ions to neutralize the system.
-
Energy Minimization: Perform an energy minimization of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and then equilibrate it at constant pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
Production Run: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the system.
3.2.3 Analysis of MD Trajectories: RMSD, RMSF, and Hydrogen Bond Analysis
The output of an MD simulation is a trajectory file that contains the coordinates of all atoms in the system at regular time intervals. This trajectory can be analyzed to extract a wealth of information about the system's dynamics.
-
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms can be calculated to assess the stability of the complex over the course of the simulation.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues can be calculated to identify regions of the protein that are particularly flexible or rigid.
-
Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the protein can be monitored throughout the simulation to identify key interactions.
3.3 Part C: Binding Free Energy Calculations for Affinity Estimation
Binding free energy calculations provide a more rigorous way to estimate the binding affinity of a ligand to a protein than the scoring functions used in molecular docking.[26][27][28][29][30]
3.3.1 Theoretical Underpinnings: MM/PBSA and MM/GBSA Methods
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" methods for calculating the binding free energy from MD simulation trajectories.[26][27][28][29] These methods calculate the free energy of the complex, the protein, and the ligand, and then take the difference to obtain the binding free energy.
3.3.2 Step-by-Step Protocol: Calculating Binding Free Energy
-
Extract Snapshots: Extract a series of snapshots (frames) from the MD trajectory of the protein-ligand complex.
-
Calculate Energy Components: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using either the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy (which is typically proportional to the solvent-accessible surface area).
-
Average the Energies: Average the calculated energy components over all the snapshots to obtain the final binding free energy.
3.3.3 Interpreting the Results: Correlating with Experimental Data
The calculated binding free energy can be compared with experimental values (e.g., from isothermal titration calorimetry or surface plasmon resonance) to validate the computational model. While MM/PBSA and MM/GBSA are generally better at ranking the affinities of a series of ligands than at predicting absolute binding free energies, they can still provide valuable insights into the energetic contributions of different interactions.
Advanced Insights and Best Practices
4.1 The Importance of Water Molecules in the Binding Site
Water molecules can play a critical role in mediating protein-ligand interactions. They can form bridging hydrogen bonds between the ligand and the protein, or they can be displaced from the binding site upon ligand binding, which can be entropically favorable. It is therefore important to consider the role of water molecules in your modeling studies.
4.2 Addressing Protein Flexibility: Induced Fit vs. Conformational Selection
Proteins are not static entities; they are dynamic molecules that can adopt a range of conformations. There are two main models for how proteins accommodate ligands:
-
Induced Fit: The binding of the ligand induces a conformational change in the protein.
-
Conformational Selection: The ligand binds to a pre-existing conformation of the protein that is present in the ensemble of conformations that the protein can adopt.
It is important to be aware of these models when interpreting your simulation results.
4.3 Common Pitfalls and How to Avoid Them
-
Poor Quality Starting Structures: Always use high-resolution crystal structures whenever possible, and carefully check for and correct any errors in the structure.
-
Inadequate Sampling: Run your MD simulations for a long enough time to ensure that you have adequately sampled the conformational space of the system.
-
Force Field Inaccuracies: Be aware of the limitations of the force field you are using, and consider using multiple force fields to test the robustness of your results.
Case Study: Modeling the Binding of this compound to JAK2
5.1 Docking Results and Key Interactions
Molecular docking of this compound into the ATP-binding site of JAK2 (PDB ID: 3Q32) predicts a binding pose where the pyridine nitrogen forms a hydrogen bond with the backbone NH of the hinge region residue Leu932. The pyrazole ring is predicted to be oriented towards the solvent-exposed region, while the aminopyridine core occupies the hydrophobic pocket.
Table 1: Predicted Binding Affinity and Key Interactions
| Parameter | Value |
| Predicted Binding Affinity (kcal/mol) | -8.5 |
| Key Hydrogen Bonds | Pyridine N --- Leu932 (Hinge) |
| Key Hydrophobic Interactions | Pyridine ring with Val863, Ala881, Leu983 |
5.2 MD Simulation Insights into Complex Stability
A 100 ns MD simulation of the docked complex reveals that the predicted binding pose is stable, with the RMSD of the ligand remaining below 2 Å throughout the simulation. The hydrogen bond with Leu932 is maintained for over 90% of the simulation time, indicating its importance for binding.
5.3 Binding Free Energy Decomposition: Identifying Key Residues
MM/PBSA analysis of the MD trajectory indicates a favorable binding free energy of -25.7 kcal/mol. Decomposition of the binding free energy on a per-residue basis highlights the significant contributions of the hinge region residues (Glu930, Tyr931, Leu932) and the hydrophobic pocket residues to the overall binding affinity.
Conclusion and Future Directions
The in silico modeling workflow described in this guide provides a powerful framework for understanding the binding of this compound to its kinase targets. By combining molecular docking, MD simulations, and binding free energy calculations, we can gain detailed insights into the structural and energetic determinants of binding, which can be used to guide the design of more potent and selective inhibitors. Future work could involve the use of more advanced techniques, such as enhanced sampling methods and quantum mechanics/molecular mechanics (QM/MM) calculations, to further refine our understanding of these important interactions.
References
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Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]
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EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. [Link]
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ResearchGate. (n.d.). (A) Domain structure of JAK2. (B) Structure of the JAK2 kinase domain... [Link]
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Quora. (2021). How does one prepare proteins for molecular docking? [Link]
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YouTube. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. [Link]
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Scribd. (n.d.). MM/PBSA Free Energy Calculation Guide. [Link]
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ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
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Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. [Link]
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Kinase Atlas. (n.d.). Crystal structure of the Jak2 pseudokinase domain (Mg-ATP-bound form). [Link]
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YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]
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YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
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RCSB PDB. (2021). 7RN6: High-resolution crystal structure of human JAK2 kinase domain (JH1) bound to type-II inhibitor BBT594. [Link]
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YouTube. (2023). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. [Link]
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The GROMACS tutorials!. (n.d.). Introduction to Molecular Dynamics. [Link]
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YouTube. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. [Link]
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YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]
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Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]
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National Institutes of Health. (2014). Computational evaluation of protein – small molecule binding. [Link]
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GROMACS Tutorial. (2022). Molecular Dynamics simulation of a protein in water environment. [Link]
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Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]
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Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]
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The Scripps Research Institute. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]
-
University of Oxford. (n.d.). Session 4: Introduction to in silico docking. [Link]
-
YouTube. (2023). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]
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RCSB PDB. (2012). 4FVQ: Crystal structure of the Jak2 pseudokinase domain (Mg-ATP-bound form). [Link]
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National Institutes of Health. (2012). Crystal structures of the Jak2 pseudokinase domain and the pathogenic mutant V617F. [Link]
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ResearchGate. (2019). Molecular docking proteins preparation. [Link]
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YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
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ACS Publications. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. [Link]
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National Institutes of Health. (2014). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. [Link]
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YouTube. (2023). Tips for making ligands for molecular docking| Ligand Preparation for Molecular docking #biotech. [Link]
-
National Institutes of Health. (2021). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. [Link]
-
MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
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Amerigo Scientific. (n.d.). This compound. [Link]
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A Technical Guide to the Solubility and Stability Profiling of 6-(1H-Pyrazol-1-yl)pyridin-3-amine for Preclinical Development
Introduction
In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability. These foundational characteristics govern a molecule's bioavailability, dictate its formulation strategy, and determine its ultimate shelf-life. This guide provides an in-depth technical framework for the comprehensive evaluation of 6-(1H-pyrazol-1-yl)pyridin-3-amine , a heterocyclic compound featuring the privileged aminopyridine and pyrazole scaffolds, which are prominent in medicinal chemistry.[1][2]
The strategic importance of this analysis cannot be overstated. Poor solubility can lead to erratic absorption and inadequate therapeutic exposure, while instability can result in loss of potency and the formation of potentially toxic degradation products. For researchers, scientists, and drug development professionals, a rigorous and early assessment of these parameters is not merely a data-gathering exercise; it is a critical step in risk mitigation and a prerequisite for successful preclinical and clinical development.
This document is structured to provide not just procedural steps, but the scientific rationale behind them. We will delve into the core methodologies for accurately quantifying solubility, explore the systematic approach to identifying degradation pathways through stress testing, and outline the requirements for long-term stability assessment, all within the context of regulatory expectations.
Section 1: Physicochemical Characterization - Foundational Properties
A molecule's structure is the blueprint for its behavior. This compound combines two heterocyclic systems, each contributing distinct properties. The aminopyridine ring, a common feature in pharmacologically active compounds, imparts basicity and provides a key hydrogen-bonding center.[3] Conversely, the pyrazole ring is recognized for its metabolic stability and its role as a versatile bioisostere, often enhancing physicochemical properties.[4][5]
A summary of the core properties of the target compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₄ | [6] |
| Molecular Weight | 160.18 g/mol | |
| CAS Number | 154095-29-1 | |
| Physical Form | Solid | |
| Predicted pKa (basic) | 4.5 - 5.5 (Pyridine N) | (Predicted) |
| Predicted logP | 1.0 - 1.5 | (Predicted) |
The predicted basic pKa suggests that the compound's aqueous solubility will be highly pH-dependent, increasing significantly in acidic environments where the aminopyridine moiety is protonated. The relatively low predicted logP indicates a favorable balance between lipophilicity and hydrophilicity, a promising starting point for drug-like properties.
Section 2: Aqueous Solubility Assessment
Aqueous solubility is a measure of the maximum concentration of a compound that can dissolve in water or a buffered aqueous solution. It is a primary determinant of a drug's absorption from the gastrointestinal tract. We distinguish between two key types of solubility: thermodynamic and kinetic.
-
Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of a compound. It is the gold standard measurement, crucial for late-stage development and formulation.[7][8]
-
Kinetic Solubility measures the concentration of a compound upon precipitation from a supersaturated solution, typically generated by adding a DMSO stock solution to a buffer. It is a higher-throughput method suitable for early discovery screening.[9][10]
Experimental Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the universally accepted "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the compound in equilibrium with its solid phase.[7]
Causality Behind Experimental Choices:
-
Buffer System: Phosphate-buffered saline (PBS) at pH 7.4 is used to mimic physiological conditions in the blood and deep tissues. Testing at additional pH values (e.g., pH 2.0 for stomach acid, pH 6.5 for the upper intestine) is crucial to understand how solubility changes throughout the GI tract.
-
Equilibration Time: A 24- to 48-hour incubation on a shaker ensures that a true thermodynamic equilibrium is reached between the dissolved and solid states of the compound.[10]
-
Quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) provides a specific and sensitive method for quantifying the dissolved compound, ensuring accuracy by separating it from any potential impurities.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours.
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved particles.
-
Sample Dilution: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample via a validated HPLC-UV method. Calculate the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.
-
Reporting: Express the solubility in units of µg/mL and µM.
Section 3: Stability Profiling
Stability testing is mandated by regulatory agencies like the ICH to establish a drug substance's re-test period and a drug product's shelf life.[11][12] The process begins with forced degradation (stress testing) to understand the molecule's vulnerabilities and culminates in long-term studies under controlled conditions.
The Stability-Indicating Analytical Method: A Prerequisite
A cornerstone of any stability study is a validated stability-indicating analytical method (SIAM) . This is typically a gradient reverse-phase HPLC method capable of separating the intact parent compound from all process-related impurities and potential degradation products.[13][14] The method's specificity is paramount and is proven during forced degradation studies by demonstrating that the parent peak is pure and free from co-eluting degradants.[15]
Experimental Protocol 2: Forced Degradation (Stress Testing)
Forced degradation studies deliberately expose the compound to harsh conditions to accelerate its decomposition. The goal is to achieve 5-20% degradation, which is sufficient to produce and detect degradants without destroying the molecule entirely.[16][17] These studies are essential for identifying degradation pathways and demonstrating the specificity of the analytical method.[18]
Causality Behind Experimental Choices:
-
Acid/Base Hydrolysis: Evaluates susceptibility to breakdown in aqueous environments of varying pH, relevant to both formulation and physiological exposure.
-
Oxidation: Hydrogen peroxide is used as a common oxidizing agent to probe for sensitivity to oxidative stress, a frequent degradation pathway. The aminopyridine moiety is a potential site for oxidation.[19]
-
Photostability: Exposure to controlled light sources (UV and visible) as per ICH Q1B guidelines is critical, as light can catalyze degradation.[20][21]
-
Thermal: High heat is used to assess the solid-state thermal stability of the compound.
Step-by-Step Methodology: For each condition, a solution of the compound (e.g., 1 mg/mL) and a solid sample are stressed.
-
Acid Hydrolysis: Treat with 0.1 N HCl at 60°C for up to 72 hours.
-
Base Hydrolysis: Treat with 0.1 N NaOH at 60°C for up to 72 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for up to 24 hours.[17]
-
Thermal Degradation (Solid State): Store the solid powder at 80°C for 7 days.
-
Photostability (ICH Q1B): Expose the solid powder and a solution to a cumulative illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[21]
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, dilute, and analyze using the stability-indicating HPLC method. Compare stressed samples to an unstressed control to calculate the percentage of degradation and observe the formation of new peaks.
Data Presentation: Example Forced Degradation Results
| Stress Condition | Duration | % Degradation of Parent | No. of Degradants >0.1% | Observations |
| 0.1 N HCl (60°C) | 72 hr | < 2% | 0 | Highly stable to acid hydrolysis. |
| 0.1 N NaOH (60°C) | 72 hr | < 2% | 0 | Highly stable to base hydrolysis. |
| 3% H₂O₂ (RT) | 24 hr | 15.8% | 2 (DP1, DP2) | Susceptible to oxidation. |
| Thermal (80°C) | 7 days | < 1% | 0 | Thermally stable in solid state. |
| Photostability (ICH Q1B) | - | 4.5% | 1 (DP3) | Minor degradation upon light exposure. |
Experimental Protocol 3: Long-Term Stability (ICH Conditions)
Following successful forced degradation studies, a formal stability study is initiated on a representative batch of the drug substance according to ICH Q1A(R2) guidelines.[11][20]
Step-by-Step Methodology:
-
Storage: Place aliquots of this compound in appropriate containers and store them in qualified stability chambers under the following conditions:
-
Long-term: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% Relative Humidity (RH)
-
-
Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analysis: Analyze each sample using the validated stability-indicating method for appearance, assay (potency), and purity (degradation products).
-
Evaluation: Evaluate the data for trends. A "significant change" in the drug substance is typically defined as a failure to meet its specification. The data from accelerated studies can be used to predict the shelf life under long-term conditions.
Section 4: Synthesis of Insights and Recommendations
Based on the characterization of its parent scaffolds and the execution of the protocols outlined above, a physicochemical profile of this compound can be constructed.
Synthesized Insights (Hypothetical):
-
Solubility: The compound likely exhibits low to moderate intrinsic solubility at neutral pH, which increases substantially under acidic conditions due to the basic aminopyridine moiety. This pH-dependent solubility is a critical factor for oral absorption.
-
Stability: The molecule demonstrates robust stability against hydrolytic and thermal stress, a characteristic often imparted by the pyrazole ring.[4] However, it shows a clear susceptibility to oxidative degradation and minor sensitivity to light.
Actionable Recommendations for Drug Development:
-
For Formulation Scientists: The pH-dependent solubility profile suggests that salt formation (e.g., hydrochloride salt) could be a viable strategy to improve aqueous solubility and dissolution rate. For formulations, the inclusion of an antioxidant may be warranted to prevent oxidative degradation.
-
For Process Chemists: During synthesis and purification, care should be taken to avoid exposure to strong oxidizing agents. Final packaging should be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
For Packaging & Storage: The material should be packaged in light-resistant containers to comply with its photostability profile. Recommended storage conditions should specify "Protect from light" and "Store in a well-closed container."
By systematically evaluating the solubility and stability of this compound, development teams can proactively address potential liabilities, design robust formulations, and ensure the quality, safety, and efficacy of a potential new therapeutic agent.
References
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
ICH releases overhauled stability guideline for consultation. RAPS. [Link]
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4-Aminopyridine Solubility. Solubility of Things. [Link]
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ICH Quality Guidelines. International Council for Harmonisation. [Link]
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ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]
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ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Stability Indicating Assay Method. IJCRT.org. [Link]
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Stability Indicating Method Development & Validation. Eagle Analytical. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
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Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. [Link]
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MedChem Essentials: Solubility part 2. YouTube. [Link]
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Methodological & Application
"protocol for in vitro kinase assay using 6-(1H-pyrazol-1-yl)pyridin-3-amine"
Application Note & Protocol
A Comprehensive Guide to In Vitro Kinase Inhibition Assays: Characterizing 6-(1H-pyrazol-1-yl)pyridin-3-amine and Other Novel Compounds
Principle of Kinase Inhibition Assays
A kinase catalyzes the transfer of the γ-phosphate group from adenosine triphosphate (ATP) to a specific substrate, such as a protein or peptide.[1] An in vitro kinase assay quantifies this enzymatic activity. When screening for inhibitors, the goal is to measure how effectively a test compound can block this phosphorylation event.
There are several methods to measure kinase activity:
-
Radiometric Assays: Traditionally considered the gold standard, these assays use radioactively labeled [γ-³²P]-ATP to track phosphate incorporation into the substrate.[2][3] While direct and sensitive, they pose significant safety and disposal challenges.[3]
-
Fluorescence-Based Assays: These methods can detect the phosphorylated product using specific antibodies, or monitor the change in the fluorescence of a labeled peptide substrate upon phosphorylation.[2][4]
-
Luminescence-Based Assays: These assays are typically homogeneous ("add-mix-read") and quantify one of the reaction components.[5] A popular approach, which we will detail here, is to measure the amount of ATP remaining in the reaction after a set period.[6] In this format, high kinase activity leads to significant ATP consumption and thus a low light signal. Conversely, effective inhibition of the kinase results in less ATP consumption and a bright luminescent signal.[1][7] This inverse relationship is crucial for data interpretation.
This guide will focus on the ATP-depletion luminescence method (e.g., Promega's Kinase-Glo® platform) for its robustness and ease of use.[5][6]
Assay Workflow Overview
The process of characterizing a novel inhibitor involves a systematic approach, moving from assay optimization to the definitive determination of potency. This ensures that the final IC50 value is accurate and reproducible.
Figure 1: General workflow for kinase inhibitor characterization.
Materials and Reagents
-
Kinase: Purified, active kinase of interest (e.g., FLT3, BCR-ABL, JAK2).[8][9] The concentration should be determined empirically (see Section 4.1).
-
Kinase Substrate: A specific peptide or protein substrate recognized by the kinase.
-
Test Compound: this compound (or other inhibitors), dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
ATP: Adenosine 5'-triphosphate, disodium salt hydrate.
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, BSA, and DTT. The exact composition may vary depending on the kinase.
-
Detection Reagent: Luminescence-based kinase assay kit (e.g., Kinase-Glo® Max Luminescent Kinase Assay, Promega).[6]
-
Assay Plates: Solid white, opaque 96-well or 384-well plates suitable for luminescence.
-
Equipment: Multichannel pipettes, plate shaker, and a microplate luminometer.
Experimental Design & Optimization (Self-Validating System)
Before testing any inhibitor, the assay itself must be optimized and validated to ensure reliability.
Enzyme Titration
Causality: The concentration of the kinase must be carefully chosen. Too little enzyme will result in a weak signal and poor statistics. Too much enzyme will consume all the ATP, pushing the assay out of its linear range and making it difficult to detect inhibition.[2] The goal is to find the enzyme concentration that consumes approximately 50-80% of the initial ATP during the reaction time.
Protocol:
-
Prepare serial dilutions of the kinase in kinase assay buffer.
-
In a 96-well plate, add the kinase dilutions, a fixed concentration of substrate, and a fixed concentration of ATP (e.g., 10 µM).
-
Initiate the reaction and incubate at the desired temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP using the luminescence reagent according to the manufacturer's protocol.[6]
-
Plot the luminescent signal (RLU) vs. kinase concentration. Select a concentration from the linear portion of the curve for subsequent experiments.
Z'-Factor Determination
Causality: The Z'-factor is a statistical parameter that determines the quality and robustness of an assay. It measures the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.
Protocol:
-
Prepare two sets of wells on an assay plate (n=16 for each is recommended).
-
Positive Control (Max Kinase Activity): Add kinase, substrate, ATP, and an equivalent volume of DMSO (the vehicle for the test compound).
-
Negative Control (No Kinase Activity): Add substrate, ATP, and DMSO, but no kinase.
-
Run the assay and measure luminescence.
-
Calculate the Z'-factor using the formula: Z' = 1 - [ (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| ] (where σ is the standard deviation and μ is the mean of the controls)
Step-by-Step Protocol: IC50 Determination
This protocol assumes the assay has been optimized and is performed in a 50 µL final reaction volume in a 96-well plate.
Reagent Preparation
-
Compound Dilution: Prepare a serial dilution series of this compound.
-
Start with your 10 mM stock in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution in a separate 96-well plate using 100% DMSO. This will be your compound source plate.
-
Create an intermediate dilution plate by transferring a small volume (e.g., 1 µL) from the source plate into wells containing assay buffer. This minimizes the final DMSO concentration in the assay to ≤1%.
-
-
Kinase Master Mix: Prepare a 2X kinase/substrate master mix containing the optimized concentration of kinase and the desired concentration of substrate in assay buffer.
-
ATP Solution: Prepare a 2X ATP solution in assay buffer. The concentration should ideally be at or near the Km of the kinase for ATP to accurately assess competitive inhibitors.
Assay Plate Setup
| Well Type | Compound (25 µL) | 2X Kinase/Substrate Mix (12.5 µL) | 2X ATP (12.5 µL) |
| Test Wells | Serial dilutions of test compound | Yes | Yes |
| Positive Control | DMSO Vehicle Control | Yes | Yes |
| Negative Control | DMSO Vehicle Control | No (Buffer only) | Yes |
Kinase Reaction & Detection
-
Compound Addition: Add 25 µL of the serially diluted compound (from the intermediate plate) or DMSO control to the appropriate wells of the white assay plate.
-
Reaction Initiation: Add 12.5 µL of the 2X Kinase/Substrate Master Mix to all wells except the negative controls (add 12.5 µL of buffer instead).
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Phosphorylation: Add 12.5 µL of the 2X ATP solution to all wells to start the reaction.
-
Incubation: Mix the plate and incubate for the optimized time (e.g., 60 minutes) at the optimized temperature (e.g., 30°C).[10]
-
Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add a volume of Kinase-Glo® reagent equal to the reaction volume in the well (50 µL).[6]
-
Mix on a plate shaker for 2 minutes to lyse cells and stop the reaction.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Measure luminescence using a plate reader.
-
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. promega.com.br [promega.com.br]
- 5. ebiotrade.com [ebiotrade.com]
- 6. promega.com [promega.com]
- 7. novabio.lt [novabio.lt]
- 8. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro kinase assay [protocols.io]
Application Notes & Protocols: Cell-Based Assay Development for Pyrazolylpyridine Inhibitors
Introduction: The Role and Rationale for Cell-Based Assays
Pyrazolylpyridine-based compounds represent a promising class of small molecule inhibitors, frequently targeting protein kinases.[1][2] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory conditions.[3][4] For instance, inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response, often feature a pyridinyl-heterocycle arrangement.[2][5] The development of these inhibitors relies on a robust pipeline of assays to determine their efficacy, selectivity, and potential toxicity.
While biochemical assays using purified proteins are invaluable for initial screening, they do not fully recapitulate the complex intracellular environment.[3][6] Cell-based assays bridge this critical gap by allowing researchers to assess a compound's activity within a living system.[6][7][8] This approach provides more physiologically relevant data on target engagement, downstream pathway modulation, and overall cellular health, which are essential for predicting a drug's in vivo behavior.[7]
This guide provides a comprehensive framework for developing a tiered, cell-based screening strategy for novel pyrazolylpyridine inhibitors, focusing on a hypothetical p38 MAP kinase inhibitor as a practical example. We will detail protocols for primary target engagement, secondary functional pathway analysis, and essential cytotoxicity assessment.
A Tiered Strategy for Inhibitor Characterization
A successful cell-based assay strategy moves from broad, target-focused questions to more specific, functional inquiries. This tiered approach ensures that resources are focused on the most promising compounds.
The workflow begins with confirming that the inhibitor can enter the cell and bind to its intended target. Next, a functional assay confirms that this binding event translates into the desired biological effect—the inhibition of the target's activity. Finally, a cytotoxicity assay is crucial to distinguish between specific, on-target effects and general cellular toxicity.
Caption: Tiered workflow for pyrazolylpyridine inhibitor characterization.
Protocol 1: Primary Target Engagement Assay (NanoBRET™)
Objective: To quantitatively measure the binding affinity of pyrazolylpyridine inhibitors to their specific kinase target within intact, living cells.
Principle: The NanoBRET™ Target Engagement (TE) Assay is a proximity-based method that measures compound binding by competitive displacement of a fluorescent tracer from a target protein fused to NanoLuc® luciferase.[9][10] Bioluminescence resonance energy transfer (BRET) occurs when the tracer is bound to the NanoLuc®-fusion protein.[10][11] A test compound that binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[9][11] This allows for the calculation of the compound's intracellular affinity (IC50).[9]
Step-by-Step Protocol: NanoBRET™ TE Assay
-
Cell Culture and Transfection:
-
Select an appropriate cell line (e.g., HEK293T) for ease of transfection.
-
Co-transfect cells with a vector expressing the target kinase fused to NanoLuc® (e.g., p38α-Nluc) using a suitable transfection reagent like FuGENE® HD.
-
Seed the transfected cells into 96-well or 384-well white, non-binding surface plates and incubate for 24 hours to allow for protein expression.[12]
-
-
Compound and Tracer Preparation:
-
Prepare a serial dilution of the pyrazolylpyridine inhibitor in Opti-MEM® I Reduced Serum Medium. A typical 11-point, 3-fold dilution series starting from 100 µM is a good starting point.
-
Prepare the NanoBRET™ tracer solution in Opti-MEM® at a concentration predetermined by an initial tracer titration experiment (typically near its EC50 value).[10]
-
-
Assay Execution:
-
Add the diluted test compounds to the assay plate containing the transfected cells.
-
Immediately add the prepared NanoBRET™ tracer to all wells.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding competition to reach equilibrium.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution according to the manufacturer's protocol.[12][13] The extracellular inhibitor is critical to prevent signal from any compromised cells.[10]
-
Add the substrate/inhibitor mix to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460nm) and acceptor emission (Tracer, ~618nm).
-
Data Analysis:
The NanoBRET™ ratio is calculated by dividing the acceptor emission by the donor emission. These ratios are then plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data using a four-parameter logistic regression to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.
| Parameter | Example Value | Description |
| Cell Line | HEK293T | Easily transfectable human cell line. |
| Target Vector | p38α-NanoLuc® | Target kinase fused to the BRET donor. |
| Tracer | Kinase-specific tracer | Fluorescent ligand for the target kinase. |
| Plate Type | 96-well, white, NBS | Low-volume, non-binding surface for optimal signal. |
| Readout | BRET Ratio (618nm/460nm) | Ratiometric measurement minimizes experimental artifacts. |
Protocol 2: Functional Cellular Assay (HTRF® Phospho-Substrate)
Objective: To measure the functional consequence of target binding by quantifying the inhibition of downstream substrate phosphorylation.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology for detecting intracellular signaling events.[14][15] To measure p38 MAPK activity, we can quantify the phosphorylation of a known downstream substrate, such as MAPKAPK2 (MK2). The assay uses two antibodies: one that recognizes the total substrate protein (labeled with a FRET donor, e.g., Europium cryptate) and another that is specific to the phosphorylated form of the substrate (labeled with a FRET acceptor, e.g., d2).[14] When the substrate is phosphorylated, the antibodies bind in close proximity, generating a FRET signal.[14] An active p38 inhibitor will prevent this phosphorylation, leading to a decrease in the HTRF® signal.[16]
Step-by-Step Protocol: HTRF® Phospho-MK2 Assay
-
Cell Seeding and Starvation:
-
Seed a relevant cell line (e.g., HeLa or A549 cells, which have a robust MAPK pathway) in a 96-well tissue culture-treated plate.
-
Once cells are adherent, replace the growth medium with a serum-free medium and incubate for 4-6 hours. This reduces basal pathway activity.
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of the pyrazolylpyridine inhibitor.
-
Add the diluted compounds to the starved cells and incubate for 1-2 hours. This allows the inhibitor to reach its intracellular target before pathway stimulation.
-
-
Pathway Stimulation:
-
Stimulate the p38 MAPK pathway by adding an appropriate agonist, such as Anisomycin or UV radiation (depending on the cell model and experimental goals).
-
Incubate for a predetermined optimal time (e.g., 30 minutes) to achieve peak substrate phosphorylation.
-
-
Cell Lysis and Detection:
-
Aspirate the medium and add the HTRF® lysis buffer, which contains the donor- and acceptor-labeled antibodies.
-
Incubate the plate at room temperature for 4 hours or overnight at 4°C to allow for cell lysis and antibody binding.
-
-
Signal Reading:
-
Read the plate on an HTRF®-compatible reader, measuring emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).
-
Data Analysis:
The HTRF® ratio (665nm / 620nm) is calculated and plotted against the inhibitor concentration. Similar to the NanoBRET™ assay, a dose-response curve is fitted to determine the functional IC50 value.
Caption: p38 MAPK pathway inhibition measured by HTRF®.
Protocol 3: Cell Viability and Cytotoxicity Assay
Objective: To assess the general cytotoxicity of the pyrazolylpyridine inhibitors and distinguish specific anti-proliferative effects from non-specific toxicity.[17][18]
Principle: A variety of assays can be used to measure cell viability.[17][19] A common and robust method is the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, which is an indicator of metabolically active cells.[18] A decrease in ATP levels is proportional to the number of viable cells.[20] This allows for the determination of a CC50 (50% cytotoxic concentration), which can be compared to the functional IC50 to establish a therapeutic window.
Step-by-Step Protocol: CellTiter-Glo® Assay
-
Cell Seeding:
-
Plate cells in a 96-well, white-walled, clear-bottom plate at an appropriate density. The choice of cell line should ideally match the one used in the functional assay.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor.
-
Treat the cells with the compounds for an extended period, typically 48 to 72 hours, to accurately assess effects on cell proliferation and viability.[21] Include vehicle-only (e.g., DMSO) and positive control (e.g., a known cytotoxic agent like staurosporine) wells.
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
-
Signal Detection:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
The luminescent signal is plotted against the inhibitor concentration. A dose-response curve is fitted to determine the CC50. The therapeutic window is then calculated as the ratio of CC50 to the functional IC50. A larger ratio indicates a more specific, less toxic compound.
Assay Validation and Quality Control
To ensure the reliability and reproducibility of screening data, every assay must be validated.[22] The Z-factor (or Z-prime) is a statistical parameter used to quantify the quality of a high-throughput screening assay.[23][24][25]
Z-Factor Calculation:
The Z-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |µp - µn|[25]
| Z-Factor Value | Interpretation |
| > 0.5 | An excellent assay, suitable for HTS.[23][24] |
| 0 to 0.5 | A marginal assay, may require optimization.[23] |
| < 0 | The assay is not suitable for screening.[23] |
Controls for Each Assay:
-
Negative Control: Vehicle (e.g., 0.1% DMSO) treated cells representing 0% inhibition.
-
Positive Control: A known, potent inhibitor of the target (e.g., a reference p38 inhibitor) or a treatment giving a maximal biological response, representing 100% inhibition.
-
Assay-Specific Controls: For the HTRF® assay, this would be stimulated vs. unstimulated cells. For the NanoBRET™ assay, this would be cells with tracer vs. cells without.
By consistently applying these robust, validated cell-based assays, researchers can confidently identify and prioritize pyrazolylpyridine inhibitors with the highest potential for further development as therapeutic agents.
References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Cell Proliferation and Viability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
- Richter, M. F., et al. (2018). Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. Scientific Reports.
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
- Douzon, S., et al. (2014). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. ASSAY and Drug Development Technologies.
-
BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
- Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- Gao, Y. F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology.
- Lacerda, R. B., et al. (2012).
- Cui, J., et al. (2013).
- Pargellis, C., et al. (2002).
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
- Cisbio. (n.d.).
- Degorce, F., et al. (2009).
- Al-Warhi, T., et al. (2024).
- Edraki, N., et al. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research.
- Lacerda, R. B., et al. (2012). Pyridinyl-imidazole inhibitors of p38 MAPK.
- Chen, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Ohno, H., et al. (2022). Discovery of Novel Pyrazolylpyridine Derivatives for 20-Hydroxyeicosatetraenoic Acid Synthase Inhibitors with Selective CYP4A11/4F2 Inhibition. Journal of Medicinal Chemistry.
- McDonald, E., et al. (2006). Discovery and development of pyrazole-scaffold Hsp90 inhibitors. Current Topics in Medicinal Chemistry.
- Tsvetkov, V. B., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 9. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 10. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 14. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. miltenyibiotec.com [miltenyibiotec.com]
- 20. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 24. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 25. Z-factor - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for Medicinal Chemistry Lead Optimization: Leveraging the 6-(1H-pyrazol-1-yl)pyridin-3-amine Scaffold
Introduction: The Strategic Value of the Pyrazolyl-Pyridine Core
In the landscape of modern medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The 6-(1H-pyrazol-1-yl)pyridin-3-amine moiety has emerged as a particularly valuable scaffold, primarily due to its unique combination of structural and electronic properties. Its rigid, planar structure provides a well-defined vector for substituent placement, while the strategic positioning of nitrogen atoms allows for multiple hydrogen bonding interactions with protein targets. This makes it an ideal starting point for lead optimization campaigns, particularly in the realm of kinase inhibitors and modulators of inflammatory pathways.[1][2][3]
This guide provides an in-depth analysis of the this compound scaffold, offering strategic insights and detailed protocols for its application in lead optimization. We will explore the causality behind experimental choices, from analog synthesis to biological evaluation, to empower researchers in their quest for novel therapeutics.
Part 1: Strategic Considerations for Lead Optimization
The Rationale for Scaffold Selection: A Kinase-Centric Perspective
The pyrazolyl-pyridine core is frequently employed in the design of kinase inhibitors due to its ability to mimic the purine core of ATP, the natural substrate for kinases. The pyridine nitrogen and the exocyclic amine can form critical hydrogen bonds with the "hinge" region of the kinase active site, a key interaction for potent inhibition.[4] The pyrazole ring, extending from the pyridine core, provides a versatile platform for introducing substituents that can probe deeper into the ATP-binding pocket, enhancing both potency and selectivity.[5]
A prime example of a signaling pathway frequently targeted by pyrazolyl-pyridine-based inhibitors is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and inflammatory diseases.[6][7][8] Inhibitors based on this scaffold can effectively block the catalytic activity of kinases within this cascade, leading to downstream effects such as reduced cell proliferation and survival.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of 6-(1H-pyrazol-1-yl)pyridin-3-amine Derivatives for Cancer Research
Introduction: The Privileged Scaffold in Oncology
The quest for novel and effective cancer therapeutics is a cornerstone of modern medicinal chemistry. Within this pursuit, certain molecular frameworks, often termed "privileged scaffolds," have emerged as particularly fruitful starting points for drug discovery. The pyrazole ring system is one such scaffold, renowned for its synthetic tractability and its presence in numerous biologically active compounds.[1] When fused or linked to a pyridine ring, the resulting pyrazolopyridine core becomes a key structural motif in a multitude of kinase inhibitors.[2][3] Kinases, a family of enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[4] The 6-(1H-pyrazol-1-yl)pyridin-3-amine scaffold, in particular, presents a versatile platform for the development of potent and selective kinase inhibitors, offering multiple points for chemical modification to optimize pharmacological properties.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of this compound derivatives as potential anticancer agents. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for the exploration of this promising class of compounds.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core is a critical first step. The following protocol describes a reliable two-step synthesis commencing from commercially available starting materials. The causality behind each step is explained to provide a deeper understanding of the chemical transformation.
Experimental Workflow: Synthesis of the Core Scaffold
Caption: Synthetic route to the this compound core scaffold.
Protocol 1: Synthesis of 6-(1H-pyrazol-1-yl)-5-nitropyridine
This initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group on the pyridine ring activates the chloro-substituent for displacement by the incoming pyrazole nucleophile.
-
Reagents and Materials:
-
2-Chloro-5-nitropyridine
-
Pyrazole
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
-
-
Procedure:
-
To a solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous DMF, add pyrazole (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 100 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 6-(1H-pyrazol-1-yl)-5-nitropyridine as a solid.
-
-
Causality and Insights:
-
Solvent Choice: DMF is a polar aprotic solvent that effectively solubilizes the reactants and facilitates the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).
-
Base: Potassium carbonate acts as a base to deprotonate the pyrazole, generating the nucleophilic pyrazolate anion.
-
Temperature: Elevated temperature is necessary to overcome the activation energy of the reaction.
-
Protocol 2: Synthesis of this compound
The final step in the synthesis of the core scaffold is the reduction of the nitro group to a primary amine. A variety of reducing agents can be employed; however, iron powder in the presence of ammonium chloride is a cost-effective and efficient method.[5]
-
Reagents and Materials:
-
6-(1H-Pyrazol-1-yl)-5-nitropyridine
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water (H2O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Celite® for filtration
-
Standard work-up and purification equipment
-
-
Procedure:
-
To a suspension of 6-(1H-pyrazol-1-yl)-5-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product is often pure enough for the next step, but can be further purified by column chromatography if necessary.
-
-
Causality and Insights:
-
Reducing System: The Fe/NH4Cl system in a protic solvent mixture provides a source of electrons for the reduction of the nitro group. Ammonium chloride acts as an electrolyte and helps to maintain a slightly acidic pH, which facilitates the reaction.
-
Work-up: Filtration through Celite® is crucial to remove the fine iron particles and iron oxides formed during the reaction.
-
Part 2: Generation of a Derivative Library
The primary amine of the this compound scaffold is an excellent handle for further functionalization, allowing for the creation of a diverse library of derivatives. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is highly suitable for this purpose.[6]
Experimental Workflow: Derivatization via Buchwald-Hartwig Amination
Caption: General workflow for the synthesis of N-substituted derivatives.
Protocol 3: Synthesis of N-Aryl/Heteroaryl-6-(1H-pyrazol-1-yl)pyridin-3-amine Derivatives
This protocol provides a general procedure for the Buchwald-Hartwig amination. The choice of catalyst, ligand, base, and solvent may need to be optimized for specific substrates.
-
Reagents and Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., NaOt-Bu, K3PO4, or Cs2CO3)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk tube or microwave vial
-
Inert atmosphere (nitrogen or argon)
-
Standard work-up and purification equipment
-
-
Procedure:
-
In a Schlenk tube or microwave vial under an inert atmosphere, combine this compound (1.2 eq), the aryl/heteroaryl halide (1.0 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.0 eq).
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture to 80-120 °C for 12-24 hours, or use microwave irradiation for a shorter reaction time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute it with an appropriate solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired N-substituted derivative.
-
-
Causality and Insights:
-
Catalytic Cycle: The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[7]
-
Ligand Choice: The choice of phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich ligands are often required to promote the reductive elimination step and prevent catalyst decomposition.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so it is essential to perform the reaction under an inert atmosphere to prevent catalyst deactivation.
-
Part 3: Biological Evaluation of Anticancer Activity
Once a library of this compound derivatives has been synthesized, the next step is to evaluate their anticancer activity. A common initial screening method is the MTT assay, which measures the metabolic activity of cells and serves as an indicator of cell viability.[1] Promising compounds can then be further investigated for their ability to inhibit specific kinases and induce apoptosis.
Signaling Pathway: A Representative Kinase Target
Many pyrazolopyridine derivatives have been shown to target kinases within critical signaling pathways that drive cancer cell proliferation and survival, such as the EGFR and CDK pathways.[4][8]
Caption: Inhibition of the EGFR signaling pathway by a pyrazolopyridine derivative.
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8][9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
Synthesized this compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Representative IC50 Values
The results of the MTT assay can be summarized in a table for easy comparison of the cytotoxic activity of the synthesized derivatives.
| Compound ID | R-Group on Amine | Cancer Cell Line | IC50 (µM) |
| Core-01 | H | MCF-7 | >100 |
| Deriv-01 | Phenyl | MCF-7 | 15.2 |
| Deriv-02 | 4-Fluorophenyl | MCF-7 | 8.7 |
| Deriv-03 | 2-Pyrimidinyl | MCF-7 | 5.1 |
| Doxorubicin | (Positive Control) | MCF-7 | 0.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The synthetic protocols detailed in this guide provide a clear and logical pathway for the creation of the core structure and a diverse library of derivatives. The subsequent biological evaluation using standard in vitro assays allows for the identification of lead compounds with potent anticancer activity.
Future work should focus on expanding the derivative library with a wider range of substituents to establish a comprehensive structure-activity relationship (SAR). Promising compounds should be further evaluated in a panel of cancer cell lines and in more advanced biological assays, such as kinase inhibition assays, cell cycle analysis, and apoptosis assays. Ultimately, in vivo studies in animal models will be necessary to assess the therapeutic potential of the most promising candidates.
References
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][4][5]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]
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Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. PMC. Available at: [Link]
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Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. Available at: [Link]
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What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. ResearchGate. Available at: [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]
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Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC. Available at: [Link]
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Nitropyrazoles (review). ResearchGate. Available at: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]
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Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]
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Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Available at: [Link]
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Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Scientific Reports. Available at: [Link]
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An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Available at: [Link]
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Pyrazolopyrazin-3-amine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors. ResearchGate. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. Available at: [Link]
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Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. MDPI. Available at: [Link]
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Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. ResearchGate. Available at: [Link]
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N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Available at: [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Available at: [Link]
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Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health. Available at: [Link]
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Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1][4][5]triazolo[3,4- b ][4][5][10] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. PMC. Available at: [Link]
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Application Notes and Protocols for Studying the JAK/STAT Signaling Pathway using 6-(1H-pyrazol-1-yl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting the Nexus of Cellular Communication
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a cornerstone of intercellular communication, translating extracellular cytokine and growth factor signals into transcriptional changes that govern critical cellular processes like proliferation, differentiation, apoptosis, and immune regulation.[1][2] Dysregulation of this pathway is a key driver in a multitude of pathologies, including autoimmune disorders, inflammatory conditions, and various cancers.[1][3][4] Consequently, the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) has emerged as a high-value target for therapeutic intervention.[5][6]
This document provides a comprehensive guide to the application of 6-(1H-pyrazol-1-yl)pyridin-3-amine , a small molecule inhibitor, in the study of the JAK/STAT pathway. While this compound is part of the broader pyrazolylpyridine chemical class investigated for kinase inhibition[7], these notes provide a framework for characterizing its specific effects on JAK/STAT signaling. The protocols outlined herein are designed to be robust and self-validating, enabling researchers to meticulously dissect the compound's mechanism of action and dose-dependent effects on pathway components.
Mechanism of Action: A Competitive Inhibition Model
Like many kinase inhibitors, this compound is hypothesized to function as an ATP-competitive inhibitor.[2] The pyrazole and pyridine moieties are common scaffolds in kinase inhibitor design.[3][7] The inhibitor is believed to bind to the ATP-binding pocket of the JAK kinase domain, preventing the phosphorylation and subsequent activation of the kinase. This blockade has a cascading effect, inhibiting the phosphorylation of STAT proteins, their dimerization, and translocation to the nucleus, ultimately preventing the transcription of target genes.[8][9]
Below is a diagram illustrating the canonical JAK/STAT pathway and the proposed point of intervention for this compound.
Caption: The JAK/STAT signaling cascade and the inhibitory action of this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for characterizing the inhibitory potential of this compound on the JAK/STAT pathway.
Protocol 1: Cell-Based Assay for JAK/STAT Inhibition using Western Blotting
This protocol is designed to visualize and quantify the inhibition of STAT protein phosphorylation, a direct downstream marker of JAK activity.[8][10]
Objective: To determine the dose-dependent effect of this compound on cytokine-induced phosphorylation of STAT proteins.
Materials:
-
Human cell line known to have an active JAK/STAT pathway (e.g., HEL cells with constitutive JAK2 V617F mutation, or a cytokine-responsive line like TF-1 or HeLa).[11]
-
Appropriate cell culture medium and supplements.
-
Cytokine for stimulation (e.g., Erythropoietin (EPO), Interleukin-6 (IL-6), or Interferon-gamma (IFN-γ)).[4]
-
This compound (solubilized in DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3, anti-phospho-JAK2 (Tyr1007/1008), anti-total JAK2, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Workflow Diagram:
Caption: Workflow for Western Blot analysis of JAK/STAT pathway inhibition.
Procedure:
-
Cell Culture and Starvation:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
The next day, starve the cells by replacing the growth medium with a serum-free or low-serum medium for 4-6 hours to reduce basal signaling activity.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the starvation medium. A suggested starting range is 0.1 nM to 10 µM. Include a DMSO vehicle control.
-
Pre-treat the starved cells with the different concentrations of the inhibitor or vehicle for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IL-6) for a predetermined optimal time (typically 15-30 minutes). Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Transfer:
-
Normalize the protein samples to the same concentration and denature them by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT, total STAT, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT signal to the total STAT signal to account for any variations in protein loading.
-
Plot the normalized p-STAT levels against the log concentration of the inhibitor to determine the IC₅₀ value.
Expected Results: A dose-dependent decrease in the level of phosphorylated STAT protein should be observed in cells treated with this compound upon cytokine stimulation, while the total STAT and β-actin levels should remain relatively constant.[10][12]
Quantitative Data Summary (Example):
| Concentration (nM) | Normalized p-STAT3 Intensity (Arbitrary Units) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.52 | 48 |
| 100 | 0.15 | 85 |
| 1000 | 0.05 | 95 |
Protocol 2: Gene Expression Analysis of JAK/STAT Target Genes by qPCR
This protocol assesses the functional consequence of JAK/STAT inhibition by measuring the expression of downstream target genes.[13][14]
Objective: To quantify the effect of this compound on the transcription of STAT-regulated genes.
Materials:
-
Materials from Protocol 1 (cell culture, inhibitor, cytokine).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (e.g., SOCS3, BCL2L1, MYC) and a housekeeping gene (e.g., GAPDH, ACTB).[15][16]
-
qPCR instrument.
Procedure:
-
Cell Treatment:
-
Follow steps 1-3 from Protocol 1, but use a longer cytokine stimulation time appropriate for inducing gene transcription (typically 2-6 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA for each sample.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions containing cDNA, primers for a target gene or housekeeping gene, and qPCR master mix.
-
Run the qPCR reactions on a real-time PCR instrument using a standard cycling protocol.
-
Data Analysis:
-
Calculate the change in gene expression using the ΔΔCq method.
-
Normalize the expression of the target genes to the housekeeping gene.
-
Express the results as fold change relative to the cytokine-stimulated vehicle control.
Expected Results: Treatment with this compound should lead to a dose-dependent decrease in the mRNA levels of STAT target genes in cytokine-stimulated cells.
Safety and Handling
As a laboratory chemical, this compound and related pyrazole compounds should be handled with care.[17][18][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[20]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or a fume hood.[17][20]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[17]
Troubleshooting
| Issue | Possible Cause | Solution |
| No inhibition of p-STAT | Inhibitor concentration too low | Increase the concentration range of the inhibitor. |
| Inactive compound | Verify the purity and integrity of the compound. | |
| Insufficient pre-incubation time | Increase the pre-incubation time with the inhibitor. | |
| High background in Western blot | Insufficient blocking or washing | Increase blocking time and the number/duration of washes. |
| Antibody concentration too high | Titrate the primary and secondary antibodies. | |
| Variable qPCR results | Poor RNA quality | Use a high-quality RNA extraction method and check RNA integrity. |
| Inefficient primers | Validate primer efficiency and specificity. |
Conclusion
This compound represents a promising tool for the investigation of the JAK/STAT signaling pathway. The protocols detailed in these application notes provide a robust framework for characterizing its inhibitory activity, from the initial phosphorylation events to downstream gene expression. By employing these methods, researchers can gain valuable insights into the therapeutic potential of this and similar compounds in a variety of disease models driven by aberrant JAK/STAT signaling.
References
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He, X., et al. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases. International Immunopharmacology. Available at: [Link]
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Wikipedia. (n.d.). Janus kinase inhibitor. Available at: [Link]
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Jiao, S., et al. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology. Available at: [Link]
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Kuldip, S., et al. (2010). Comparison of Two Homogeneous Cell-Based Kinase Assays for JAK2 V617F. PubMed. Available at: [Link]
-
Parsian Pharmaceutical Co. (n.d.). JAK inhibitors As a New Therapeutic Option. Available at: [Link]
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researchopenworld.com. (2019). JAK Inhibitors: New Treatments for RA and beyond. Available at: [Link]
-
Wang, D., et al. (2013). Identification of small molecule activators of the janus kinase/signal transducer and activator of transcription pathway using a cell-based screen. PubMed. Available at: [Link]
-
AnyGenes. (n.d.). JAK-STAT Signaling Pathway - qPCR ARRAYS. Available at: [Link]
-
ScienCell Research Laboratories. (n.d.). GeneQuery™ Human JAK-STAT Signaling Pathway qPCR Array Kit. Available at: [Link]
-
Assay Genie. (n.d.). JAK-STAT Signalling and Cytokines: The What, How, and Why. Available at: [Link]
-
ScienCell Research Laboratories. (n.d.). GeneQuery™ Human JAK-STAT Signaling Pathway qPCR Array Kit (GQ-JAKST). Available at: [Link]
-
ResearchGate. (n.d.). Screening for JAK-STAT modulating genes by qPCR. (A) Heat map showing... Available at: [Link]
-
QIAGEN GeneGlobe. (n.d.). RT² Profiler™ PCR Array Human JAK / STAT Signaling Pathway. Available at: [Link]
-
Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Zhang, T., et al. (2020). Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino Derivatives as Potent Selective Janus Kinase 3 (JAK3) Inhibitors. Evaluation of Their Improved Effect for the Treatment of Rheumatoid Arthritis. Bioorganic Chemistry. Available at: [Link]
-
PubChem. (n.d.). Pyrazol-3-ylamine. Available at: [Link]
-
Jilloju, P.C., et al. (2021). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1][5][11]triazolo[3,4- b ][1][11][21] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Medicinal Chemistry Research. Available at: [Link]
-
Engers, D.W., et al. (2018). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Nabavi, S.M., et al. (2021). The involvement of JAK/STAT signaling pathway in the treatment of Parkinson's disease. Journal of Molecular Neuroscience. Available at: [Link]
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Amerigo Scientific. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (n.d.). Western blot analysis of JAK2-STAT3-5 pathway protein levels in cell... Available at: [Link]
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ResearchGate. (n.d.). Western blot analysis of Jak phosphorylation in T h , T h 1 and T h 2 cells. Cell lysates from differentiated T h cells re-stimulated with - Available at: [Link]
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Ji, Y., et al. (2014). Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. ACS Medicinal Chemistry Letters. Available at: [Link]
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ResearchGate. (n.d.). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Available at: [Link]
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Application Notes and Protocols for the Development of Pyrazolopyridine-Based Inhibitors for Inflammatory Diseases
Abstract
Chronic inflammatory diseases represent a significant global health burden. The dysregulation of intracellular signaling cascades, particularly those mediated by protein kinases, is a hallmark of these conditions. The pyrazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the design of potent and selective kinase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of pyrazolopyridine-based inhibitors for the treatment of inflammatory diseases. We will delve into the rationale for targeting key inflammatory pathways, provide detailed step-by-step protocols for inhibitor characterization, and offer insights into the interpretation of preclinical data.
Introduction: The Rationale for Targeting Kinases in Inflammation with Pyrazolopyridine Scaffolds
Inflammation is a complex biological response to harmful stimuli, but its chronic dysregulation can lead to debilitating diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1] At the molecular level, these pathologies are often driven by the over-activation of intracellular signaling pathways that control the production of pro-inflammatory mediators. Protein kinases, which act as key nodes in these pathways, have become prime therapeutic targets.
The pyrazolopyridine core is a heterocyclic scaffold that has proven to be an excellent starting point for the development of kinase inhibitors.[2] Its structure allows for diverse chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4] This adaptability makes the pyrazolopyridine scaffold a powerful tool in the medicinal chemist's arsenal for targeting a range of kinases implicated in inflammation.
Key Inflammatory Signaling Pathways
Several kinase-driven signaling pathways are central to the inflammatory response and are therefore attractive targets for pyrazolopyridine-based inhibitors:
-
Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is crucial for signaling by numerous cytokines that are pivotal in autoimmune and inflammatory diseases.[5] Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate STAT proteins, which then translocate to the nucleus to regulate the transcription of inflammatory genes.
-
Bruton's Tyrosine Kinase (BTK) Pathway: BTK is a key component of B-cell receptor signaling and also plays a role in the function of myeloid cells.[6] Its inhibition can modulate B-cell activation and the release of inflammatory mediators, making it a compelling target for autoimmune diseases.
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the production of potent pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7]
The following diagram illustrates the central role of these kinases in inflammatory signaling:
Caption: Key inflammatory signaling pathways targeted by pyrazolopyridine inhibitors.
Design and Synthesis of Pyrazolopyridine-Based Inhibitors
The successful development of a pyrazolopyridine-based inhibitor begins with a robust synthetic strategy that allows for the exploration of the structure-activity relationship (SAR).
General Synthetic Strategy
A common and effective method for the synthesis of the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a suitable dicarbonyl compound or its equivalent.[3][8] This approach allows for the introduction of diversity at various positions of the scaffold.
The following diagram outlines a generalized workflow for the design and synthesis of a pyrazolopyridine inhibitor library:
Caption: Generalized workflow for the synthesis of a pyrazolopyridine inhibitor library.
Protocol: Synthesis of a Representative Pyrazolo[3,4-b]pyridine Derivative
This protocol describes a general procedure for the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines.[8]
Materials:
-
α,β-unsaturated ketone (0.5 mmol)
-
5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg)
-
Zirconium(IV) chloride (ZrCl4) (0.15 mmol, 35 mg)
-
Dimethylformamide (DMF) (0.5 mL)
-
Ethanol (EtOH) (0.5 mL)
-
Chloroform (CHCl3)
-
Water
Procedure:
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add ZrCl4 (0.15 mmol) to the reaction mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
After completion of the reaction (monitored by thin-layer chromatography), concentrate the mixture in vacuo.
-
Add CHCl3 and water to the residue and separate the two phases.
-
Wash the aqueous phase twice with CHCl3.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine derivative.
In Vitro Evaluation of Pyrazolopyridine Inhibitors
A series of in vitro assays is essential to characterize the potency, selectivity, and mechanism of action of the newly synthesized inhibitors.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase.
This protocol is adapted from a commercially available assay kit and measures the amount of ADP produced in the kinase reaction.[9]
Materials:
-
Recombinant JAK2 enzyme
-
5x Kinase Assay Buffer
-
ATP (500 µM)
-
PTK substrate (Poly(Glu,Tyr) 4:1)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test inhibitor (dissolved in DMSO)
-
96-well white plate
Procedure:
-
Prepare a 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.
-
Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and PTK substrate.
-
Add 12.5 µL of the Master Mix to each well of the 96-well plate.
-
Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer (with a final DMSO concentration not exceeding 1%).
-
Add 2.5 µL of the diluted inhibitor or vehicle (for positive and blank controls) to the appropriate wells.
-
Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
Dilute the JAK2 enzyme in 1x Kinase Assay Buffer to the desired concentration.
-
Initiate the reaction by adding 10 µL of the diluted JAK2 enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for another 45 minutes.
-
Read the luminescence using a microplate reader.
-
Subtract the "Blank" values from all other readings and calculate the percent inhibition for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Table 1: Exemplary IC50 Values of Pyrazolopyridine-Based JAK Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Ruxolitinib | JAK2 | 0.29 - 5.0 | [10] |
| Fedratinib | JAK2 | 0.05 - 0.26 | [10] |
| Compound 21 | JAK3 | (pIC50 = 10) | [11] |
| Compound 41 | JAK3 | (High Affinity) | [11] |
Cell-Based Assays
Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context.
This protocol measures the ability of an inhibitor to suppress the production of the pro-inflammatory cytokine TNF-α in a macrophage cell line.[12]
Materials:
-
RAW264.7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test inhibitor
-
96-well cell culture plate
-
TNF-α ELISA kit
Procedure:
-
Seed RAW264.7 cells at a density of 1-2 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.
-
The next day, remove the medium.
-
Pre-treat the cells with various concentrations of the test inhibitor (in 100 µL of medium) for 1 hour.
-
Add 100 µL of medium containing LPS (final concentration of 10-100 ng/mL) to each well (except for the unstimulated control).
-
Incubate the plate for a specified time (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value.
In Vivo Evaluation of Pyrazolopyridine Inhibitors
In vivo models are indispensable for assessing the efficacy and pharmacokinetic properties of lead compounds in a whole-organism setting.
Acute Inflammation Models
These models are useful for rapid screening of the anti-inflammatory potential of compounds.
This is a classic model of acute inflammation characterized by a biphasic edematous response.[13][14]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% in saline)
-
Test inhibitor
-
Vehicle control
-
Plethysmometer or calipers
Procedure:
-
Administer the test inhibitor or vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-carrageenan paw volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Chronic Inflammation Models
These models more closely mimic the pathology of human chronic inflammatory diseases.
The CIA model in mice shares many immunological and pathological features with human rheumatoid arthritis.[15][16]
Materials:
-
DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test inhibitor
-
Vehicle control
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster (Day 21): Emulsify bovine type II collagen in IFA. Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
Treatment: Begin administration of the test inhibitor or vehicle at the onset of clinical signs of arthritis (typically around day 24-28) and continue daily for a specified period.
-
Clinical Scoring: Monitor the mice daily for signs of arthritis and score each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal swelling and joint rigidity). The maximum score per mouse is 16.
-
Endpoint Analysis: At the end of the study, collect paws for histological analysis to assess inflammation, pannus formation, and bone erosion. Serum can also be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development as a drug.
Table 2: Key Pharmacokinetic Parameters to Evaluate
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| F% | Bioavailability |
| CL | Clearance |
Pharmacokinetic studies are typically conducted in rodents (mice or rats) following oral and intravenous administration of the test compound. Plasma samples are collected at various time points and the concentration of the compound is determined by LC-MS/MS.[17]
Conclusion
The development of pyrazolopyridine-based inhibitors for inflammatory diseases is a promising area of research. The versatility of the pyrazolopyridine scaffold allows for the generation of potent and selective inhibitors against key kinases in inflammatory pathways. The systematic application of the biochemical, cellular, and in vivo protocols outlined in this guide will enable researchers to effectively design, synthesize, and evaluate novel drug candidates with the potential to treat a wide range of inflammatory disorders. A thorough understanding of the SAR and pharmacokinetic properties of these compounds is paramount for their successful translation into clinical therapies.
References
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A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. Link
-
Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols. Link
-
Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. Link
-
Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. Link
-
BTK (C481S) Kinase Assay Kit. BPS Bioscience. Link
-
Collagen-Induced Arthritis Models. Springer Nature Experiments. Link
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. Link
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LanthaScreen Eu kinase binding assay for BTK Overview. Thermo Fisher Scientific. Link
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Link
-
Human Bruton'S Tyrosine Kinase (Btk) ELISA. Kamiya Biomedical Company. Link
-
BTK Enzyme Assay System Datasheet. SignalChem. Link
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology. Link
-
BTK Kinase Assay. Promega Corporation. Link
-
Rat MAPK(P38 Mitogen Activated Protein Kinase) ELISA Kit. ELK Biotechnology. Link
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B. Link
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules. Link
-
A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. Link
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p38α Kinase Assay. Promega Corporation. Link
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. International Journal of Molecular Sciences. Link
-
p38 MAPK Activity Assay Kit (CS0250) - Bulletin. Sigma-Aldrich. Link
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. Link
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Link
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Link
-
Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. Link
-
Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry. Link
-
Carrageenan induced Paw Edema Model. Creative Biolabs. Link
-
p38 MAP Kinase Assay Kit (Nonradioactive). Cell Signaling Technology. Link
-
p38 MAP Kinase Assay. Sigma-Aldrich. Link
-
Chemi-Verse™ JAK2 Kinase Assay Kit. BPS Bioscience. Link
-
In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. Link
-
Optimization of a LanthaScreen Kinase assay for JAK2 JH1 JH2 V617F. Thermo Fisher Scientific. Link
-
Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Journal of Medicinal Chemistry. Link
-
In vivo Acute Inflammatory Models. Redoxis. Link
-
Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry. Link
-
JAK inhibitor IC 50 values for inhibition of cytokine-stimulated pSTAT3 induction in RA-FLS. ResearchGate. Link
-
Jak2 Kinase. Cell Signaling Technology. Link
-
Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters. Link
-
Evaluation in a Cytokine Storm Model In Vivo of the Safety and Efficacy of Intravenous Administration of PRS CK STORM (Standardized Conditioned Medium Obtained by Coculture of Monocytes and Mesenchymal Stromal Cells). International Journal of Molecular Sciences. Link
-
JAK2 (Janus Kinase 2) Assay Kit. BPS Bioscience. Link
-
LPS-induced cytokine production in vivo. Hooke Laboratories. Link
-
LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells. Journal of Leukocyte Biology. Link
-
Oral pharmacokinetic parameters of the kinase inhibitors. ResearchGate. Link
-
Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. Link
-
Pharmacokinetic Parameters of Compounds 1, 2, and 3. ResearchGate. Link
-
In Vivo LPS Stimulation Promotes Pro-inflammatory Cytokine Production... ResearchGate. Link
-
LPS-Induced Cytokine Release Model. Charles River Laboratories. Link
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Link
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"large-scale synthesis of 6-(1H-pyrazol-1-yl)pyridin-3-amine for preclinical studies"
An In-Depth Guide to the Large-Scale Synthesis of 6-(1H-Pyrazol-1-yl)pyridin-3-amine for Preclinical Studies
Abstract
This compound is a critical building block in modern medicinal chemistry, serving as a key pharmacophore in the development of various therapeutic agents, including kinase inhibitors.[1] The transition from laboratory-scale discovery to preclinical development necessitates a robust, scalable, and well-characterized synthetic process to ensure a consistent supply of high-quality material. This application note provides a comprehensive guide to a two-step, large-scale synthesis of this compound, designed for researchers, process chemists, and drug development professionals. The outlined process prioritizes safety, scalability, and economic viability, starting from the readily available 6-chloropyridin-3-amine.
Introduction: The Strategic Importance of Scalable Synthesis
The 3-aminopyridine scaffold is a privileged structure in drug discovery, with the amino group often acting as a crucial hydrogen bond donor that interacts with the hinge region of kinases.[1] The pyrazole moiety provides additional interaction points and modulates the physicochemical properties of the molecule. As drug candidates progress towards preclinical trials, the demand for the active pharmaceutical ingredient (API) or key intermediates increases from milligrams to hundreds of grams or even kilograms. This scale-up presents significant challenges, including altered reaction kinetics, heat transfer issues, and changes in impurity profiles.[2]
Therefore, developing a synthetic route that is not only high-yielding but also safe, cost-effective, and reproducible at scale is paramount.[3] This guide details a process that avoids complex purifications and expensive, late-stage transition-metal-catalyzed reactions in favor of a more classical and industrially proven approach.
Retrosynthetic Analysis and Strategy Selection
The synthesis of this compound (Target Molecule 3 ) can be approached through several routes. A common laboratory method might involve a palladium-catalyzed Buchwald-Hartwig amination to couple pyrazole with a 6-halopyridine derivative.[4][5] While effective, this can be costly at scale due to the palladium catalyst and specialized ligands required.
Our selected strategy focuses on a two-step sequence that is more amenable to large-scale production:
-
Nucleophilic Aromatic Substitution (SNAr): Formation of a key hydrazinyl intermediate, 6-hydrazinopyridin-3-amine (2) , from commercially available 6-chloropyridin-3-amine (1) and hydrazine hydrate. This reaction is typically robust and high-yielding.
-
Cyclocondensation (Knorr Pyrazole Synthesis): Construction of the pyrazole ring by reacting the hydrazinyl intermediate 2 with a 1,3-dicarbonyl synthetic equivalent. This is a classic, reliable method for pyrazole formation.[6][7]
This approach leverages inexpensive starting materials and avoids transition metal catalysts for the key bond-forming steps, enhancing the process's economic feasibility.
Figure 1: Chosen synthetic route for this compound.
Part I: Large-Scale Synthesis of 6-Hydrazinopyridin-3-amine (2)
Principle and Rationale
This step involves the displacement of the chloride at the 6-position of the pyridine ring by hydrazine. The pyridine ring is electron-deficient, particularly at the 2, 4, and 6 positions, which facilitates nucleophilic aromatic substitution. The reaction is driven by the high nucleophilicity of hydrazine and is typically performed at elevated temperatures to ensure a reasonable reaction rate. Using an excess of hydrazine hydrate also serves as the base to neutralize the HCl generated in situ.
Safety Considerations for Hydrazine Handling
CAUTION: Hydrazine is acutely toxic, corrosive, and a suspected carcinogen.[8][9] All operations must be performed in a certified, high-flow chemical fume hood.
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or chloroprene gloves are mandatory.[10]
-
Engineering Controls: Use a jacketed reactor system for controlled heating and to contain any potential spills. An emergency shower and eyewash station must be immediately accessible.[11]
-
Quenching and Waste: Have a quenching solution (e.g., dilute sodium hypochlorite) ready for any spills and for decontaminating equipment. All hydrazine-containing waste is considered extremely hazardous and must be disposed of according to institutional guidelines.[8]
Detailed Experimental Protocol (100 g Scale)
Equipment:
-
2 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, reflux condenser, and nitrogen inlet/outlet.
-
Heating/cooling circulator.
-
Large Büchner funnel and vacuum flask.
Materials:
| Reagent/Solvent | CAS No. | MW | Quantity | Moles | Eq. |
| 6-Chloropyridin-3-amine (1) | 5350-93-6 | 128.56 | 100.0 g | 0.778 | 1.0 |
| Hydrazine Hydrate (~64%) | 7803-57-8 | 50.06 | 304 mL | ~6.22 | ~8.0 |
| Isopropanol (IPA) | 67-63-0 | 60.10 | 500 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | ~1 L | - | - |
Procedure:
-
Reactor Setup: Assemble and dry the 2 L jacketed reactor. Ensure all joints are properly sealed. Purge the system with nitrogen.
-
Charging Reagents: To the reactor, charge 6-chloropyridin-3-amine (100.0 g, 0.778 mol) and isopropanol (500 mL). Begin stirring to form a slurry.
-
Hydrazine Addition: Carefully add hydrazine hydrate (~64%, 304 mL, ~8.0 eq.) to the reactor. A mild exotherm may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (~90-95 °C internal temperature) using the circulator. Maintain the reflux for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) or LC-MS until the starting material is consumed.
-
Cooling and Precipitation: Once complete, cool the reaction mixture to room temperature (~20 °C) over 2-3 hours. The product should begin to precipitate. Further cool the mixture to 0-5 °C and hold for at least 2 hours to maximize precipitation.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold (0-5 °C) deionized water (2 x 250 mL) and then with cold isopropanol (1 x 100 mL) to remove excess hydrazine and impurities.
-
Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
-
Characterization: The typical yield is 85-95%. The product should be a pale yellow to off-white solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and LC-MS.
Part II: Synthesis of this compound (3)
Principle and Rationale
This step is a classic Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[6] We use 1,1,3,3-tetramethoxypropane as a synthetic equivalent of malondialdehyde. Under acidic conditions, the acetal is hydrolyzed in situ to generate the highly reactive malondialdehyde, which then undergoes a condensation reaction with both nitrogen atoms of the hydrazine moiety, followed by dehydration to form the aromatic pyrazole ring.
Detailed Experimental Protocol (85 g Scale)
Equipment:
-
2 L jacketed glass reactor (as above).
-
Heating/cooling circulator.
-
Filtration and drying equipment.
Materials:
| Reagent/Solvent | CAS No. | MW | Quantity | Moles | Eq. |
| 6-Hydrazinopyridin-3-amine (2) | 1431969-98-0 | 124.14 | 85.0 g | 0.685 | 1.0 |
| 1,1,3,3-Tetramethoxypropane | 102-52-3 | 164.20 | 124 mL | 0.753 | 1.1 |
| Ethanol (200 Proof) | 64-17-5 | 46.07 | 850 mL | - | - |
| Concentrated HCl (~37%) | 7647-01-0 | 36.46 | 68.5 mL | ~0.822 | 1.2 |
| Saturated Sodium Bicarbonate | - | - | ~1 L | - | - |
Procedure:
-
Reactor Setup: Charge the dry 2 L reactor with 6-hydrazinopyridin-3-amine (85.0 g, 0.685 mol) and ethanol (850 mL).
-
Addition of Reagents: To the stirred suspension, add 1,1,3,3-tetramethoxypropane (124 mL, 0.753 mol).
-
Acid Catalyst: Slowly add concentrated HCl (68.5 mL) to the mixture. The reaction is exothermic; control the addition rate to maintain the internal temperature below 40 °C.
-
Reaction: After the addition is complete, heat the mixture to reflux (~78-80 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the disappearance of the intermediate by TLC or LC-MS.
-
Solvent Removal: Once the reaction is complete, cool the mixture to ~40 °C and concentrate under reduced pressure to remove the bulk of the ethanol, resulting in a thick slurry.
-
Work-up and Neutralization: Dilute the residue with deionized water (500 mL). The solution will be acidic. Cool the mixture in an ice bath to 0-10 °C and slowly add saturated sodium bicarbonate solution to neutralize the acid until the pH is ~7-8. The product will precipitate as a solid.
-
Isolation: Isolate the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 250 mL) to remove inorganic salts.
-
Drying: Dry the crude product under vacuum at 50-60 °C.
-
Purification (Recrystallization): The crude product can be further purified by recrystallization from a suitable solvent system, such as isopropanol/water or ethyl acetate/heptane, to achieve >99% purity required for preclinical studies.
-
Final Characterization: The final product is typically an off-white to light tan solid.[12] Confirm identity, purity (>99.5%), and structure using ¹H NMR, ¹³C NMR, LC-MS, and elemental analysis.
Process Workflow and Quality Control
A successful scale-up campaign relies on a well-defined workflow with in-process controls (IPCs) to ensure consistency and quality.
Figure 2: Detailed workflow for the two-step synthesis and quality control.
Analytical Characterization Summary
| Compound | Test | Specification |
| Intermediate (2) | Appearance | Pale yellow to off-white solid |
| ¹H NMR | Conforms to structure | |
| Purity (LC-MS) | ≥97% | |
| Final Product (3) | Appearance | Off-white to light tan solid |
| ¹H NMR, ¹³C NMR | Conforms to structure | |
| Purity (HPLC) | ≥99.5% | |
| Identity (MS) | Conforms to expected M+H⁺ | |
| Residual Solvents | Meets ICH guidelines |
Conclusion
This application note details a robust, scalable, and economically viable two-step synthesis for producing this compound in quantities suitable for preclinical development. By prioritizing process safety, particularly in the handling of hydrazine, and employing classic, reliable chemical transformations, this protocol provides a solid foundation for manufacturing this key building block. The implementation of in-process controls and rigorous final product testing ensures that the material meets the high-quality standards required for progression into regulated toxicological and clinical studies.
References
-
Benchchem. An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional. 4
-
Benchchem. Synthesis of Novel Heterocycles Using 6-Chloropyridin-3-amine: Application Notes and Protocols. 13
-
PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. 6
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine.
-
Benchchem. Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6). 1
-
NIH. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. 14
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. 15
-
University of Notre Dame. Hydrazine - Risk Management and Safety. 11
-
Benchchem. Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride. 2
-
ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. 16
-
ResearchGate. Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... 7
-
UC Santa Barbara Environmental Health & Safety. Hydrazine Standard Operating Procedure. 8
-
ResearchGate. Cyclocondensation of carbonyl compounds 9–12 with hydrazine derivatives 13. 17
-
Arxada. Performance Chemicals Hydrazine. 18
-
PubMed Central. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. 19
-
Wikipedia. Buchwald–Hartwig amination.
-
Organic Process Research & Development. Pyridines: From Lab to Production.
-
VCU Innovation Gateway. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. 3
-
University of New Mexico. Hydrazine Standard Operating Procedure Template. 10
-
New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet.
-
Sigma-Aldrich. This compound | 154095-29-1.
-
Echemi. This compound.
-
Google Patents. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
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Application Notes & Protocols: High-Throughput Screening of 6-(1H-pyrazol-1-yl)pyridin-3-amine and its Analogs for Kinase Inhibitor Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazolopyridine Scaffold as a Privileged Structure in Kinase Inhibition
The pyrazolopyridine core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. Its unique electronic and steric properties allow it to form key interactions within the ATP-binding pocket of various kinases. The compound 6-(1H-pyrazol-1-yl)pyridin-3-amine (hereafter referred to as C8H8N4, based on its molecular formula) represents a fundamental building block of this class. Its structural simplicity and synthetic tractability make it an ideal starting point for the generation of diverse chemical libraries aimed at discovering novel kinase inhibitors through high-throughput screening (HTS).
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, the development of robust HTS assays to identify new kinase inhibitors is a cornerstone of modern drug discovery.[2] This guide provides a detailed framework for the use of C8H8N4 and its derivatives in a typical HTS campaign targeting protein kinases. We will delve into the rationale behind assay design, provide a step-by-step protocol for a representative biochemical assay, and discuss data analysis and validation.
Scientific Rationale: Assay Selection and Design
The primary goal of an HTS campaign in this context is to identify compounds that inhibit the catalytic activity of a target kinase. A common and effective method for this is to measure the phosphorylation of a substrate by the kinase. There are numerous HTS-compatible technologies to quantify kinase activity, including fluorescence-based, luminescence-based, and AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technologies.[3]
For this application note, we will focus on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust technology widely used in HTS for its sensitivity, low background, and homogeneous format (no wash steps required).
The Principle of the TR-FRET Kinase Assay:
-
Reaction: The target kinase, a substrate peptide (often biotinylated), and ATP are incubated with the test compound (e.g., C8H8N4). If the compound is an inhibitor, it will prevent or reduce the phosphorylation of the substrate.
-
Detection: Two detection reagents are added: a lanthanide-labeled anti-phospho-substrate antibody (Donor) and a streptavidin-conjugated acceptor fluorophore (Acceptor).
-
Signal: If the substrate is phosphorylated, the antibody binds to it. The biotin tag on the substrate binds to streptavidin, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor lanthanide results in energy transfer to the acceptor, which then emits light at a specific wavelength.
-
Inhibition: If the test compound inhibits the kinase, the substrate is not phosphorylated, the antibody does not bind, and no FRET occurs. This results in a low signal.
This assay design is self-validating; a decrease in the FRET signal is directly proportional to the inhibition of kinase activity.
Experimental Workflow & Signaling Pathway
The overall workflow for an HTS campaign using C8H8N4 and its analogs is a multi-step process, from initial screening to hit confirmation and validation.
Caption: High-level workflow for a kinase inhibitor HTS campaign.
The targeted signaling pathway is the catalytic transfer of a phosphate group from ATP to a substrate, mediated by the kinase.
Caption: Inhibition of kinase-mediated phosphorylation.
Detailed HTS Protocol: TR-FRET Assay for a Tyrosine Kinase
This protocol is designed for a 384-well plate format, which is standard for HTS.[3]
1. Materials and Reagents:
-
Compound Plates: 384-well plates containing this compound or its analogs dissolved in 100% DMSO.
-
Target Kinase: Recombinant human tyrosine kinase (e.g., FLT3, as related structures show activity[4]).
-
Substrate: Biotinylated poly(Glu, Tyr) 4:1 peptide.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Detection Reagents:
-
Europium-labeled anti-phosphotyrosine antibody (Donor).
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor).
-
-
Stop/Detection Buffer: Assay buffer containing EDTA to chelate Mg²⁺ and stop the kinase reaction.
-
Controls:
-
Positive Control: A known potent inhibitor of the target kinase (e.g., Staurosporine).
-
Negative Control: DMSO vehicle.
-
-
Equipment:
-
Liquid handling robotics for dispensing reagents.
-
Plate reader capable of TR-FRET measurements.
-
2. Assay Protocol Steps:
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of compound solution from the compound plates to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 10 µL final assay volume. For dose-response plates, perform serial dilutions.
-
Kinase Addition: Add 5 µL of the target kinase diluted in assay buffer to each well. The final concentration should be optimized for a signal-to-background ratio of at least 5-fold.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compounds to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Add 5 µL of a solution containing the biotinylated substrate and ATP in assay buffer to each well. The final concentrations should be at the Km for both substrate and ATP to ensure competitive inhibitors can be identified.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature. The plate should be covered to prevent evaporation.
-
Reaction Termination and Detection: Add 10 µL of Stop/Detection Buffer containing the Europium-labeled antibody and SA-APC.
-
Detection Incubation: Incubate for at least 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader. Measure the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
3. Data Analysis and Quality Control:
The primary output is the ratio of the acceptor signal to the donor signal.
-
Normalization: The data is typically normalized to the controls on each plate:
-
Percent Inhibition (%) = 100 x (1 - [(Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control)])
-
-
Quality Control Metric (Z'-factor): The Z'-factor is a statistical measure of the quality of the assay.[5] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Z' = 1 - [(3 x (SD_neg_control + SD_pos_control)) / |(Mean_neg_control - Mean_pos_control)|]
-
Data Presentation:
| Parameter | Value | Rationale |
| Plate Format | 384-well | Standard for HTS, balances throughput and volume. |
| Final Assay Volume | 20 µL | Reduces reagent consumption. |
| Compound Concentration | 10 µM | A common single-point concentration for primary screens. |
| DMSO Concentration | 0.5% | Kept low to minimize solvent effects on enzyme activity. |
| Positive Control | Staurosporine (1 µM) | Broad-spectrum kinase inhibitor, ensures assay can detect inhibition. |
| Negative Control | DMSO | Vehicle control, represents 0% inhibition. |
| Acceptable Z'-factor | > 0.5 | Ensures the separation between positive and negative controls is sufficient for hit identification.[5] |
Hit Confirmation and Follow-up
Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) must undergo further validation:
-
IC₅₀ Determination: Hits are re-tested in a dose-response format (typically an 11-point curve) to determine their potency (IC₅₀ value).
-
Orthogonal Assays: To rule out assay artifacts (e.g., compound fluorescence), hits should be confirmed in a different assay format, such as an ADP-Glo™ kinase assay which measures ADP production.
-
Selectivity Profiling: Promising compounds should be screened against a panel of other kinases to determine their selectivity profile, a critical parameter for therapeutic potential.[6]
Conclusion
This compound serves as an excellent chemical starting point for high-throughput screening campaigns aimed at discovering novel kinase inhibitors. The TR-FRET assay protocol described herein provides a robust, sensitive, and scalable method for screening large compound libraries derived from this privileged scaffold. Rigorous data analysis, quality control, and a systematic hit validation process are essential for the success of any HTS campaign and for advancing promising compounds into the drug discovery pipeline.
References
-
Egan, D., et al. (2014). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLOS ONE, 9(9), e107382. [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
- Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315.
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2289. [Link]
-
Wang, Y., et al. (2021). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Cancer Letters, 520, 185-196. [Link]
- El-Gohary, N. S., & Shaaban, M. (2018). New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. European Journal of Medicinal Chemistry, 152, 126-136.
Sources
- 1. Buy this compound hydrochloride [smolecule.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting low yield in 6-(1H-pyrazol-1-yl)pyridin-3-amine synthesis"
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(1H-pyrazol-1-yl)pyridin-3-amine. Low yield is a common challenge in cross-coupling reactions involving heteroaromatic compounds. This guide provides in-depth troubleshooting strategies in a question-and-answer format to address specific issues you may encounter during your experiments, ensuring a logical and scientifically-grounded approach to optimizing your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low conversion of the starting materials, 6-chloropyridin-3-amine and pyrazole. What are the primary factors to investigate?
A1: Low conversion in a Buchwald-Hartwig N-arylation, the most probable route for this synthesis, typically points to issues with the catalytic cycle. The key areas to scrutinize are the catalyst's activity, the choice of base, and the reaction temperature.
-
Catalyst and Ligand Integrity: The active Pd(0) species is sensitive to air and moisture. Inadequate inert atmosphere techniques can lead to catalyst deactivation. The choice of phosphine ligand is also critical; for coupling an electron-rich pyrazole with an electron-deficient pyridine, a bulky, electron-rich ligand is generally required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Base Selection and Strength: The base's role is to deprotonate the pyrazole, making it a more effective nucleophile. If the base is not strong enough or is sterically hindered, the deprotonation will be slow or incomplete. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective. However, for substrates with sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, often requiring higher reaction temperatures to achieve sufficient reactivity.[2]
-
Reaction Temperature: The N-arylation of pyrazoles can require elevated temperatures (often >80 °C) to proceed at a reasonable rate.[3] If the temperature is too low, the reaction may be sluggish, leading to incomplete conversion within a practical timeframe.
Q2: I am observing the formation of significant side products, which is complicating purification and reducing my isolated yield. What are the likely side reactions and how can I mitigate them?
A2: The primary side products in this type of cross-coupling are often the result of hydrodehalogenation of the starting 6-chloropyridin-3-amine and dimerization of the starting materials.
-
Hydrodehalogenation: This is the replacement of the chlorine atom on the pyridine ring with a hydrogen atom, leading to the formation of 3-aminopyridine. This side reaction can be promoted by the presence of water or other protic sources in the reaction mixture, which can protonate the palladium-hydride species that are intermediates in some catalytic cycles. Ensuring the use of anhydrous solvents and reagents is crucial.
-
Homocoupling/Dimerization: You might observe the formation of bipyridyl or bipyrazolyl species. This can occur if the catalytic cycle is inefficient, leading to side reactions involving the organopalladium intermediates. Optimizing the ligand-to-metal ratio and ensuring a well-controlled reaction temperature can help minimize these side products.[4]
dot graph "Side_Reactions" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"6-chloropyridin-3-amine" [fillcolor="#FBBC05"]; "Pyrazole" [fillcolor="#FBBC05"]; "Desired_Product" [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Side_Product_1" [label="3-Aminopyridine\n(Hydrodehalogenation)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Side_Product_2" [label="Bipyridyl Dimer", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"6-chloropyridin-3-amine" -> "Desired_Product"; "Pyrazole" -> "Desired_Product"; "6-chloropyridin-3-amine" -> "Side_Product_1"; "6-chloropyridin-3-amine" -> "Side_Product_2"; } Caption: Potential reaction pathways leading to desired product and common side products.
Q3: My reaction seems to work, but my isolated yield is consistently low after column chromatography. What purification challenges are specific to this molecule?
A3: The purification of aminopyridine derivatives can be challenging due to their basic nature.
-
Interaction with Silica Gel: The amino group on the pyridine ring is basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to significant tailing of the product peak during column chromatography, resulting in poor separation and low recovery.[5] To counteract this, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to the eluent. This will "cap" the acidic sites on the silica and improve the peak shape.[6]
-
Product Solubility: this compound may have limited solubility in common organic solvents used for extraction and chromatography. It is important to perform solubility tests to identify a suitable solvent system for both the work-up and the purification steps.
-
Acid-Base Extraction: An alternative or preliminary purification step can be an acid-base extraction. The basicity of the amino group allows for the selective extraction of the product into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and re-extracting with an organic solvent.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a starting point for the synthesis of this compound. Optimization of the ligand, base, solvent, and temperature will likely be necessary.[7]
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add 6-chloropyridin-3-amine (1.0 equiv.) and pyrazole (1.2 equiv.) to the vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to the desired concentration (typically 0.1-0.5 M).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient with the addition of 0.5% triethylamine.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective precatalysts. |
| Ligand | Xantphos, tBuXPhos, DavePhos | Bulky, electron-rich ligands are often required for challenging couplings.[2] |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Choice depends on substrate sensitivity and desired reactivity.[2] |
| Solvent | 1,4-Dioxane, Toluene, DMF | Anhydrous and degassed solvents are crucial to prevent side reactions. |
| Temperature | 80-120 °C | Higher temperatures are often needed to drive the reaction to completion. |
Troubleshooting Workflow
dot digraph "Troubleshooting_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Start" [label="Low Yield of\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Check_Conversion" [label="Low Conversion of\nStarting Materials?", shape=diamond, style=filled, fillcolor="#FBBC05"]; "Optimize_Reaction" [label="Optimize Reaction Conditions:\n- Catalyst/Ligand\n- Base\n- Temperature\n- Solvent", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Side_Products" [label="Significant Side Products?", shape=diamond, style=filled, fillcolor="#FBBC05"]; "Address_Side_Reactions" [label="Address Side Reactions:\n- Ensure Anhydrous Conditions\n- Optimize Stoichiometry", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Purification" [label="Difficulty in Purification?", shape=diamond, style=filled, fillcolor="#FBBC05"]; "Optimize_Purification" [label="Optimize Purification:\n- Add Base to Eluent\n- Consider Acid-Base Extraction\n- Screen Recrystallization Solvents", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Success" [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Check_Conversion"; "Check_Conversion" -> "Optimize_Reaction" [label="Yes"]; "Check_Conversion" -> "Check_Side_Products" [label="No"]; "Optimize_Reaction" -> "Check_Side_Products"; "Check_Side_Products" -> "Address_Side_Reactions" [label="Yes"]; "Check_Side_Products" -> "Check_Purification" [label="No"]; "Address_Side_Reactions" -> "Check_Purification"; "Check_Purification" -> "Optimize_Purification" [label="Yes"]; "Check_Purification" -> "Success" [label="No"]; "Optimize_Purification" -> "Success"; } Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. ResearchGate. Available at: [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL open science. Available at: [Link]
-
Chan-Lam Coupling. Organic Chemistry Portal. Available at: [Link]
-
Effect of water on the palladium-catalyzed amidation of aryl bromides. PubMed. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]
- Substituted 6-(1h-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof. Google Patents.
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. Available at: [Link]
-
Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam... ResearchGate. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. Available at: [Link]
- Substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof. Google Patents.
-
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][2][4][8]triazin-6-one Derivatives. PMC. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds. Available at: [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimization of Coupling Reaction Conditions for Pyrazolylpyridines
Welcome to the technical support center for the synthesis of pyrazolylpyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium- and copper-catalyzed cross-coupling reactions for forming C-C and C-N bonds between pyrazole and pyridine moieties. Pyrazolylpyridines are significant scaffolds in medicinal chemistry and materials science, but their synthesis can be fraught with challenges such as low yields, side-product formation, and regioselectivity issues.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common coupling reactions used to synthesize pyrazolylpyridines, and what are their primary applications?
A1: The most prevalent methods for synthesizing pyrazolylpyridines are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction forms a C-C bond between a pyrazole and a pyridine ring.[3] It typically involves the coupling of a halopyridine with a pyrazoleboronic acid or ester, or a halopyrazole with a pyridylboronic acid.[4] This method is widely used to create biaryl structures, which are common motifs in pharmaceutical compounds.[5]
-
Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds.[6] In the context of pyrazolylpyridines, it is used for the N-arylation of a pyrazole with a halopyridine.[7] This is a powerful method for creating N-arylpyrazoles, which are important building blocks in drug discovery.[6]
Q2: I'm starting a new pyrazolylpyridine synthesis. What are the critical initial parameters to consider?
A2: When embarking on the synthesis of a pyrazolylpyridine, a systematic approach to reaction design is crucial. The initial parameters to carefully consider are:
-
Choice of Coupling Partners: The reactivity of your starting materials is paramount. For Suzuki couplings, aryl bromides are often a good starting point as they offer a balance of reactivity and stability.[8] For Buchwald-Hartwig reactions, the nature of the amine and the aryl halide will dictate the required catalyst system.[9]
-
Catalyst System (Precatalyst and Ligand): The combination of the palladium source and the ligand is the heart of the reaction. For challenging substrates, using a pre-catalyst that readily forms the active Pd(0) species is often preferable to using a simple palladium salt like Pd(OAc)₂.[10] The choice of ligand is critical for stabilizing the catalyst and promoting the desired bond formation.[11]
-
Base and Solvent Selection: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.[12] The solvent must be able to dissolve the reactants and the catalyst and is often a key parameter to optimize.[13]
Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue 1: Low or No Conversion of Starting Materials
Q: My Suzuki reaction between a halopyridine and a pyrazoleboronic acid is not proceeding. What are the likely causes and how can I troubleshoot this?
A: Low or no conversion in Suzuki couplings for pyrazolylpyridines can be attributed to several factors, primarily related to catalyst activity and the stability of the coupling partners.
Root Causes & Solutions:
-
Catalyst Inactivity: The active Pd(0) catalyst may not be forming efficiently or is decomposing.
-
Troubleshooting:
-
Use a Precatalyst: Employ a commercially available precatalyst to ensure reliable generation of the active Pd(0) species.[10]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst.[3]
-
Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen.[4]
-
-
-
Poor Reactivity of Coupling Partners:
-
Halide Choice: Aryl chlorides can be less reactive than bromides or iodides. If using a chloride, you may need a more active catalyst system.[8]
-
2-Pyridylboronic Acids: Boronic acids at the 2-position of the pyridine ring are notoriously unstable and prone to protodeboronation under basic conditions.[14]
-
Troubleshooting:
-
Use milder bases like K₃PO₄ or Cs₂CO₃.[13]
-
Consider using a boronate ester (e.g., pinacol ester) which can be more stable.
-
Opt for a "reverse" Suzuki, coupling a 2-halopyridine with a pyrazoleboronic acid if possible.
-
-
-
-
Suboptimal Reaction Conditions:
-
Base Selection: The choice of base is critical. A base that is too weak may not facilitate transmetalation effectively, while a very strong base can promote boronic acid decomposition.[3]
-
Troubleshooting: Screen a range of bases such as Na₂CO₃, K₂CO₃, K₃PO₄, and Cs₂CO₃.[13]
-
-
Solvent Choice: The solvent affects the solubility of reagents and the stability of catalytic intermediates. Common choices include dioxane, toluene, and DMF, often with water as a co-solvent.[5][13]
-
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromopyrazole [13]
-
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a Schlenk tube, add the 4-bromopyrazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Issue 2: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
Q: I am observing significant amounts of homocoupled products and/or loss of my boronic acid starting material. How can I minimize these side reactions?
A: The formation of homocoupled biaryls and protodeboronation of the boronic acid are common side reactions in Suzuki couplings, often exacerbated by the presence of oxygen or suboptimal reaction conditions.
Root Causes & Solutions:
-
Oxygen Contamination: Trace amounts of oxygen can promote the oxidative homocoupling of boronic acids.
-
Troubleshooting: Rigorous degassing of solvents and maintaining a strict inert atmosphere are crucial.[3]
-
-
Reaction Temperature: High temperatures can accelerate both desired and undesired reactions, including catalyst decomposition and side product formation.
-
Troubleshooting: Optimize the reaction temperature. It may be beneficial to run the reaction at a lower temperature for a longer period.[13]
-
-
Base Strength: Strong bases can accelerate the protodeboronation of sensitive boronic acids.[14]
-
Troubleshooting: Use a weaker base (e.g., K₂CO₃ or Na₂CO₃) or a fluoride source (e.g., CsF) which can be effective with some substrates.
-
Troubleshooting Guide: Buchwald-Hartwig Amination
Issue 1: Low Yield in N-Arylation of Pyrazole with Halopyridine
Q: My Buchwald-Hartwig reaction between a pyrazole and a halopyridine is giving a low yield. What factors should I investigate?
A: Low yields in the N-arylation of pyrazoles with halopyridines are common and often stem from catalyst inhibition, inappropriate ligand choice, or challenging substrates.
Root Causes & Solutions:
-
Catalyst Inhibition by Pyridine: The nitrogen atom of the pyridine substrate or product can coordinate to the palladium center, inhibiting the catalytic cycle.[15]
-
Substrate Reactivity:
-
Aryl Chlorides: As with Suzuki couplings, aryl chlorides are less reactive and require more active catalyst systems.[19]
-
Steric Hindrance: Sterically hindered pyrazoles or pyridines can slow down the reaction.[6]
-
Troubleshooting: Employ a more active precatalyst and a bulkier ligand. Microwave irradiation can also be beneficial for accelerating reactions with hindered substrates.[16]
-
-
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are typically required.
-
Troubleshooting: Screen strong bases like NaOtBu, KOtBu, or LHMDS. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, often in combination with a more active catalyst.[16]
-
Protocol 2: Microwave-Assisted Buchwald-Hartwig Coupling of a 4-Halopyrazole [16]
-
Materials:
-
4-Bromo-1-tritylpyrazole (1.0 equiv)
-
Piperidine (2.0 equiv)
-
Pd(dba)₂ (10 mol%)
-
tBuDavePhos (20 mol%)
-
KOtBu (2.0 equiv)
-
Xylene
-
-
Procedure:
-
To a microwave vial, add the 4-bromo-1-tritylpyrazole, Pd(dba)₂, tBuDavePhos, and KOtBu.
-
Add xylene and then piperidine.
-
Seal the vial and heat in a microwave reactor to the desired temperature (e.g., 160 °C) for a short duration (e.g., 10-30 minutes).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, work up the reaction as appropriate for your substrate.
-
Purify by column chromatography.
-
Issue 2: Regioselectivity in the N-Arylation of Unsymmetrical Pyrazoles
Q: I am getting a mixture of N1 and N2 arylated products when using an unsymmetrical pyrazole. How can I control the regioselectivity?
A: The N-arylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers, which can be challenging to separate. Controlling the regioselectivity is a key aspect of optimizing these reactions.
Root Causes & Solutions:
-
Steric and Electronic Effects: The substitution pattern on the pyrazole ring influences the accessibility and nucleophilicity of the two nitrogen atoms.
-
Troubleshooting:
-
Steric Hindrance: A bulky substituent at the 3- or 5-position of the pyrazole will generally direct arylation to the less hindered nitrogen.[20]
-
Ligand Control: The steric bulk of the phosphine ligand on the palladium catalyst can also influence which nitrogen atom can effectively coordinate and react. Experiment with ligands of varying sizes.[21]
-
-
-
Reaction Conditions:
Data Summary Tables
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of Pyrazoles
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 90 | 60-85 | [13] |
| Pyridine-Pyrazole/Pd(II) | Pyridine-Pyrazole | KOH | EtOH/H₂O | Microwave (60W) | 75-95 | [5] |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 80-100 | 70-90 | [13] |
| XPhos Pd G3 | XPhos | K₃PO₄ | t-AmylOH | 100 | 80-98 | [8] |
Table 2: Recommended Conditions for Buchwald-Hartwig N-Arylation of Pyrazoles
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(dba)₂ | tBuDavePhos | KOtBu | Xylene | 160 (MW) | 60-70 | [16] |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 70-95 | [6] |
| CuI | 1,10-Phenanthroline | K₃PO₄ | DMF | 110 | 65-85 | [7] |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 75-90 | [17] |
Visualized Workflows and Mechanisms
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield in Coupling Reactions
Caption: Decision tree for troubleshooting low-yield coupling reactions.
References
Sources
- 1. rsc.org [rsc.org]
- 2. Pyridyl β-ketoenols, pyrazoles and their zinc complexes: synthesis, photophysical properties, and DNA binding - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties | Russian Chemical Reviews [rcr.colab.ws]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Aminopyridine Derivatives by Column Chromatography
Welcome to the technical support center for the purification of aminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these valuable compounds. Aminopyridines, due to their basic nature, often present unique challenges during column chromatography on standard silica gel. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome these obstacles and achieve high-purity compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of aminopyridine derivatives, offering probable causes and actionable solutions based on established chromatographic principles.
Issue 1: My aminopyridine derivative is streaking badly or won't move from the top of the column.
Question: I've loaded my crude aminopyridine derivative onto the silica gel column, but it's either streaking down the column or completely stuck at the origin, even with what I thought was a reasonably polar eluent. What's happening and how can I fix it?
Answer:
This is a classic and very common problem when purifying basic compounds like aminopyridines on standard silica gel.
Probable Causes:
-
Strong Acid-Base Interaction: The primary reason is the strong interaction between the basic nitrogen of your aminopyridine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction can lead to irreversible adsorption or require a very high polarity eluent to overcome, which in turn may co-elute other polar impurities.
-
Insufficiently Polar Eluent: While the strong interaction is the main culprit, your chosen mobile phase may genuinely be too non-polar to move the compound.[3]
Solutions:
-
Deactivate the Silica Gel with a Basic Additive: The most effective solution is to add a small amount of a competing base to your mobile phase.[1][4][5][6]
-
Triethylamine (TEA): Add 0.5-2% triethylamine to your eluent system. The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your aminopyridine derivative.[5][6][7] This will significantly reduce tailing and allow your compound to elute with a less polar solvent system, leading to better separation.[7]
-
Ammonia: For very basic compounds, a solution of 1-2% aqueous ammonia in methanol, used as a polar component in your mobile phase (e.g., in a dichloromethane/methanol mixture), can be effective.[8]
-
-
Optimize Your Solvent System with TLC: Before running the column, always optimize your eluent system using Thin Layer Chromatography (TLC).[3][9]
-
Prepare your TLC developing jars with your chosen solvent system (e.g., ethyl acetate/hexane) and another jar with the same system plus 1% TEA.
-
Spot your crude mixture on a TLC plate and develop one in each jar. You will likely observe a significant improvement in the spot shape and an increase in the Rf value in the jar containing TEA. Aim for an Rf of 0.2-0.3 for your target compound in the optimized, base-containing solvent system.[10]
-
-
Consider an Alternative Stationary Phase: If mobile phase additives are not sufficient or are incompatible with your compound, consider a different stationary phase.[11]
Experimental Protocol: Deactivating Silica Gel with Triethylamine
-
Choose a solvent system containing 1-3% triethylamine that gives your aminopyridine derivative an appropriate Rf value on TLC.[4]
-
Prepare a slurry of your silica gel in this triethylamine-containing solvent system.
-
Pack your column with the slurry.
-
Flush the packed column with one to two column volumes of the same solvent system to ensure all the active sites are neutralized.[4]
-
Discard the eluent that has passed through. The silica is now deactivated.[4]
-
You can now proceed to load your sample and run the column with the triethylamine-containing mobile phase.
Issue 2: My target aminopyridine is co-eluting with an impurity.
Question: I've managed to get my compound to move down the column, but it's coming off with an impurity. How can I improve the separation?
Answer:
Poor separation, or co-elution, is a common challenge that can often be resolved by systematically optimizing your chromatographic conditions.
Probable Causes:
-
Inappropriate Eluent System: The polarity of your mobile phase may not be optimal to resolve your compound from the impurity.[3]
-
Column Overloading: You may have loaded too much crude material onto the column for its size.[1][2][3] The recommended ratio of silica gel to crude material is typically between 20:1 to 100:1 by weight.[10]
-
High Flow Rate: A flow rate that is too fast does not allow for proper equilibration of the analytes between the stationary and mobile phases, leading to poor separation.[3]
-
Improper Column Packing: Channels or cracks in the silica bed will lead to a non-uniform flow of the mobile phase and result in poor separation.[3]
Solutions:
-
Fine-Tune the Mobile Phase:
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase the polarity by slowly adding more of the polar solvent.[4] This can help to better resolve compounds with close Rf values.
-
Try Different Solvent Systems: If a hexane/ethyl acetate system isn't working, consider other combinations like dichloromethane/methanol (often with a basic additive).[8] Sometimes, using a completely different non-polar solvent like benzene can dramatically alter the separation, though toxicity is a concern.[4]
-
-
Reduce the Column Load: Use a larger column for the amount of material you are purifying, or simply purify smaller batches.[3]
-
Decrease the Flow Rate: Run the column more slowly to allow for better separation.[3]
-
Ensure Proper Column Packing: Take care to pack a uniform, crack-free column bed. Slurry packing is generally the most reliable method.[3]
Issue 3: I'm getting low recovery of my aminopyridine derivative.
Question: After column chromatography, the yield of my purified aminopyridine is much lower than expected. Where could my compound have gone?
Answer:
Low recovery is a frustrating issue. Besides the usual sources of loss (e.g., multiple fractions with mixed purity), the chemical properties of aminopyridines can contribute to this problem.
Probable Causes:
-
Irreversible Adsorption: As mentioned in Issue 1, strong interactions with acidic silica gel can lead to some of your compound never eluting from the column.[1]
-
Degradation on the Column: The acidic nature of silica gel can cause the degradation of sensitive compounds.[1]
-
Compound is Highly Polar: Your compound might be more polar than anticipated and requires a very polar mobile phase (e.g., methanol) to elute.
Solutions:
-
Use a Basic Additive: As with tailing and streaking, adding triethylamine or another base to your eluent is the first and most important step to prevent irreversible adsorption.[1][5]
-
Check for Degradation with 2D TLC: Before running a column, you can check if your compound is stable on silica gel.
-
Spot your sample on a square TLC plate in the bottom-left corner.
-
Develop the plate in a suitable solvent system.
-
Dry the plate completely, then rotate it 90 degrees counter-clockwise so the lane you just ran is now at the bottom.
-
Develop the plate again in the same solvent system.
-
If your compound is stable, you will see a single spot on the diagonal. If you see spots that are not on the diagonal, your compound is degrading on the silica.[1] In this case, switching to a more inert stationary phase like alumina or a polymer-based column is recommended.[1]
-
-
Flush the Column: After your main product has eluted, flush the column with a highly polar solvent, such as 5-10% methanol in dichloromethane, to see if any remaining material elutes.
Troubleshooting Workflow Diagram
Here is a visual guide to the troubleshooting process for the purification of aminopyridine derivatives.
Caption: A workflow for troubleshooting common chromatography issues.
Frequently Asked Questions (FAQs)
Q1: Why are aminopyridines so difficult to purify on silica gel?
A1: Aminopyridines contain a basic amino group. Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic amine can interact strongly with these acidic sites through hydrogen bonding and acid-base interactions.[1][2] This leads to issues like peak tailing, where the compound elutes slowly and unevenly, and in some cases, the compound can bind so strongly that it doesn't elute at all or degrades on the column.[1]
Q2: What is the purpose of adding triethylamine (TEA) to the mobile phase?
A2: Triethylamine is a volatile organic base that is added to the mobile phase to act as a "silanol suppressor."[5][6] It is more basic than many aminopyridine derivatives and will preferentially bind to the acidic silanol groups on the silica gel.[7] This "deactivates" the silica surface, preventing your target compound from sticking to it. The result is a significant improvement in peak shape (less tailing) and more predictable elution.[7][12]
Q3: How much triethylamine should I add?
A3: A concentration of 0.5% to 2% (v/v) triethylamine in your eluent is a good starting point. You can optimize this using TLC.[4] In some cases, as little as 0.1% may be sufficient, while for very problematic compounds, up to 3% might be used.[4][13]
Q4: Are there any alternatives to triethylamine?
A4: Yes. While TEA is the most common choice, other options include:
-
Aqueous Ammonia: A few drops in the polar component of your mobile phase (like methanol) can be very effective, especially for highly basic compounds.[8]
-
Pyridine: Though less common due to its odor and higher boiling point, pyridine can also be used.
-
Diethylamine: This can also be used to improve peak shape.[5]
Q5: When should I consider using alumina instead of silica gel?
A5: You should consider using alumina when:
-
Your aminopyridine derivative is highly sensitive to acid and degrades on silica gel (as determined by 2D TLC).[1][11]
-
Even with basic additives like TEA, you are still experiencing significant tailing or low recovery.
-
You are purifying a very basic amine. Alumina is available in neutral or basic grades, making it more suitable for such compounds.[11]
Q6: What is "dry loading" and why is it recommended?
A6: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before adding it to the column.[3][4] To do this, you dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then remove the solvent by rotary evaporation to get a dry, free-flowing powder.[3][4] This powder is then carefully added to the top of the packed column. This technique is highly recommended because it ensures that the sample is applied to the column in a very narrow, concentrated band, which leads to better separation and sharper peaks.[4]
References
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
Lee, Y. C., Lee, M. S., & Lee, S. T. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65–68. Retrieved from [Link]
-
Waters. (n.d.). What is a good column choice for analysis of 4-aminopyridine (4-AP)? - WKB94222. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatograms of a mixture of aminopyridines with elution by a mobile phase.... Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]
-
Bej, S., & Ranu, B. C. (2014). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 25(11), 2132–2138. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. Retrieved from [Link]
-
Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2019, March 28). Deactivation of silica gel?. Retrieved from [Link]
-
ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?. Retrieved from [Link]
-
PubMed. (1992). Determination of 4-aminopyridine in serum by solid-phase extraction and high-performance liquid chromatography. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
-
Research and Reviews. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Chromatography Forum. (2004, December 22). About Mobile Phase with Triethylamine. Retrieved from [Link]
-
ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?. Retrieved from [Link]
-
ResearchGate. (2006, December). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
Phenomenex. (n.d.). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Retrieved from [Link]
-
International Journal of Scientific Research in Engineering and Management. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
Chromatography Forum. (2007, September 12). severe tailing on column. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
- Trissel, L. A., Xu, Q. A., & Zhang, Y. (2000). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 4(5), 396–398.
-
PubMed. (1988). Analysis of Some Dosage Forms Containing Pyridine Derivatives Using a Cyclodextrin Bonded Stationary Phase in HPLC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. welch-us.com [welch-us.com]
- 6. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. rroij.com [rroij.com]
- 11. Chromatography [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
"identifying and removing byproducts in pyrazolylpyridine synthesis"
A Guide to Identifying and Removing Byproducts for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 2,6-di(pyrazol-1-yl)pyridine from 2,6-dihalopyridines and pyrazole?
The most frequently encountered byproduct is the monosubstituted intermediate , such as 2-bromo-6-(1H-pyrazol-1-yl)pyridine when using 2,6-dibromopyridine as a starting material. This occurs when only one of the two leaving groups on the pyridine ring is displaced by a pyrazole molecule. The formation of this byproduct is often a result of incomplete reaction, insufficient reaction time, or suboptimal reaction conditions.
Another common class of byproducts is regioisomers , especially when using substituted pyrazoles. The pyrazole ring can attach to the pyridine core through different nitrogen atoms, leading to isomers that can be challenging to separate due to their similar physical properties.
Q2: How can I quickly assess my reaction mixture for the presence of these byproducts?
Thin-Layer Chromatography (TLC) is the most immediate and cost-effective method for monitoring your reaction's progress and identifying the presence of byproducts. The desired 2,6-di(pyrazol-1-yl)pyridine product is typically more polar than the monosubstituted intermediate and less polar than unreacted pyrazole.
-
Expected TLC Profile:
-
Product (2,6-di(pyrazol-1-yl)pyridine): Will have a lower Rf value (travels less) than the monosubstituted byproduct.
-
Monosubstituted Byproduct: Will have an intermediate Rf value.
-
Starting Halopyridine: Will likely be the least polar component with the highest Rf value.
-
Unreacted Pyrazole: May be very polar and remain close to the baseline.
-
A well-run reaction should show the gradual disappearance of the starting material spot and the appearance of the product spot. The presence of a persistent intermediate spot indicates the formation of the monosubstituted byproduct.
Troubleshooting Guides
Part 1: Identification of Byproducts
A definitive identification of byproducts requires spectroscopic analysis. Here’s how to interpret the data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for distinguishing between the desired product and its common byproducts.
-
¹H NMR Spectroscopy:
-
2,6-di(pyrazol-1-yl)pyridine (Product): The spectrum will exhibit a symmetrical pattern for the pyridine and pyrazole protons. The pyridine ring will show a characteristic triplet and a doublet.
-
Monosubstituted Byproduct (e.g., 2-bromo-6-(pyrazol-1-yl)pyridine): The symmetry is lost, leading to a more complex splitting pattern in the aromatic region. You will observe distinct signals for each of the pyridine and pyrazole protons.
-
Regioisomers: Will show different chemical shifts and coupling constants for the pyrazole and pyridine protons. A mixture of regioisomers will present as two distinct sets of peaks.
-
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 2,6-di(pyrazol-1-yl)pyridine | 2-bromo-6-(pyrazol-1-yl)pyridine |
| Pyridine H3, H5 | ~7.8 (d) | ~7.6-7.8 (m) |
| Pyridine H4 | ~8.0 (t) | ~7.7-7.9 (m) |
| Pyrazole H3' | ~7.7 (d) | ~7.7 (d) |
| Pyrazole H4' | ~6.5 (t) | ~6.5 (t) |
| Pyrazole H5' | ~8.5 (d) | ~8.5 (d) |
Note: Chemical shifts are approximate and can vary based on substitution and solvent.
-
¹³C NMR Spectroscopy:
-
Product: Will show fewer signals in the aromatic region due to symmetry.
-
Byproduct: Will display a greater number of signals corresponding to the lack of symmetry.
-
1.2. Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of your product and byproducts.
-
Expected Molecular Ion Peaks (M⁺):
-
2,6-di(pyrazol-1-yl)pyridine: C₁₁H₉N₅, [M]⁺ ≈ 211.09
-
2-bromo-6-(1H-pyrazol-1-yl)pyridine: C₈H₆BrN₃, [M]⁺ ≈ 222.97 (with a characteristic M+2 isotope peak for bromine)
-
-
Fragmentation Patterns:
-
The fragmentation of pyrazolylpyridines often involves the loss of HCN (27 Da) from the pyrazole ring and cleavage of the C-N bond between the pyridine and pyrazole rings. The presence of a bromine atom in the monosubstituted byproduct will result in characteristic isotopic patterns in the fragment ions.
-
Part 2: Removal of Byproducts
Once byproducts have been identified, the next step is their removal. Column chromatography and recrystallization are the most effective techniques.
2.1. Column Chromatography
Flash column chromatography is the most common and versatile method for separating pyrazolylpyridine mixtures.
"improving solubility of pyrazole-based kinase inhibitors for cell-based assays"
A Guide to Improving Solubility for Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to address the common challenge of poor aqueous solubility of pyrazole-based kinase inhibitors in cell-based assays. As Senior Application Scientists, we have designed this resource to provide not just solutions, but also the underlying rationale to empower you in your experimental design.
The Challenge: Why is Solubility an Issue?
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1] Its aromatic nature and ability to form key hydrogen bonds make it highly effective for interacting with the ATP-binding pocket of kinases.[2][3] However, these same properties—planarity and strong intermolecular interactions—often lead to high crystal lattice energy and low aqueous solubility.[4] This presents a significant hurdle for in vitro cell-based assays, where poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable data.[5][6]
This guide will walk you through a logical framework for diagnosing and solving solubility issues, ensuring the accuracy and reproducibility of your results.
Troubleshooting Guide: Compound Precipitation in Cell Culture
This section addresses specific precipitation issues you may encounter during your experiments.
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
Question: I dissolved my pyrazole inhibitor in 100% DMSO to make a high-concentration stock. When I add it to my aqueous cell culture medium, a precipitate forms instantly. What is happening and how can I fix it?
Answer: This phenomenon, often called "crashing out," is a classic sign that the compound's concentration has exceeded its solubility limit in the final aqueous environment. The DMSO keeps the compound soluble in the stock, but upon dilution into the media, the solvent concentration drops dramatically, and the inhibitor can no longer stay in solution.[5][6]
Troubleshooting Workflow: Immediate Precipitation
Caption: Troubleshooting workflow for immediate compound precipitation.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation & Causality | Recommended Solution |
| High Final Concentration | The final concentration of the inhibitor in the media exceeds its thermodynamic aqueous solubility limit. | Decrease the working concentration. Determine the maximum soluble concentration by performing a kinetic solubility test in your specific cell culture medium. (See Protocol 1). |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid, localized solvent shift. The DMSO disperses too quickly for the compound to properly solvate in the aqueous environment, leading to aggregation and precipitation.[5] | Perform a serial dilution. Instead of a single large dilution, prepare intermediate dilutions in pre-warmed (37°C) culture media.[5] Also, add the stock solution drop-wise to the media while gently swirling to ensure gradual and homogenous mixing.[7] |
| Low Media Temperature | The solubility of most organic compounds, including pyrazole inhibitors, decreases at lower temperatures.[8] Adding a stock solution to cold media right from the refrigerator can significantly reduce its capacity to dissolve the compound. | Always use pre-warmed media. Ensure your cell culture medium is equilibrated to 37°C in a water bath before adding the compound.[5] |
| High Final DMSO Concentration | While DMSO is an excellent solvent for stock solutions, its final concentration in the culture medium should be minimized. Typically, concentrations above 0.5% (v/v) can be toxic to cells, and even lower concentrations can have off-target effects.[9] It is a common misconception that more DMSO in the final solution will help; the aqueous environment is the dominant factor.[6] | Maintain a final DMSO concentration ≤0.5%, ideally ≤0.1%. This is a critical self-validating step. A vehicle control with the same final DMSO concentration must be included in every experiment to ensure that any observed effects are from the inhibitor, not the solvent.[9] |
Issue 2: Precipitation Observed After Incubation (Hours or Days)
Question: My inhibitor solution looked clear when I prepared it, but after incubating it for 24 hours at 37°C, I see cloudy or crystalline precipitates in the wells. What is causing this delayed precipitation?
Answer: This indicates that your initial solution was likely supersaturated and thermodynamically unstable. Over time, the compound slowly comes out of solution. Several factors related to the incubator environment and media composition can contribute to this.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation & Causality | Recommended Solution |
| Media Evaporation | In long-term cultures, evaporation from 96-well plates can concentrate all media components, including your inhibitor. This can push the compound's concentration above its solubility limit.[5][10] | Ensure proper incubator humidification. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for experiments lasting longer than 24-48 hours. |
| pH Shift in Media | Cellular metabolism can acidify the culture medium over time (due to lactic acid production), changing its pH. If your pyrazole inhibitor has ionizable functional groups, its solubility may be pH-dependent.[5][8] | Monitor and control media pH. Check the pKa of your compound. If it is sensitive to pH, consider using a different buffer system or changing the medium more frequently in dense cultures. Always be mindful of the impact of pH changes on cell health. |
| Interaction with Media Components | Serum proteins and other components in the media can interact with the inhibitor. While serum can sometimes help solubilize compounds, in other cases it can lead to protein binding and subsequent aggregation over time. | Test solubility in different media bases. If possible, try a different basal media formulation. Note that serum-free media can sometimes be more prone to precipitation for certain compounds.[5] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the stable 37°C environment can cause temperature cycling. These fluctuations, even if brief, can affect compound solubility and promote the nucleation of crystals.[11] | Minimize handling of plates. When microscopic examination is necessary, use a heated stage or work quickly to reduce the time plates are at room temperature. |
FAQs: Advanced Solubility Enhancement
Q1: My inhibitor is still precipitating even at low concentrations. What advanced formulation strategies can I try?
A1: When standard dilution techniques are insufficient, advanced formulation strategies can be employed. These methods aim to create more stable solutions or dispersions.
-
Co-solvents: In addition to DMSO for the primary stock, other less-toxic co-solvents can be part of the final formulation. A common combination includes polyethylene glycol 400 (PEG400).[12] This can help create a more stable solution when diluted into the aqueous media.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate poorly soluble molecules, like many kinase inhibitors, forming an inclusion complex that is more water-soluble and stable.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative for this purpose.[12]
-
Nanoparticle Formulations: For highly problematic compounds, encapsulation into nanoparticles (e.g., lipid-based or polymer-based) can create a stable dispersion in aqueous media.[17] This is a more complex approach but can be highly effective for both in vitro and in vivo studies.
Q2: How do I choose between using a co-solvent and a cyclodextrin?
A2: The choice depends on the specific compound and the experimental context.
Comparison of Advanced Solubilization Strategies
| Strategy | Mechanism of Action | Best For | Considerations |
| Co-solvents (e.g., PEG400) | Increases the solvent's capacity to dissolve the compound. | Moderately insoluble compounds where a slight boost is needed. | Requires careful optimization to avoid cell toxicity. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic compound in its central cavity, presenting a soluble exterior.[13] | Highly insoluble, lipophilic compounds. Can improve stability.[18] | May alter the effective free concentration of the drug; stoichiometry needs to be determined. |
Q3: Can structural modifications to the pyrazole inhibitor itself improve solubility?
A3: Yes, this is a key strategy in drug development. Medicinal chemists often modify the pyrazole scaffold to improve physicochemical properties. Adding polar functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, can increase polarity and hydrogen bonding capacity with water, thereby enhancing aqueous solubility.[1][19]
Q4: How can I verify that my compound is truly in solution before treating my cells?
A4: Visual inspection is the first step, but it's not foolproof. For a more rigorous check, after preparing your final working solution in media, centrifuge it at high speed (e.g., >14,000 x g) for 15-30 minutes. Carefully take a sample from the supernatant and measure its concentration using a suitable analytical method (e.g., HPLC-UV or LC-MS). If the concentration is significantly lower than your target concentration, your compound has precipitated.
Experimental Protocols
Protocol 1: Preparation of Pyrazole Inhibitor Stock and Working Solutions
This protocol outlines the standard procedure for preparing solutions for cell-based assays, emphasizing steps to minimize precipitation.
Materials:
-
Pyrazole-based kinase inhibitor (powder form)
-
100% Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes and serological pipettes
-
Vortex mixer
-
37°C water bath
Methodology:
-
Prepare High-Concentration Stock Solution (e.g., 10-50 mM): a. Weigh the required amount of the pyrazole inhibitor powder in a sterile microcentrifuge tube. b. Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 10 mM).[9] c. Ensure complete dissolution by vortexing vigorously. If necessary, gentle warming (to 37°C) or brief sonication can be used.[12] Visually inspect to confirm no solid particles remain. d. Store this stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[9]
-
Prepare Working Solutions in Culture Medium: a. On the day of the experiment, thaw one aliquot of the stock solution at room temperature. b. Pre-warm the required volume of complete cell culture medium to 37°C.[5] c. Perform Serial Dilutions: To avoid crashing out, do not dilute the stock directly to the final concentration in a large volume. i. First, prepare an intermediate dilution (e.g., 1:100) by adding a small volume of the stock solution to a manageable volume of pre-warmed media. ii. From this intermediate dilution, prepare your final working concentrations. d. Control the Final DMSO Concentration: Calculate your dilutions carefully to ensure the final DMSO concentration in the culture wells does not exceed 0.5% (v/v).[9][20] e. Prepare Vehicle Control: Create a vehicle control solution by performing the same dilution steps with 100% DMSO (without the inhibitor) into the cell culture medium. This is essential for all experiments.[9]
Protocol 2: Kinetic Solubility Assessment in Cell Culture Media
This protocol helps you determine the maximum concentration at which your compound remains soluble in your specific experimental media over time.
Materials:
-
10 mM stock solution of pyrazole inhibitor in DMSO
-
Cell culture medium of interest (with serum, if applicable)
-
96-well clear plate
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm) or nephelometry
-
Multichannel pipette
Methodology:
-
Prepare Serial Dilutions: a. In a 96-well plate, add 198 µL of your cell culture medium to several wells. b. Create a 2-fold serial dilution of your 10 mM stock solution directly in the plate. For example, add 2 µL of the 10 mM stock to the first well (final concentration 100 µM, 1% DMSO). Mix well. c. Transfer 100 µL from the first well to the next well (containing 100 µL of media) to make a 50 µM solution. Repeat this across the plate to generate a concentration gradient (e.g., 100, 50, 25, 12.5, 6.25 µM, etc.). d. Include a "media only" and a "media + 1% DMSO" well as negative controls.
-
Measure Solubility: a. Initial Reading (T=0): Immediately after preparation, read the plate for turbidity (absorbance at a high wavelength like 620 nm) or using a nephelometer. This gives you a baseline. b. Incubate: Seal the plate and incubate under your standard cell culture conditions (37°C, 5% CO2). c. Time-Point Readings: Take readings at several time points (e.g., 1h, 4h, 24h, 48h). d. Data Analysis: Plot the turbidity reading against the compound concentration for each time point. The concentration at which you see a sharp increase in turbidity above the background is your kinetic solubility limit under those conditions. This is the highest concentration you should consider using for your cell-based assays.
Visualizing the Solubility Mechanism
Sources
- 1. mdpi.com [mdpi.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cyclodextrin-based delivery systems for chemotherapeutic anticancer drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclodextrin-based delivery systems for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effective nano Cyclodextrin-TKIs drug delivery for cancer therapy – Journal of NanoScience Technology [jnanoscitec.com]
- 16. jnanoscitec.com [jnanoscitec.com]
- 17. Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Updated Overview of Cyclodextrin-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Stable Storage of 6-(1H-pyrazol-1-yl)pyridin-3-amine
Welcome to the technical support center for 6-(1H-pyrazol-1-yl)pyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Our goal is to provide you with in-depth, scientifically-grounded information to prevent its degradation during storage, ensuring the integrity and reproducibility of your results. This resource is structured in a question-and-answer format to directly address potential issues and provide practical troubleshooting advice.
Understanding the Molecule: Why Storage Matters
This compound is a heterocyclic compound featuring both a pyridine ring and a pyrazole moiety. The presence of an aromatic amine group on the pyridine ring makes the molecule susceptible to specific degradation pathways. Improper storage can lead to the formation of impurities, which can compromise the compound's purity, alter its biological activity, and lead to inconsistent experimental outcomes. This guide will walk you through the best practices for storing this compound and troubleshooting common degradation-related problems.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
Based on the chemical nature of the molecule and supplier recommendations, the optimal storage conditions are as follows:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | While refrigeration can slow down degradation, room temperature is generally sufficient if other conditions are met. Avoid high temperatures. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The aromatic amine is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation.[1] |
| Light | In the Dark (Amber Vial) | Aromatic amines can be photosensitive and undergo photodegradation upon exposure to light, especially UV radiation. |
| Moisture | Dry/Anhydrous Conditions | The compound is a solid amine, and moisture can facilitate certain degradation pathways, including hydrolysis. |
| Container | Tightly Sealed Glass Vial | Prevents exposure to air and moisture. Glass is preferred over plastic to avoid potential leaching. |
A commercial supplier of this compound specifically recommends storing the compound in a dark place, under an inert atmosphere, at room temperature .
Q2: I've noticed a change in the color of my compound. What does this indicate?
A change in color, typically a darkening or yellowing of the solid, is a common visual indicator of degradation. This is often due to the formation of oxidized and/or photodegradation products, which are frequently colored compounds. If you observe a color change, it is highly recommended to verify the purity of the compound before use.
Q3: Can I still use the compound if it has changed color?
Using a discolored, and therefore likely degraded, sample is not recommended for applications requiring high purity, such as in quantitative biological assays or for the synthesis of pharmaceutical intermediates. The presence of impurities can lead to:
-
Inaccurate quantification: The actual concentration of the active compound will be lower than the weighed amount.
-
Altered biological activity: Degradation products may have their own biological effects or could inhibit the activity of the parent compound.
-
Side reactions: Impurities can interfere with subsequent chemical reactions.
It is advisable to perform a purity analysis (e.g., by HPLC) to determine the extent of degradation. If the purity is no longer acceptable, a fresh batch of the compound should be used.
Troubleshooting Guide
This section provides a more in-depth look at potential degradation pathways and how to troubleshoot issues related to the stability of this compound.
Issue 1: Suspected Oxidation
Symptoms:
-
The compound has darkened in color.
-
Inconsistent results in assays sensitive to redox processes.
-
Appearance of new, less polar peaks in the HPLC chromatogram.
Causality: The aromatic amine group in this compound is a primary site for oxidation. Exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, can lead to the formation of various oxidation products.
Proposed Degradation Pathway (Oxidation):
Based on the known reactivity of aminopyridines, oxidation can lead to the formation of N-oxides or nitro derivatives.
Caption: Proposed oxidative degradation pathways.
Prevention and Mitigation:
-
Strict Anaerobic Handling: Always handle the compound under an inert atmosphere. Use a glovebox or Schlenk line techniques for aliquoting.
-
Inert Gas Blanketing: For long-term storage, flush the vial with argon or nitrogen before sealing.
-
Avoid Contaminants: Ensure that spatulas and weighing boats are clean and free of any residual oxidizing agents or metal contaminants.
Issue 2: Suspected Photodegradation
Symptoms:
-
Discoloration of the compound, particularly on the surface exposed to light.
-
Loss of potency in light-sensitive assays.
-
Appearance of new peaks in the HPLC chromatogram, which may be broad or poorly resolved.
Causality: Aromatic amines are known to absorb UV light, which can lead to the formation of reactive excited states and subsequent degradation. The specific photodegradation pathway for this molecule has not been elucidated, but it likely involves radical mechanisms.
Proposed Degradation Pathway (Photodegradation):
Photodegradation of aminopyridines can be complex, potentially leading to polymerization or the formation of hydroxylated species.
Caption: General photodegradation scheme.
Prevention and Mitigation:
-
Use of Amber Vials: Always store the compound in amber glass vials to protect it from UV and visible light.
-
Storage in the Dark: Keep the vials in a light-proof container, such as a drawer or a cabinet.
-
Minimize Light Exposure During Handling: When weighing or preparing solutions, minimize the time the compound is exposed to direct light. Work in a dimly lit area if possible.
Issue 3: Suspected Hydrolytic Degradation
Symptoms:
-
A decrease in the main peak area in the HPLC chromatogram with the appearance of more polar impurities.
-
Inconsistent results in aqueous-based assays over time.
-
A change in the pH of a solution of the compound over time.
Causality: While this compound is a solid, exposure to humidity or storage in non-anhydrous solvents can potentially lead to hydrolysis. The pyrazole ring, in some substituted forms, can be susceptible to hydrolysis under certain pH conditions.
Proposed Degradation Pathway (Hydrolysis):
While less common for the unsubstituted pyrazole ring, hydrolysis could potentially occur at the C-N bond connecting the pyrazole and pyridine rings under harsh conditions.
Caption: A possible, though less likely, hydrolytic pathway.
Prevention and Mitigation:
-
Dry Storage Environment: Store the solid compound in a desiccator, especially in humid environments.
-
Use of Anhydrous Solvents: When preparing stock solutions for long-term storage, use high-purity, anhydrous solvents.
-
Freshly Prepared Aqueous Solutions: For aqueous-based experiments, it is best to prepare the solutions fresh on the day of use. Avoid long-term storage of aqueous solutions.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for developing an HPLC method to determine the purity of this compound and detect potential degradation products. Method optimization may be required.
Objective: To quantify the purity of a this compound sample and identify the presence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of a high-purity reference standard of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample to be tested in the same solvent as the standard to achieve a similar concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to that of the reference standard. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram indicates the presence of impurities. Purity can be calculated as the percentage of the main peak area relative to the total area of all peaks.
Note on Method Validation: For routine quality control, this method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and specificity. A forced degradation study can be performed to demonstrate that the method is stability-indicating.
References
-
MDPI. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. [Link]
-
PubMed. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]
-
International Conference on Harmonisation. ICH Q1A (R2): Stability Testing of New Drug Substances and Products. [Link]
Sources
Technical Support Center: Overcoming Poor Cell Permeability of Pyrazolylpyridine Compounds
Welcome to the technical support center dedicated to addressing the challenges of poor cell permeability in pyrazolylpyridine-based compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working to optimize the therapeutic potential of this important class of molecules. Here, we synthesize fundamental principles of membrane permeability with actionable, field-proven strategies to help you troubleshoot and enhance the cellular uptake of your compounds.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Permeability Challenge
This section addresses common questions regarding the cell permeability of pyrazolylpyridine compounds, providing foundational knowledge for troubleshooting.
Q1: Why are my pyrazolylpyridine compounds showing low cell permeability?
A1: Poor cell permeability in pyrazolylpyridine derivatives, like many nitrogen-containing heterocyclic compounds, often stems from a combination of physicochemical properties. Key factors include:
-
High Polarity: The presence of multiple nitrogen atoms in the pyrazolyl and pyridine rings can lead to a high polar surface area (PSA), which hinders passive diffusion across the lipophilic cell membrane.
-
Low Lipophilicity: Insufficient lipophilicity (LogP) can prevent the compound from effectively partitioning into the lipid bilayer of the cell membrane.[1]
-
Hydrogen Bonding Capacity: The nitrogen atoms can act as hydrogen bond acceptors, and any amine or hydroxyl substituents can be donors. A high number of hydrogen bonds with the aqueous environment can impede membrane translocation.
-
Molecular Weight and Rigidity: Larger, more rigid molecules may have difficulty diffusing across the cell membrane.
-
Efflux Transporter Substrate: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cell, reducing intracellular concentration.
Q2: What is the ideal range for LogP and Polar Surface Area (PSA) to achieve good cell permeability?
A2: While there are no absolute rules, general guidelines for oral bioavailability, which is often linked to permeability, are provided by frameworks like Lipinski's Rule of Five. For passive diffusion, a balanced lipophilicity is crucial. A LogP value between 1 and 3 is often considered a good starting point. PSA is also a strong predictor of permeability; a PSA of less than 140 Ų is generally desirable for good cell permeability, with values below 90 Ų being even more favorable.
Q3: How can I quickly assess the permeability of my pyrazolylpyridine compounds?
A3: Several in vitro models can provide a rapid assessment of permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. It's a cost-effective way to screen for passive diffusion potential.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium. It provides information on both passive diffusion and active transport, including efflux.[2]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this model is often used to assess permeability and identify potential substrates for efflux transporters.
Q4: What is the impact of salt formation on the permeability of my compounds?
A4: Salt formation is a common strategy to improve the solubility of ionizable compounds.[3][4] However, for a compound to permeate the cell membrane via passive diffusion, it generally needs to be in its neutral, more lipophilic form. While a salt form can enhance dissolution in the extracellular medium, the equilibrium between the ionized and neutral species at the cell surface will dictate the rate of passive diffusion. Therefore, while improving solubility, salt formation does not directly enhance the intrinsic permeability of the neutral form of the drug.
Section 2: Troubleshooting Guides - Strategies for Enhancing Permeability
This section provides detailed, step-by-step guidance on experimental approaches to improve the cell permeability of your pyrazolylpyridine compounds.
Guide 1: Structural Modification Strategies
A primary approach to improving permeability is to modify the chemical structure of the pyrazolylpyridine core. The goal is to optimize the physicochemical properties that govern membrane transport.
Strategy 1.1: Modulating Lipophilicity
-
Rationale: Increasing the lipophilicity of your compound can enhance its partitioning into the lipid cell membrane, a key step in passive diffusion.
-
Experimental Protocol:
-
Identify Modification Sites: Analyze the pyrazolylpyridine scaffold to identify positions where substituents can be introduced without disrupting the pharmacophore responsible for target binding.
-
Introduce Lipophilic Groups: Systematically introduce small, lipophilic groups such as methyl, ethyl, or trifluoromethyl groups. Halogenation (e.g., with fluorine or chlorine) can also increase lipophilicity.
-
Measure LogP: Experimentally determine the octanol-water partition coefficient (LogP) for each new analog.
-
Assess Permeability: Evaluate the permeability of the new analogs using a PAMPA or Caco-2 assay.
-
Analyze Structure-Permeability Relationship (SPR): Correlate the changes in LogP with the observed permeability to guide the next round of synthesis.
-
Table 1: Example of Lipophilicity Modulation for a Hypothetical Pyrazolylpyridine Series
| Compound | R-group | LogP | PAMPA Permeability (Pe) x 10⁻⁶ cm/s |
| Parent | -H | 0.8 | 1.2 |
| Analog 1 | -CH₃ | 1.3 | 3.5 |
| Analog 2 | -CF₃ | 1.9 | 6.8 |
| Analog 3 | -Cl | 1.5 | 4.1 |
Strategy 1.2: Prodrug Approaches
-
Rationale: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[5][6] This strategy can be used to mask polar functional groups that hinder membrane permeation.[5]
-
Experimental Protocol:
-
Identify Polar Moieties: Identify polar groups on your pyrazolylpyridine compound, such as hydroxyl, carboxyl, or primary/secondary amine groups.
-
Select a Promoietv: Choose a suitable promoiety to mask the polar group. For example, an ester can be used to mask a carboxylic acid or a hydroxyl group.
-
Synthesize the Prodrug: Synthesize the prodrug by chemically linking the promoiety to the parent compound.
-
Evaluate Permeability: Assess the permeability of the prodrug using a Caco-2 assay.
-
Confirm Bioactivation: Demonstrate that the prodrug is converted back to the active parent compound in the presence of relevant enzymes (e.g., esterases in cell lysates or plasma).
-
Guide 2: Formulation-Based Strategies
For compounds where structural modifications are not feasible or sufficient, formulation strategies can be employed to improve bioavailability.[3][7][8][9]
Strategy 2.1: Lipid-Based Formulations
-
Rationale: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the absorption of poorly soluble and permeable drugs by presenting the drug in a solubilized state and promoting its transport across the intestinal epithelium.[3][8]
-
Experimental Protocol:
-
Solubility Screening: Determine the solubility of your pyrazolylpyridine compound in various oils, surfactants, and co-solvents.
-
Construct Ternary Phase Diagrams: Based on the solubility data, construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that form a stable emulsion upon dilution with an aqueous medium.
-
Prepare SEDDS Formulation: Prepare the SEDDS formulation by mixing the selected components.
-
Characterize the Formulation: Characterize the droplet size, zeta potential, and drug release profile of the emulsion formed upon dilution.
-
In Vitro Permeability Studies: Evaluate the permeability of the SEDDS formulation using a Caco-2 cell model.
-
Strategy 2.2: Nanoparticle Formulations
-
Rationale: Encapsulating the pyrazolylpyridine compound in nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across cellular barriers.
-
Experimental Protocol:
-
Polymer/Lipid Selection: Choose a biocompatible polymer (e.g., PLGA) or lipid (e.g., lecithin) for nanoparticle formulation.
-
Nanoparticle Preparation: Prepare the nanoparticles using a suitable method, such as nanoprecipitation or emulsion-solvent evaporation, to encapsulate the compound.
-
Characterize Nanoparticles: Characterize the particle size, surface charge, drug loading, and encapsulation efficiency.
-
Cellular Uptake Studies: Use fluorescence microscopy or flow cytometry to visualize and quantify the uptake of fluorescently labeled nanoparticles by cells.
-
Permeability Assessment: Evaluate the transport of the nanoparticle formulation across a Caco-2 monolayer.
-
Section 3: Visualizing the Concepts
To aid in understanding the principles discussed, the following diagrams illustrate key concepts and workflows.
Caption: Key factors influencing the cell permeability of pyrazolylpyridine compounds.
Caption: Workflow for improving the cell permeability of pyrazolylpyridine compounds.
Section 4: References
-
Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. [Link]
-
Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
-
Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750-771. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons. [Link]
-
Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation and absorption with lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 673-691. [Link]
-
Babu, R. J., & Pandit, J. K. (2006). Permeability enhancement of drugs. Expert Opinion on Therapeutic Patents, 16(1), 63-79. [Link]
-
Shityakov, S., & Förster, C. (2014). In silico predictive model of pyrazolyl-pyridine derivatives to assess their blood-brain barrier permeability. Journal of Computer-Aided Molecular Design, 28(9), 921-931. [Link]
Sources
- 1. Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation approaches for orally administered poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Microwave-Assisted Synthesis of 6-(1H-pyrazol-1-yl)pyridin-3-amine
Welcome to the technical support center for the synthesis of 6-(1H-pyrazol-1-yl)pyridin-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the microwave-assisted synthesis of this important heterocyclic building block. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common experimental hurdles and achieve optimal, reproducible results.
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between a 6-halopyridin-3-amine (e.g., 6-chloro- or 6-fluoropyridin-3-amine) and pyrazole. Microwave irradiation is a powerful tool for this transformation, offering significant reductions in reaction times and often leading to higher yields compared to conventional heating methods.[1][2] However, like any chemical reaction, it is not without its challenges. This guide will walk you through the causality behind experimental choices to ensure a self-validating and robust protocol.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: I am observing low to no conversion of my starting material, 6-halopyridin-3-amine. What are the likely causes and how can I fix it?
Answer: Low conversion is a common issue that can typically be traced back to reaction parameters, reagent activity, or the nature of the starting materials.
Potential Causes & Solutions:
-
Insufficient Microwave Energy/Temperature: The SNAr reaction has a significant activation energy barrier. Microwave heating provides rapid and uniform heating to overcome this barrier.[1]
-
Solution: Gradually increase the reaction temperature in increments of 10-15 °C. Many SNAr reactions require temperatures in the range of 120-180 °C.[1] Ensure your microwave vial is properly sealed to reach temperatures above the solvent's boiling point. Monitor the internal temperature and pressure to ensure the microwave reactor is functioning correctly.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.
-
Solution: Use a polar aprotic solvent such as DMSO, DMF, or NMP.[1] These solvents effectively solvate the cation of the base and the charged intermediate without deactivating the pyrazole nucleophile through hydrogen bonding. Avoid protic solvents like water or alcohols, which can reduce the nucleophilicity of the pyrazole anion.
-
-
Weak or Insufficient Base: The pyrazole (pKa ≈ 14.5) requires a sufficiently strong base to be deprotonated, forming the more nucleophilic pyrazolate anion.
-
Solution: Employ a base that is strong enough to deprotonate pyrazole effectively. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).[1] Ensure you are using at least one equivalent of the base, and in some cases, a slight excess (1.2-1.5 equivalents) can be beneficial.
-
-
Poor Leaving Group on the Pyridine Ring: The reactivity of the leaving group in SNAr reactions on heteroaromatic rings typically follows the trend F > Cl > Br > I.[1]
-
Solution: If you are using 6-chloropyridin-3-amine and experiencing low conversion, consider switching to the more reactive 6-fluoropyridin-3-amine. The high electronegativity of fluorine activates the ring towards nucleophilic attack.
-
-
Presence of Water: Traces of water can hydrolyze the starting material or react with the base, reducing its effectiveness.[1]
-
Solution: Ensure all reagents and solvents are anhydrous. Dry your solvent over molecular sieves and use freshly opened or properly stored reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Question 2: My reaction produces the desired product, but I am struggling with significant impurity formation. How can I improve the reaction's selectivity?
Answer: Impurity formation often arises from side reactions, which can be minimized by carefully controlling the reaction conditions.
Potential Causes & Solutions:
-
Formation of Hydroxypyridine Byproduct: This is a common side product if water is present in the reaction mixture, leading to a competing hydrolysis reaction.
-
Solution: As mentioned previously, strictly anhydrous conditions are crucial.[1] The use of dry solvents and reagents under an inert atmosphere will significantly suppress this side reaction.
-
-
Decomposition at High Temperatures: While higher temperatures can increase the reaction rate, excessive heat can lead to the decomposition of starting materials or the desired product, often observed as charring or the formation of a complex mixture of byproducts on a TLC plate.[1]
-
Solution: Find the optimal temperature that provides a reasonable reaction rate without causing significant decomposition. If you observe charring, reduce the temperature and potentially increase the reaction time. Microwave heating is advantageous here as it allows for precise temperature control and rapid heating, minimizing the time the reaction mixture spends at high temperatures.[3]
-
-
Solvent-Mediated Side Reactions: Some polar aprotic solvents can participate in side reactions at high temperatures. For instance, DMF can decompose to generate dimethylamine, which can act as a competing nucleophile.[1]
-
Solution: If you suspect a solvent-related side reaction, switch to a more thermally stable solvent like DMSO or sulfolane.
-
-
Homocoupling of the Aminopyridine: In some cases, particularly if using a palladium-based catalyst system (which is not typical for this specific SNAr but can be used in related aminations), self-coupling of the aminopyridine can occur.[4]
-
Solution: This is less common in a standard SNAr. If you are exploring alternative catalytic methods, ensure your ligand and catalyst system are optimized to favor the desired cross-coupling over homocoupling.[4]
-
Question 3: My results are not reproducible. The yield varies significantly between runs, even when I follow the same procedure. What could be the cause?
Answer: Reproducibility issues often stem from subtle, uncontrolled variables in the experimental setup.
Potential Causes & Solutions:
-
Inconsistent Microwave Heating: The position of the vial in the microwave cavity, the volume of the reaction mixture, and the vial's material can all affect the efficiency of microwave absorption and the actual temperature profile of the reaction.
-
Solution: Always use vials designed for microwave synthesis. Ensure the reaction volume is within the recommended range for the specific vial size. Place the vial in the same position within the microwave cavity for each run. Use the instrument's internal fiber-optic temperature sensor for accurate temperature monitoring and control, rather than relying solely on power settings.
-
-
Variable Reagent Purity/Activity: The purity of starting materials and the strength of the base can vary between batches.
-
Solution: Use reagents from the same batch for a series of experiments. If you open a new bottle of a reagent, consider running a small-scale test to verify its activity. Bases like sodium hydride can lose activity over time if not stored properly.
-
-
Atmospheric Contamination: Inconsistent inert atmosphere techniques can lead to variable amounts of moisture and oxygen entering the reaction, affecting yield.
-
Solution: Develop a consistent and robust procedure for setting up the reaction under an inert atmosphere. Use standard techniques like purging the vial with nitrogen or argon before adding reagents.
-
Frequently Asked Questions (FAQs)
Q1: Why is microwave irradiation particularly effective for this synthesis? Microwave irradiation provides rapid, uniform, and efficient heating directly to the polar molecules in the reaction mixture.[1][5] This leads to a dramatic acceleration of the reaction rate, significantly reducing reaction times from hours to minutes.[3] The precise temperature control also helps to minimize the formation of thermal decomposition byproducts, often resulting in cleaner reactions and higher yields.[1]
Q2: What is the general mechanism for this reaction? The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The mechanism involves two main steps:
-
Nucleophilic Attack: The deprotonated pyrazole (pyrazolate anion) acts as a nucleophile and attacks the electron-deficient carbon atom of the pyridine ring that bears the leaving group (e.g., fluorine or chlorine). This forms a negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the halide leaving group, yielding the final product.
Q3: How do I choose the optimal microwave parameters (temperature, time, power)? The optimal parameters should be determined empirically for your specific setup.
-
Temperature: Start with a temperature around 120-150 °C and increase if the reaction is slow.[1]
-
Time: Microwave reactions are fast. Begin with a reaction time of 10-15 minutes.[6] Monitor the reaction's progress by TLC or LC-MS at set intervals to determine when the starting material is consumed.
-
Power: Most modern microwave reactors use power to reach and maintain the set temperature. It is generally better to control the reaction by temperature rather than by a fixed power level. A "dynamic" power mode is often most effective.
Q4: What are the key safety considerations for this experiment? Microwave synthesis involves heating sealed vessels to high temperatures and pressures.
-
Pressure: Always use certified microwave pressure vials and caps. Never exceed the recommended volume for the vial, as this can lead to dangerous pressure buildup.
-
Solvents: Be aware of the flashpoints and potential hazards of the solvents being used, especially when working at elevated temperatures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct the experiment in a well-ventilated fume hood.
Optimized Experimental Protocol
This protocol provides a starting point for the synthesis. Optimization may be required based on your specific reagents and microwave system.
Reagents & Equipment:
-
6-Fluoropyridin-3-amine
-
Pyrazole
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microwave synthesis reactor with pressure-rated vials (e.g., 10 mL) and magnetic stir bars
-
Standard laboratory glassware for workup
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add 6-fluoropyridin-3-amine (1.0 mmol, 1.0 eq).
-
Add pyrazole (1.2 mmol, 1.2 eq) and cesium carbonate (1.5 mmol, 1.5 eq).
-
Add 4 mL of anhydrous DMSO.
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Set the reaction parameters: Temperature = 150 °C, Ramp time = 2 minutes, Hold time = 20 minutes, Stirring = High.
-
After the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before opening.
-
Work-up: Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL). Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Data Summary Table
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Halopyridine | 6-Fluoropyridin-3-amine | 6-Chloropyridin-3-amine | 6-Fluoropyridin-3-amine |
| Base | Cs₂CO₃ | K₂CO₃ | NaH |
| Solvent | DMSO | DMF | DMSO |
| Temperature | 150 °C | 170 °C | 150 °C |
| Time | 20 min | 45 min | 25 min |
| Typical Yield | >85% | 60-75% | >80% |
Visualizations
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: The two-step SNAr mechanism for the synthesis.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
References
-
El-Sayed, N. F., et al. (2013). Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. PubMed. Available from: [Link]
-
Krasavin, M., et al. (2018). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. Available from: [Link]
-
ResearchGate. Synthesis of (1S)‐1‐[6‐(4‐fluoro‐1H‐pyrazol‐1‐yl)pyridin‐3‐yl]ethan‐1‐amine. Available from: [Link]
-
ResearchGate. Microwave assisted synthesis of dihydropyrazolopyridine. Available from: [Link]
-
Reddit. SNAr troubleshooting. Available from: [Link]
-
Dmitrieva, I. G., et al. (2024). 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridines: Synthesis, Structure, and Wheat Growth Regulating Activity. ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Available from: [Link]
-
Kumar, A., et al. (2024). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. Wiley Online Library. Available from: [Link]
-
Tundel, R. E., et al. (2009). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. Available from: [Link]
-
Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed. Available from: [Link]
-
Al-dujaili, A. H., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available from: [Link]
-
Liu, H., et al. (2016). Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. PMC. Available from: [Link]
-
Isley, N. A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available from: [Link]
-
Swarnkar, D., et al. (2014). Microwave-assisted synthesis of some biologically active pyrazole derivatives. Journal of Pharmaceutical and Scientific Innovation. Available from: [Link]
-
ResearchGate. Microwave Assisted Synthesis of 2-amino-6-(4-hydroxy-2-oxo-2h-substituted-chromen-3-yl)-4-(1-phenyl-3-(substituted phenyl)-1h-pyrazol-4-yl-pyridine-3-carbonitrile (TAB). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Purification of 6-(1H-pyrazol-1-yl)pyridin-3-amine
Introduction
6-(1H-pyrazol-1-yl)pyridin-3-amine is a key building block in pharmaceutical development, valued for its role in the synthesis of potent kinase inhibitors and other therapeutic agents. As research progresses from bench-scale synthesis to pilot-plant production, the purification of this intermediate becomes a critical bottleneck. The inherent chemical properties of the pyridine and pyrazole moieties—namely the basicity of the pyridine nitrogen—present unique challenges that can lead to low recovery, insufficient purity, and difficulty in scaling up.
This technical guide provides a dedicated support center for researchers, chemists, and process development professionals. It offers in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to facilitate a smooth transition from small-scale purification to a robust, scalable, and efficient process.
Troubleshooting Guide: Common Issues in Purification
This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.
Issue 1: Poor Separation and Significant Peak Tailing in Column Chromatography
Q: My flash chromatography runs are showing broad, tailing peaks for the product, leading to poor separation from impurities. What is causing this and how can I fix it?
A: This is a classic issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1][2] The primary cause is the strong interaction between the basic nitrogen atom on the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to non-ideal elution behavior.
Solutions:
-
Neutralize the Stationary Phase: Before loading your crude product, flush the silica gel column with your chosen eluent system containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This deactivates the acidic silanol groups, minimizing strong interactions and promoting sharper, more symmetrical peaks.[1]
-
Use a Modified Stationary Phase: If peak tailing persists, consider switching to a different stationary phase. Options include:
-
Deactivated Silica: Use commercially available end-capped silica gel.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds. Start with neutral alumina and screen basic alumina if needed.
-
Reverse-Phase Chromatography (C18): For large-scale operations, reverse-phase flash chromatography can be highly effective, though it often involves different solvent systems (e.g., water/acetonitrile or water/methanol, often with a pH modifier like formic acid or TFA).[1]
-
-
Optimize the Mobile Phase: Ensure your mobile phase is appropriate. A common system for this compound is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. Adding a small amount of a polar solvent like methanol can help compete with the product for binding sites on the silica, improving peak shape.
Issue 2: The Purified Product is a Yellow or Brown Oil/Solid, Not the Expected Off-White Solid
Q: After chromatography and solvent evaporation, my product is a dark-colored oil or solid, but literature suggests it should be a light-colored solid. What's happening?
A: Discoloration in pyridine derivatives often indicates the presence of oxidative or degradation impurities.[3][4] Prolonged exposure to air, light, or residual acid from chromatography can cause the formation of colored byproducts.
Solutions:
-
Minimize Exposure to Acid: If using standard silica, the product's time on the column should be minimized. The acidic nature of silica can promote degradation. Neutralizing the silica as described above can also mitigate this issue.[2]
-
Gentle Solvent Evaporation: Avoid high temperatures when removing solvent on a rotary evaporator. Pyridine compounds can be sensitive to heat. Use reduced pressure and a water bath temperature below 40°C.[1]
-
Charcoal Treatment: If the product is already discolored, you can attempt to remove colored impurities by dissolving the material in a suitable solvent (e.g., methanol or ethyl acetate), adding a small amount of activated charcoal, stirring for 15-30 minutes, and then filtering through a pad of celite. Note that this can sometimes lead to a loss of product yield.
-
Recrystallization: The most effective method for both purification and color removal is recrystallization. This technique is highly recommended for achieving high purity on a large scale.
Issue 3: Low Overall Yield After Purification
Q: My yield drops significantly after the purification step. Where am I losing my compound?
A: Low recovery can stem from several factors, including irreversible binding to the column, product degradation, or inefficient extraction during workup.
Solutions:
-
Check for Irreversible Adsorption: As mentioned, the basic nitrogen can bind very strongly to acidic silica. If you are not using a neutralized system, a significant portion of your product may not elute from the column. After your run, try flushing the column with a highly polar, basic solvent mixture (e.g., 5-10% NH₄OH in methanol) to see if any additional product is recovered.
-
Optimize pH During Workup: Before chromatography, ensure your aqueous workup is optimized. This compound is a basic compound. During an aqueous extraction, adjusting the pH of the aqueous layer can significantly impact which phase your compound prefers, potentially separating it from certain impurities before you even get to chromatography.[1]
-
Test for Stability: Perform a 2D TLC spot test to check for degradation on the stationary phase.[2]
-
Spot your crude material on the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen eluent.
-
Dry the plate completely and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same eluent.
-
If the compound is stable, the spot will move to a new position along the diagonal. Any spots that appear off the diagonal indicate degradation products formed on the TLC plate, which mimics the column environment.[2]
-
Issue 4: The Product Fails to Crystallize from Solution
Q: I have a pure, oily product after chromatography, but I cannot get it to solidify. How can I induce crystallization?
A: Crystallization is often inhibited by the presence of small amounts of impurities or by using an inappropriate solvent system.[1][5] Using too much solvent is the most common reason for crystallization failure.[5]
Solutions:
-
Ensure High Purity: First, confirm the purity of your oil is >95% by HPLC or NMR. Impurities can act as "crystal poisons." If it's not pure enough, a second purification step may be necessary.
-
Systematic Solvent Screening: Perform small-scale solubility tests to find a suitable solvent system. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[5] See the solvent selection table in the protocols section.
-
Induce Crystallization: If the solution is supersaturated but no crystals have formed, you can try:
-
Scratching: Use a glass rod to scratch the inside surface of the flask just below the meniscus. The microscopic glass fragments provide nucleation sites.[5]
-
Seeding: Add a single, pure crystal of the product (if available from a previous batch) to the cooled solution.[5]
-
Reduce Solvent Volume: If you've used too much solvent, carefully evaporate some of it to increase the concentration and then allow it to cool again.[5]
-
Workflow & Decision-Making Diagrams
Caption: A high-level workflow for purification strategy and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the best purification technique for producing multi-kilogram quantities of this compound? For large-scale production, recrystallization is generally the most cost-effective and efficient method, assuming a suitable solvent system can be identified. It avoids the high solvent consumption and cost associated with large-scale chromatography. Chromatography should be used to achieve initial purity (>90-95%) if the crude material is very impure, followed by a final recrystallization step to achieve the desired specification.
Q2: What are the typical impurities I should expect? Impurities are highly dependent on the synthetic route. However, common contaminants include:
-
Unreacted Starting Materials: Such as 3-amino-6-chloropyridine or pyrazole.
-
Positional Isomers: Depending on the reaction conditions, other isomers may form.
-
Side-Products: Dimerized pyridines or other reaction byproducts.[4]
-
Residual Solvents: Solvents from the reaction or workup (e.g., DMF, Toluene).
-
Water: Pyridine compounds can be hygroscopic.[3]
Q3: How should I store the final, purified product? this compound should be stored in a tightly sealed container in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air, light, and moisture.
Q4: Which analytical techniques are best for assessing the final purity? A combination of techniques is recommended:
-
HPLC: To determine purity as a percentage (e.g., % area under the curve). A standard method would use a C18 column with a mobile phase of water and acetonitrile containing 0.1% formic acid or TFA.[1][6]
-
NMR (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
LC-MS: To confirm the molecular weight and identify impurities.
-
Karl Fischer Titration: To determine the water content.
Detailed Experimental Protocols
Protocol 1: Scalable Flash Column Chromatography (Neutralized Silica)
This protocol provides a general method for purifying the title compound on a gram-to-kilogram scale.
-
Slurry Preparation: In a well-ventilated fume hood, prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Column Packing: Pack the chromatography column with the silica slurry.
-
Neutralization/Equilibration: Equilibrate the packed column by flushing with 3-5 column volumes (CV) of the mobile phase containing 0.5% triethylamine (Et₃N).
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane (DCM) or the mobile phase. Alternatively, for less soluble material, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or adding methanol). A typical gradient might be from 2% to 20% Ethyl Acetate in Hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC (staining with UV light and/or potassium permanganate).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 40°C. The triethylamine will be removed during this process as it is volatile.
Protocol 2: Recrystallization
This protocol is ideal as a final purification step for material that is already >90% pure.
-
Solvent Selection: In small test tubes, test the solubility of ~50 mg of your product in ~1 mL of various solvents (see table below) at room temperature and upon heating. A good single solvent will fully dissolve the compound when hot and result in significant precipitation upon cooling. If a single solvent is not ideal, try a solvent/anti-solvent system (e.g., dissolve in hot methanol, then slowly add water until turbidity persists).
-
Dissolution: In an appropriately sized flask, add the impure solid and the minimum amount of the chosen hot solvent required to fully dissolve it. Stir and heat the mixture gently.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Allow the clear solution to cool slowly to room temperature. Covering the flask with glass wool can promote the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation: Solvent Selection Guide for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Isopropanol | Polar Protic | 82.6 | Good starting point for polar compounds. |
| Ethyl Acetate | Polar Aprotic | 77.1 | Often works well for moderately polar compounds. |
| Acetonitrile | Polar Aprotic | 81.6 | Can be effective, but is more toxic. |
| Toluene | Non-polar | 110.6 | Useful for less polar compounds or as part of a mixture. |
| Heptane/Hexane | Non-polar | 98.4 / 68 | Typically used as an anti-solvent. |
| Water | Very Polar | 100 | Can be used as an anti-solvent with polar organic solvents. |
Protocol 3: Purity Analysis by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of the final product.[1][6]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Prep: Prepare a sample at ~1 mg/mL in a 1:1 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.
References
- BenchChem. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds.
- BenchChem. (2025). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
- BenchChem. (2025). Technical Support Center: Purification of 2,6-Disubstituted Pyridine Products.
-
ACS Publications. (2016). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2][5]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of 6-(1H-pyrazol-1-yl)pyridin-3-amine via NMR and Mass Spectrometry
This guide provides an in-depth, objective analysis of the methodologies used to confirm the chemical structure of 6-(1H-pyrazol-1-yl)pyridin-3-amine, a key heterocyclic building block in modern drug discovery.[1][2] We will explore the synergistic roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), presenting experimental data and explaining the rationale behind procedural choices. This document is intended for researchers, scientists, and drug development professionals who rely on unambiguous structural elucidation for the advancement of their work.
Introduction: The Imperative of Structural Verification
In the synthesis of novel chemical entities, absolute certainty of a molecule's structure is paramount. The isomeric possibilities and potential for unexpected rearrangements, particularly in heterocyclic chemistry, demand rigorous analytical validation. This compound (Molecular Formula: C₈H₈N₄, Exact Mass: 160.0749 Da) presents a clear case where the precise connectivity between the pyrazole and pyridine rings, along with the position of the amine substituent, must be confirmed.[3][4] This guide will demonstrate how a multi-technique approach, leveraging the strengths of both NMR and MS, provides a self-validating system for structural confirmation.
Part 1: Elucidating the Molecular Framework with NMR Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule like this compound, a suite of 1D and 2D NMR experiments is required for a complete and unambiguous assignment of all proton and carbon signals.
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve ~10-15 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale : DMSO-d₆ is the solvent of choice for this compound. It effectively solubilizes the polar amine, and its hydrogen-bond accepting nature slows down the exchange rate of the amine (N-H) protons, allowing them to be observed as sharper signals in the ¹H NMR spectrum compared to solvents like CDCl₃.[5][6] The residual water peak in DMSO-d₆ also serves as a useful reference.
-
-
1D NMR Acquisition :
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Acquire Distortionless Enhancement by Polarization Transfer (DEPT-135) and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ carbons.[7]
-
-
2D NMR Acquisition :
-
Acquire a ¹H-¹H Correlation Spectroscopy (COSY) experiment to identify proton-proton spin systems.[8]
-
Acquire a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment to identify direct one-bond C-H correlations.[8][9]
-
Acquire a ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) experiment to establish long-range (2-3 bond) connectivity, which is critical for linking the two heterocyclic rings.[10][11]
-
Expected NMR Data and Interpretation
The combination of 1D and 2D NMR experiments allows for the complete assignment of the molecule's structure.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆
| Position | Atom Type | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Key 2D Correlations |
| Pyridine Ring | ||||
| 2 | CH | ~8.2, d, J ≈ 2.5 Hz | ~140 | COSY: H-4; HMBC: C-4, C-6, C-3 |
| 4 | CH | ~7.4, dd, J ≈ 8.7, 2.5 Hz | ~125 | COSY: H-2, H-5; HMBC: C-2, C-5, C-6 |
| 5 | CH | ~7.9, d, J ≈ 8.7 Hz | ~115 | COSY: H-4; HMBC: C-3, C-4 |
| 3 | C-NH₂ | — | ~142 | HMBC: H-2, H-4, NH₂ |
| 6 | C-Pyrazolyl | — | ~150 | HMBC: H-5, H-3', H-5' |
| Amine Group | ||||
| NH₂ | NH₂ | ~5.5, br s | — | HMBC: C-3, C-2, C-4 |
| Pyrazole Ring | ||||
| 3' | CH | ~8.5, d, J ≈ 2.5 Hz | ~141 | COSY: H-4'; HMBC: C-5', C-6 |
| 4' | CH | ~6.6, t, J ≈ 2.0 Hz | ~108 | COSY: H-3', H-5'; HMBC: C-3', C-5' |
| 5' | CH | ~7.8, d, J ≈ 1.5 Hz | ~128 | COSY: H-4'; HMBC: C-3', C-6 |
Note: Chemical shifts (δ) are predicted values and may vary slightly based on experimental conditions.
The N-H protons of the primary amine are expected to appear as a broad singlet due to fast proton exchange and quadrupolar broadening from the nitrogen atom.[12] A D₂O shake experiment would confirm this assignment, as the N-H signal would disappear upon exchange with deuterium.
The most critical experiment for confirming the overall structure is HMBC. It provides the through-bond correlations that bridge the isolated spin systems of the pyridine and pyrazole rings. The key correlation is between the pyrazole protons (H-3' and H-5') and the pyridine carbon C-6, which unambiguously establishes the point of attachment.
Part 2: Confirming Molecular Identity with Mass Spectrometry
While NMR excels at defining the molecular skeleton, mass spectrometry provides definitive confirmation of the molecular weight and elemental composition. It also offers valuable structural information through the analysis of fragmentation patterns.
Comparison of Ionization Techniques
The choice of ionization method is crucial for obtaining the desired information.
-
Electrospray Ionization (ESI) : A "soft" ionization technique ideal for polar, thermally labile molecules. It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, making it perfect for determining the molecular weight.[13][14][15]
-
Electron Ionization (EI) : A "hard" ionization technique that uses high-energy electrons to ionize the sample. This process imparts significant energy, leading to extensive and reproducible fragmentation. While it can provide a structural "fingerprint," the molecular ion may be weak or absent.[14][15][16]
For this compound, ESI is the preferred method for initial confirmation of the molecular formula, while EI or tandem MS (MS/MS) can be used to probe the structure through fragmentation.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.
-
Rationale : Formic acid aids in the protonation of the analyte in the ESI source, enhancing the signal for the [M+H]⁺ ion.
-
-
HRMS Analysis : Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using an ESI source in positive ion mode.
-
MS/MS Fragmentation Analysis : Select the [M+H]⁺ ion (m/z 161.08) as the precursor and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Expected Mass Spectrometry Data
Table 2: High-Resolution Mass Spectrometry Data
| Ion | Molecular Formula | Calculated Exact Mass (Da) | Observed m/z |
| [M+H]⁺ | C₈H₉N₄⁺ | 161.0822 | ~161.0822 ± 5 ppm |
The observation of an ion with a mass-to-charge ratio (m/z) that matches the calculated exact mass of the protonated molecule within a narrow mass tolerance (e.g., < 5 ppm) provides high confidence in the elemental composition C₈H₈N₄.
The fragmentation pattern obtained from MS/MS provides further structural evidence. Pyrazole and pyridine rings have characteristic fragmentation pathways.[17][18][19][20]
Comparison with Alternative Analytical Techniques
While NMR and MS are a powerful combination, other techniques can offer complementary information.
Table 3: Comparison of Analytical Techniques for Structure Elucidation
| Technique | Information Provided | Advantages | Limitations |
| NMR/MS (This Guide) | Detailed connectivity, molecular formula, fragmentation. | Provides a complete picture of the structure in solution. | Infers structure; does not directly "see" it. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | The "gold standard" for unambiguous structure proof. | Requires a high-quality single crystal, which can be difficult to obtain. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C=N, C=C). | Fast, simple, and non-destructive. | Provides limited information on the overall molecular skeleton and connectivity. |
| Elemental Analysis | Bulk elemental composition (%C, %H, %N). | Confirms purity and empirical formula. | Does not distinguish between isomers. |
Conclusion
The structural confirmation of this compound is robustly achieved through the synergistic application of Nuclear Magnetic Resonance spectroscopy and High-Resolution Mass Spectrometry. NMR, particularly through 2D experiments like COSY and HMBC, definitively establishes the atomic connectivity and the isomeric arrangement of the molecule. Concurrently, HRMS provides unequivocal proof of the elemental composition via an accurate mass measurement of the parent ion. The fragmentation data from MS/MS offers further corroboration of the proposed structure. This dual-pronged analytical approach represents a self-validating system, providing the high level of confidence required for compounds progressing through the research and development pipeline.
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Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Retrieved from [Link]
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Various Authors. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? ResearchGate. Retrieved from [Link]
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Various Authors. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. Retrieved from [Link]
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MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]
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Schlosser, E., & Kalesse, M. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. Retrieved from [Link]
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ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
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Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology. Retrieved from [Link]
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JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved from [Link]
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ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant... Retrieved from [Link]
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Navarro-Vazquez, A., & Lorente, P. (2013). Theoretical NMR correlations based Structure Discussion. PubMed Central. Retrieved from [Link]
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No authors listed. (2018). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 6a. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 6a. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]
- Ghorab, M. M., et al. (2015).
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A Senior Application Scientist's Guide to Establishing Analytical Standards for 6-(1H-pyrazol-1-yl)pyridin-3-amine Purity
Introduction: The Lynchpin Intermediate and the Imperative of Purity
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, specific molecular scaffolds serve as foundational building blocks.[1][2] 6-(1H-pyrazol-1-yl)pyridin-3-amine is one such critical intermediate, a molecule whose structural features are pivotal for creating next-generation therapeutics.[3][4] Its purity is not merely a quality control metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API). An impurity introduced at this stage can propagate through the synthetic sequence, leading to downstream products with altered pharmacological profiles or unforeseen toxicity.
Regulatory bodies rightly place stringent controls on the impurity profile of any new drug substance.[5][6] This guide provides a comprehensive framework for establishing robust analytical standards for this compound. We will move beyond rote procedures to explain the causality behind our analytical choices, compare the performance of various techniques with supporting data, and provide detailed, field-proven protocols. Our objective is to equip you with a self-validating system for ensuring the unimpeachable quality of this key intermediate.
Pillar 1: Defining the Impurity Landscape
Effective purity control begins with a deep understanding of what you are looking for. Impurities are not random occurrences; they are predictable consequences of the synthetic process and the inherent stability of the molecule. A thorough impurity profile accounts for the identity and quantity of any unwanted species within the material.[7]
Anticipating Process-Related Impurities: The synthesis of pyrazolopyridine derivatives often involves the condensation of aminopyrazoles with various biselectrophiles or the construction of the pyrazole ring onto a pre-formed pyridine.[8][9][10] This allows us to anticipate several classes of impurities:
-
Unreacted Starting Materials: Residuals of precursors like 3-amino-6-chloropyridine or 1H-pyrazole.
-
Intermediates: Incompletely reacted species from multi-step syntheses.
-
Positional Isomers: By-products arising from alternative reaction pathways, a common challenge in heterocyclic chemistry.
-
Reagent-Derived Impurities: Contaminants originating from solvents, bases, or catalysts used in the synthesis.
Identifying Potential Degradants: Forced degradation, or stress testing, is a systematic way to probe the molecule's stability. By subjecting this compound to harsh conditions (e.g., acid, base, oxidation, heat, light), we can intentionally generate degradation products. This is critical for developing a "stability-indicating" method—one that can separate the intact molecule from any degradants that might form during storage or manufacturing.
Pillar 2: Selecting the Right Analytical Toolbox - A Comparative Guide
No single analytical technique can provide a complete picture of purity. Instead, a multi-faceted, orthogonal approach is required. The choice of instrumentation is dictated by the physicochemical properties of the analyte and its potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
For non-volatile, polar heterocyclic compounds like our subject molecule, HPLC is the premier method for quantitative analysis.[11][12] Its high resolution and sensitivity make it ideal for separating the main component from closely related impurities.
-
Causality of Choice: HPLC excels at separating compounds with subtle differences in polarity and structure, which is characteristic of process-related impurities and isomers. A Reversed-Phase (RP-HPLC) method using a C18 column is the logical starting point due to the aromatic nature of the pyrazolopyridine core.
-
Detector Selection: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies peaks but also provides UV spectra, which can be used to assess peak purity and help in the preliminary identification of unknowns.
Gas Chromatography (GC): The Specialist for Volatiles
GC is the method of choice for analyzing thermally stable, volatile, and semi-volatile compounds.[13][14][15]
-
Causality of Choice: Its primary role in this context is not for analyzing the parent compound, but for quantifying residual solvents from the manufacturing process (per ICH Q3C guidelines) and detecting any volatile starting materials or by-products.
-
Detector Selection: A Flame Ionization Detector (FID) offers excellent sensitivity for carbon-containing compounds.[13] When coupled with a Mass Spectrometer (GC-MS), it provides definitive identification of volatile impurities.[16]
Hyphenated Techniques for Unambiguous Identification
While chromatography separates, Mass Spectrometry (MS) identifies. Coupling these techniques provides the highest level of confidence in impurity characterization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive tool for identifying non-volatile impurities.[17] By providing the mass-to-charge ratio (m/z) of an impurity, it allows for the determination of its molecular weight and, through fragmentation analysis (MS/MS), its structure.[18][19]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying volatile organic impurities, such as residual solvents or low-molecular-weight starting materials.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structural Arbiter
NMR provides unparalleled insight into molecular structure.[20][21] While not a routine purity screen, it is indispensable for:
-
Confirming the structure of the main compound.
-
Elucidating the structure of unknown impurities that have been isolated.
-
Quantitative NMR (qNMR): An absolute quantification method that can be used to determine the exact purity (assay) of a reference standard without the need for a separate standard of the same compound.
Comparative Performance Summary
The following table provides a comparative overview of the primary analytical techniques for purity assessment.
| Technique | Primary Application | Typical Limit of Detection (LOD) | Specificity | Quantitative Capability | Structural Information |
| HPLC-PDA | Purity, Assay, Impurity Profiling | 0.01 - 0.05% | High | Excellent | Limited (UV Spectra) |
| GC-FID | Residual Solvents, Volatile Impurities | ~1-10 ppm | Moderate to High | Excellent | None (Retention Time only) |
| LC-MS | Identification of Non-Volatile Impurities | < 0.01% | Very High | Good (with standards) | Excellent (MW & Fragmentation) |
| GC-MS | Identification of Volatile Impurities | < 1 ppm | Very High | Good (with standards) | Excellent (Mass Spectrum) |
| ¹H NMR | Structural Elucidation, Assay (qNMR) | ~0.1-1% | Very High | Excellent (qNMR) | Definitive |
Workflow: A Practical Approach to Method Development and Validation
A robust analytical method is not discovered; it is systematically built and validated. The following workflow illustrates a logical progression from initial screening to a fully validated, regulatory-compliant method.
Caption: A systematic workflow for developing and validating a stability-indicating purity method.
Standard Operating Protocols (SOPs)
The following protocols are provided as robust starting points. They must be validated on your specific instrumentation and for your specific batch of this compound.
SOP 1: RP-HPLC Method for Purity Determination and Assay
This method is designed to be stability-indicating for the analysis of this compound.
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard system with a quaternary pump, autosampler, column thermostat, and PDA detector.[12]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection at 254 nm, with a scan range of 200-400 nm.
-
Injection Volume: 5 µL.
-
-
Sample and Standard Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Preparation (Assay): Accurately weigh ~10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ~0.1 mg/mL).
-
Sample Preparation (Purity): Accurately weigh ~50 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ~1.0 mg/mL). This higher concentration is used to ensure detection of impurities at the 0.05% level.
-
-
Data Analysis and Calculation:
-
System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Purity Calculation (Area %):
-
Assay Calculation (vs. Reference Standard):
-
SOP 2: GC-MS Method for Identification of Volatile Impurities
This method is suitable for identifying unknown volatile or semi-volatile process impurities.
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC system with a mass selective detector.
-
Column: A mid-polarity column such as a 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Injector: Splitless, 250 °C.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range 35-500 amu.
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of the sample into a GC vial.
-
Add 1.0 mL of a suitable solvent (e.g., Methanol or Dichloromethane).
-
Vortex to dissolve.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak against a reference library (e.g., NIST) for tentative identification.
-
Confirm identity and quantify using a certified reference standard of the suspected impurity if available.
-
Data Interpretation and Reporting: The Certificate of Analysis
The culmination of this analytical work is the Certificate of Analysis (CoA), a document that attests to the identity, quality, and purity of the material.[22]
Caption: Key components of a comprehensive Certificate of Analysis.
Conclusion: Best Practices for Ensuring Analytical Excellence
Establishing robust analytical standards for a key intermediate like this compound is a cornerstone of quality drug development. The process must be systematic, scientifically sound, and grounded in regulatory principles. By anticipating potential impurities, selecting a complementary suite of analytical tools, and rigorously validating methods, researchers can ensure the quality of their materials and the integrity of their scientific outcomes. The ultimate goal is a well-characterized, self-validating system that provides unambiguous proof of purity, batch after batch.
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NIH PubMed Central. Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[11][13][23]triazolo[3,4- b ][11][12][23] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Available from: .
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- NIH PubMed Central. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone.
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A Comparative Analysis of Kinase Signaling Modulators: The Pyrazolopyridine Scaffold vs. Metabolic Pathway Inhibitors
This guide provides an in-depth comparative analysis of the pyrazolopyridine scaffold, represented by the core structure 6-(1H-pyrazol-1-yl)pyridin-3-amine, against two distinct modulators of cellular signaling: BAY-876, a selective GLUT1 inhibitor, and PF-06409577, a direct AMPK activator. While pyrazolopyridines often function as direct kinase inhibitors, BAY-876 and PF-06409577 exert their effects on kinase pathways through metabolic and energy-sensing mechanisms. This comparison will elucidate the different strategies for targeting kinase-related signaling cascades, offering researchers and drug development professionals a nuanced understanding of their respective mechanisms, experimental characterization, and therapeutic potential.
Introduction to Kinase Signaling and a Trio of Modulators
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes, including proliferation, differentiation, and metabolism.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[2] The pyrazole and pyridine moieties are common heterocyclic scaffolds in medicinal chemistry, and their combination in pyrazolylpyridines has been explored for the development of kinase inhibitors.[3]
This guide will explore three distinct approaches to modulating kinase signaling:
-
Direct Kinase Inhibition (Represented by the this compound Scaffold): This class of compounds typically acts as ATP-competitive inhibitors, directly binding to the active site of a kinase to block its catalytic activity. The pyrazolopyridine scaffold is a versatile framework found in inhibitors of various kinases, including Tropomyosin receptor kinases (TRKs), Cyclin-dependent kinases (CDKs), and Janus kinases (JAKs).[4][5][6]
-
Metabolic Reprogramming (BAY-876): This orally active and selective inhibitor of the glucose transporter 1 (GLUT1) starves cancer cells of their primary energy source.[7] This metabolic stress indirectly impacts kinase signaling, particularly the energy-sensing AMPK pathway.
-
Direct Kinase Activation (PF-06409577): This compound is a potent and selective allosteric activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[8] By directly activating a kinase, it triggers a cascade of downstream signaling events that are often counter to those promoted by oncogenic kinases.
Compound Profiles and Mechanisms of Action
The Pyrazolopyridine Scaffold: A Versatile Kinase Inhibitor Framework
The this compound structure represents a common core for a diverse range of kinase inhibitors.[3] These molecules are typically designed to fit into the ATP-binding pocket of their target kinase, competing with the endogenous ATP and thereby preventing the phosphorylation of downstream substrates. The specificity of these inhibitors is determined by the interactions between their various substituents and the unique amino acid residues within the ATP-binding site of different kinases.
Common Kinase Targets for Pyrazolopyridine-Based Inhibitors:
-
Tropomyosin Receptor Kinases (TRKs): Overactivation of TRKs is implicated in various cancers. Pyrazolo[3,4-b]pyridine derivatives have been synthesized as potent TRK inhibitors.[4]
-
Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle progression, and their inhibition is a key strategy in cancer therapy. Pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against CDK2.[5]
-
c-Met Kinase: The c-Met tyrosine kinase is involved in cell proliferation and invasion. New derivatives of pyrazolo[3,4-b]pyridine have been developed as potent c-Met inhibitors.[9][10]
-
Janus Kinase 2 (JAK2): JAK2 is a key component of the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms. 6-aminopyrazolyl-pyridine-3-carbonitriles have been identified as JAK2 kinase inhibitors.[6]
-
Protein Kinase B (Akt): Akt is a central node in signaling pathways that promote cell survival and growth. Pyridine-pyrazolopyridine-based compounds have been designed as inhibitors of Akt.[11]
| Compound Class | Target Kinase | IC50 | Reference |
| Pyrazolo[3,4-b]pyridine Derivative | TRKA | 56 nM | [4] |
| Pyrazolo[3,4-b]pyridine Derivative | CDK2/cyclin A2 | 0.24 µM | [5] |
| Pyrazolo[3,4-b]pyridine Derivative | c-Met | 4.27 nM | [9][10] |
| 6-aminopyrazolyl-pyridine-3-carbonitrile | JAK2 | <10 nM | [6] |
| Pyridine-pyrazolopyridine Derivative | Akt | ~50 nM | [11] |
BAY-876: A Selective GLUT1 Inhibitor
BAY-876 is a potent and highly selective inhibitor of the glucose transporter 1 (GLUT1), which is frequently overexpressed in cancer cells to meet their high metabolic demands (the Warburg effect).[7] By blocking glucose uptake, BAY-876 induces a state of metabolic crisis within the cancer cell.
Mechanism of Action and Downstream Effects:
-
Inhibition of Glucose Uptake: BAY-876 directly binds to and inhibits GLUT1, preventing the transport of glucose into the cell.[7]
-
Glycolysis Inhibition: The lack of intracellular glucose leads to a sharp decrease in the rate of glycolysis.
-
ATP Depletion: Reduced glycolysis results in a significant drop in cellular ATP levels.
-
AMPK Activation: The decrease in the ATP:AMP ratio leads to the activation of AMPK, the cell's primary energy sensor.[7]
-
Inhibition of Cell Proliferation: By depriving cancer cells of their main energy source, BAY-876 inhibits their growth and proliferation.[7]
| Target | IC50 | Selectivity vs. GLUT1 | Reference |
| GLUT1 | 2 nM | - | [7] |
| GLUT2 | >2.6 µM | >1300-fold | [7] |
| GLUT3 | >2.6 µM | >1300-fold | [7] |
| GLUT4 | 270 nM | ~135-fold | [7] |
PF-06409577: A Direct AMPK Activator
PF-06409577 is an orally bioavailable, allosteric activator of AMPK.[8] Unlike stimuli that activate AMPK through metabolic stress (like BAY-876), PF-06409577 directly binds to the AMPK complex, causing a conformational change that enhances its kinase activity.
Mechanism of Action and Downstream Effects:
-
Allosteric Activation of AMPK: PF-06409577 binds to the α1β1γ1 and α2β1γ1 isoforms of AMPK, leading to their activation.[8]
-
Inhibition of mTORC1 Signaling: Activated AMPK phosphorylates and activates TSC2, which in turn inhibits the mTORC1 complex, a key promoter of cell growth and proliferation.
-
Induction of Apoptosis and Cell Cycle Arrest: In cancer cells, sustained AMPK activation by PF-06409577 can lead to cell cycle arrest and apoptosis.[12][13]
-
Metabolic Reprogramming: AMPK activation promotes catabolic pathways (like fatty acid oxidation) and inhibits anabolic pathways (like protein and lipid synthesis) to restore cellular energy balance.
| AMPK Isoform | EC50 | Reference |
| α1β1γ1 | 7.0 nM | [8] |
| α2β1γ1 | 6.8 nM | [8] |
| α1β2γ1 | >4000 nM | [8] |
| α2β2γ1 | >4000 nM | [8] |
| α2β2γ3 | >4000 nM | [8] |
Comparative Analysis of Signaling Pathways
The three classes of compounds modulate kinase signaling through fundamentally different mechanisms, leading to distinct downstream consequences.
Caption: Signaling pathways modulated by the three compound classes.
Experimental Protocols for Comparative Evaluation
To objectively compare the performance of these different classes of inhibitors, a series of well-defined experimental protocols are required.
In Vitro Kinase Activity Assay (for Pyrazolopyridine Inhibitors)
This protocol describes a generic, luminescence-based kinase assay to determine the IC50 of a direct kinase inhibitor. The ADP-Glo™ Kinase Assay is a suitable platform.[14]
Caption: Workflow for an in vitro kinase activity assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), ATP solution, and substrate solution (specific to the kinase of interest).
-
Inhibitor Dilution: Perform a serial dilution of the pyrazolopyridine inhibitor in DMSO, followed by a further dilution in Kinase Buffer.
-
Kinase Reaction: In a 384-well plate, add the inhibitor solution, the kinase, and the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
GLUT1 Inhibition Assay (for BAY-876)
This protocol measures the uptake of a fluorescently labeled glucose analog, 2-NBDG, to assess GLUT1 inhibition.[15]
Caption: Workflow for a GLUT1 inhibition assay.
Step-by-Step Methodology:
-
Cell Culture: Seed a GLUT1-expressing cancer cell line (e.g., SKOV3) in a 96-well plate and culture overnight.
-
Glucose Starvation: Wash the cells with glucose-free DMEM.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of BAY-876 for 1 hour.
-
2-NBDG Incubation: Add 2-NBDG to a final concentration of 200 µM and incubate for 30 minutes at 37°C.
-
Washing: Remove the 2-NBDG-containing medium and wash the cells with ice-cold PBS to stop glucose uptake.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Data Acquisition: Measure the fluorescence of the cell lysate using a plate reader (excitation/emission ~485/535 nm).
-
Data Analysis: Normalize the fluorescence signal to a vehicle control and plot against the BAY-876 concentration to determine the IC50.
AMPK Activation Assay (for PF-06409577)
Western blotting for the phosphorylation of AMPK and its downstream target ACC is a standard method to confirm AMPK activation.
Caption: Workflow for an AMPK activation assay by Western blot.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with PF-06409577 at various concentrations and for different time points.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated AMPK (Thr172), total AMPK, phosphorylated ACC (Ser79), and total ACC.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay
The MTT or CellTiter-Glo® assay can be used to assess the cytotoxic or cytostatic effects of all three compound classes.[16]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 3-4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
CellTiter-Glo® Assay:
-
Add CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Data Analysis: Normalize the results to a vehicle control and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The comparative analysis of the pyrazolopyridine scaffold, BAY-876, and PF-06409577 highlights the diverse strategies available for modulating kinase signaling pathways. Direct kinase inhibitors offer a targeted approach to blocking specific nodes in signaling cascades, while metabolic inhibitors and kinase activators provide alternative methods to disrupt the cellular environment upon which cancer cells depend. The choice of strategy depends on the specific biological context and the desired therapeutic outcome. A thorough understanding of the distinct mechanisms and the application of robust experimental protocols are essential for the successful development of novel therapeutics targeting these critical pathways.
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Evaluating the Kinase Selectivity Profile of 6-(1H-pyrazol-1-yl)pyridin-3-amine: A Comparative Guide
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of drug targets.[1][2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases.[4] However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[2][5] A promiscuous inhibitor can lead to off-target effects and toxicity, complicating clinical development.[2] Conversely, a well-defined polypharmacology, where an inhibitor hits a specific, desired set of kinases, can offer enhanced therapeutic efficacy.[5][6] Therefore, a rigorous and early evaluation of a compound's selectivity across a broad panel of kinases is not merely a characterization step but a cornerstone of a successful drug development campaign.[1][7]
This guide provides an in-depth, comparative framework for evaluating the kinase selectivity profile of a novel investigational compound, 6-(1H-pyrazol-1-yl)pyridin-3-amine . The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, known for its role in potent kinase inhibitors.[8][9][10] This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental choices, ensuring a robust and self-validating approach to kinase profiling.
The Central Question: Defining the Selectivity of this compound
Before embarking on any experimental work, it is crucial to define the goals of the selectivity screen. Are we seeking a highly specific inhibitor for a single kinase target, or are we exploring a defined multi-kinase inhibition profile? The answer dictates the choice of screening platform and the interpretation of the resulting data. For this compound, a compound with a novel substitution pattern, a broad initial screen is warranted to map its interactions across the kinome.
Comparative Methodologies: Activity vs. Binding Assays
Two primary in vitro methodologies dominate the landscape of kinase selectivity profiling: activity-based assays that measure enzymatic function and competition binding assays that quantify physical interaction. Each provides a unique and complementary perspective on the compound's behavior.
| Feature | Activity-Based Assays (e.g., ADP-Glo™) | Competition Binding Assays (e.g., KINOMEscan®) |
| Principle | Measures the enzymatic transfer of phosphate from ATP to a substrate by quantifying ADP production.[11] | Measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site.[12][13] |
| Primary Output | IC50 (Inhibitory Concentration 50%) | Kd (Dissociation Constant), % Inhibition |
| Key Advantage | Directly measures functional inhibition of the kinase. Can identify inhibitors with different mechanisms (e.g., allosteric).[14][15] | ATP-independent, providing a true measure of thermodynamic binding affinity.[13][16] High throughput and broad coverage.[16] |
| Considerations | IC50 values are dependent on the ATP concentration used in the assay.[6][17] Assays need to be optimized for each kinase/substrate pair. | Does not confirm functional inhibition. May not detect allosteric inhibitors that don't occlude the active site probe. |
| Best For | Confirming functional inhibition, detailed mechanism of action studies, and lead optimization.[15] | Initial broad screening, identifying all potential binding targets, and Structure-Activity Relationship (SAR) for affinity.[1][16] |
For a comprehensive initial profile of this compound, a dual approach is recommended. A broad binding assay like KINOMEscan® provides a sweeping view of all potential interactors, while a follow-up activity-based screen on the identified "hits" confirms functional consequences.
Experimental Workflow: A Self-Validating Protocol
The following protocol outlines a robust, two-tiered approach to characterize the selectivity of this compound. This workflow is designed to generate high-confidence, publication-quality data.[18][19]
Caption: A two-tiered workflow for kinase inhibitor selectivity profiling.
Step-by-Step Methodology
Part 1: Primary Screening (KINOMEscan®)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure purity (>95%) via LC-MS and NMR. This high concentration stock is essential for subsequent dilutions.
-
Assay Execution: Submit the compound to a commercial vendor (e.g., Eurofins Discovery) for screening against a broad kinase panel, such as the scanMAX panel which covers over 460 kinases.[16] A single, relatively high concentration (e.g., 1 µM) is used to cast a wide net and identify all potential interactions.[20]
-
Causality: The KINOMEscan® assay utilizes a competition binding format where kinases are tagged with DNA, and an active-site directed ligand is immobilized on beads.[13] If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand, resulting in a lower amount of kinase captured on the beads. The amount of captured kinase is quantified via qPCR of the DNA tag. This ATP-independent format provides a direct measure of binding affinity (Kd).[13][16]
-
-
Data Analysis: The primary output is typically delivered as '% Inhibition' relative to a DMSO control. A threshold, often >65% or >80% inhibition, is used to identify significant "hits" for further investigation.
Part 2: Confirmatory Screening and IC50 Determination (ADP-Glo™)
-
Hit Selection: Select all kinases that met the hit criteria from the primary screen for dose-response analysis. It is also prudent to include closely related kinases that were not hits to confirm selectivity within families.
-
Assay Execution: Perform an activity-based assay, such as the Promega ADP-Glo™ Kinase Assay, for each selected kinase.[11]
-
Protocol: a. Prepare an 11-point, 3-fold serial dilution of this compound, starting at a high concentration (e.g., 10 µM). b. In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Expertise: It is critical to use an ATP concentration that approximates the Michaelis constant (Km) for each specific kinase.[6][14] This ensures that the measured IC50 value is a more accurate reflection of the inhibitor's intrinsic potency (Ki) and allows for more meaningful comparisons across different kinases. c. Add the diluted compound to the reaction wells and incubate. d. After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. e. Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. f. Measure the luminescence, which is directly proportional to the amount of ADP produced and thus, kinase activity.
-
-
-
Data Analysis: Plot the percent inhibition versus the log of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value for each kinase.
Data Presentation and Interpretation
Clear visualization of selectivity data is paramount. A combination of tabular data and graphical representation provides the most comprehensive picture.
Hypothetical Selectivity Data
Let's hypothesize the results for this compound compared to Staurosporine, a notoriously non-selective kinase inhibitor.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Kinase Family |
| AURKA | 15 | 8 | Ser/Thr |
| AURKB | 25 | 6 | Ser/Thr |
| ABL1 | >10,000 | 20 | Tyr |
| EGFR | >10,000 | 15 | Tyr |
| SRC | 8,500 | 7 | Tyr |
| PLK1 | 150 | 12 | Ser/Thr |
| CDK2/CycA | 2,300 | 9 | Ser/Thr |
| ROCK1 | >10,000 | 25 | Ser/Thr |
| PKA | >10,000 | 14 | Ser/Thr |
| ... (additional 400+ kinases) | >10,000 | <1,000 |
Data are hypothetical for illustrative purposes.
Interpreting the Profile
The hypothetical data suggest that this compound is a potent and selective inhibitor of Aurora kinases (AURKA and AURKB), with a secondary, weaker activity against PLK1. Unlike Staurosporine, it shows minimal activity against a wide range of other kinases, indicating a favorable selectivity profile.
To quantify this, a Selectivity Score (S-score) can be calculated. A common method is S(10), which is the number of kinases inhibited by more than 90% at a 1 µM concentration, divided by the total number of non-mutant kinases tested.[20] A lower S-score indicates higher selectivity.
-
Hypothetical this compound: S(10) = (2 / 403) = 0.0049
-
Staurosporine (literature example): S(10) is typically high, often >0.5.
This quantitative metric provides a clear, unbiased way to rank compounds and track selectivity improvements during lead optimization.
Kinome Tree Visualization
Visualizing the data on a kinome map provides an intuitive understanding of the compound's selectivity across the entire kinase family tree.
Caption: Illustrative kinome map for this compound.
Conclusion and Future Directions
This guide outlines a comprehensive, scientifically rigorous strategy for evaluating the kinase selectivity profile of this compound. By employing a two-tiered approach that combines broad binding affinity profiling with functional enzymatic assays, researchers can build a high-confidence dataset to guide decision-making. The hypothetical data presented for this compound characterize it as a potent and selective Aurora kinase inhibitor.
This initial profile is a critical first step. Subsequent studies should include:
-
Cellular Target Engagement: Confirming that the compound interacts with its target kinases in a cellular environment using techniques like NanoBRET™.[21]
-
Phenotypic Screening: Assessing the compound's effect on cell proliferation, apoptosis, or other relevant cellular phenotypes to link kinase inhibition to a functional outcome.[21]
-
Off-Target Liability Panels: Screening against a broader panel of non-kinase targets (e.g., GPCRs, ion channels) to identify potential safety liabilities.[22]
By following this structured, evidence-based approach, research teams can efficiently and accurately characterize novel kinase inhibitors, accelerating the path from discovery to potential clinical application.
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Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
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Bio-protocol. (n.d.). Clinical Kinase Inhibitors and Data Confidence Level Criteria. Retrieved January 16, 2026, from [Link]
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El-Sayed, M. T., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
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Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Zhang, T., et al. (2023). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link]
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Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. [Link]
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Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
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Berger, B. T., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]
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Alam, M. M., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of In Vitro and Cell-Based Assays for Pyrazolylpyridines
Introduction: Bridging the Gap from Benchtop to Biology
The pyrazolylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent inhibitors targeting a range of clinically relevant proteins, particularly protein kinases.[1][2] The initial journey of a drug candidate often begins in the clean, controlled environment of an in vitro biochemical assay. Here, we can precisely measure the direct interaction between a compound and its purified target protein. However, a potent molecule in a test tube does not always translate to an effective agent in a living system.[3] This guide provides a framework for the critical process of cross-validating in vitro findings with cell-based assays, ensuring that early-stage drug discovery efforts are predictive of cellular efficacy and weeding out compounds destined to fail.
The core principle of this cross-validation is to build a logical, evidence-based bridge between two distinct experimental paradigms. Discrepancies between these systems are not failures; they are data points that illuminate crucial pharmacological properties like cell permeability, metabolic stability, and potential off-target effects. Understanding and interpreting these differences is paramount to selecting and optimizing viable lead candidates.
Pillar 1: The In Vitro Assay - A Pure Measure of Potency
The primary goal of the in vitro assay is to determine a compound's intrinsic potency against its intended molecular target in an isolated system. For pyrazolylpyridines, which frequently target ATP-binding pockets of kinases like PIM-1, a biochemical kinase activity assay is the gold standard.[1][2]
Causality in Experimental Design: The Kinase Assay
The choice of an in vitro kinase assay is predicated on the need to answer a simple question: "Does my compound inhibit the target enzyme's catalytic activity?" We strip away the complexities of a cell to measure this one interaction with high precision.
-
Why a Cell-Free System? By using a purified, often recombinant, enzyme, we eliminate confounding variables such as other cellular proteins, membrane barriers, and metabolic enzymes. This ensures the inhibitory activity we measure is a direct result of the compound's interaction with the target kinase.
-
Why Control ATP Concentration? Many kinase inhibitors, including pyrazolylpyridines, are ATP-competitive. The measured potency (IC50) of such inhibitors is highly dependent on the concentration of ATP in the assay.[4] For robust and comparable data, ATP concentration is typically set at or near the Michaelis constant (Km) of the enzyme. This is a critical detail, as the significantly higher ATP levels inside a cell (millimolar range) are a primary reason for potential shifts in potency.[4]
-
Choice of Readout: Readouts can be radioactivity-based (e.g., ³²P-ATP) or fluorescence/luminescence-based (e.g., measuring ATP depletion). Luminescence-based assays, like Kinase-Glo®, are often preferred in high-throughput settings for their simplicity and sensitivity, though they can be susceptible to interference from compounds that inhibit the luciferase reporter enzyme.[4]
Experimental Protocol: In Vitro PIM-1 Kinase Inhibition Assay
This protocol outlines a typical luminescence-based assay to determine the IC50 value of a pyrazolylpyridine compound against PIM-1 kinase.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test pyrazolylpyridine in 100% DMSO.
-
Create a serial dilution series of the compound in assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT).
-
Prepare a solution containing the PIM-1 kinase and a suitable peptide substrate in assay buffer.
-
Prepare an ATP solution in assay buffer at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration).
-
-
Assay Execution (384-well plate format):
-
Add 5 µL of the serially diluted compound to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 10 µL of the PIM-1 kinase/substrate solution to all wells except the "no enzyme" control.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2x ATP solution to all wells.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the reaction and measure the remaining ATP by adding 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Pillar 2: The Cell-Based Assay - A Test of Biological Reality
While in vitro assays measure potency, cell-based assays measure efficacy in a physiological context. For a compound to work, it must first cross the cell membrane, evade efflux pumps, remain stable, and engage its target at sufficient concentrations to elicit a biological response.[3]
Causality in Experimental Design: The Antiproliferative Assay
A common and robust first-pass cell-based assay is the cytotoxicity or antiproliferative assay. The widely used MTT assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[5][6]
-
Why Measure Cell Viability? For anticancer agents like PIM-1 kinase inhibitors, the ultimate goal is to stop cancer cell proliferation or induce cell death.[1][2] An antiproliferative assay directly measures this desired phenotypic outcome.
-
The Principle of Self-Validation: The assay's trustworthiness comes from its controls. A vehicle control (e.g., DMSO) establishes the baseline for 100% cell viability, while a known cytotoxic agent (e.g., staurosporine) can be used as a positive control to validate that the cell system is responsive to growth inhibition.
-
Bridging to the Target: A positive result (i.e., reduced cell viability) suggests the compound is cell-permeable and biologically active. The key challenge, and the purpose of cross-validation, is to determine if this cellular activity is a result of inhibiting the intended target (on-target effect) or something else (off-target effect).[7]
Experimental Protocol: MTT Cell Viability Assay
This protocol describes the evaluation of a pyrazolylpyridine's effect on the proliferation of a cancer cell line (e.g., HepG2).[1]
-
Cell Seeding:
-
Harvest logarithmically growing HepG2 cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the pyrazolylpyridine compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound. Include vehicle control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[5]
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[5]
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance (optical density) at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot cell viability against the logarithm of compound concentration and perform a non-linear regression analysis to determine the IC50 value.
-
Pillar 3: The Cross-Validation - Synthesizing the Data
The moment of truth arrives when we compare the in vitro potency with the cell-based efficacy. This comparison provides a more complete picture of the compound's drug-like properties.
Quantitative Data Comparison
The table below presents hypothetical but representative data for a pyrazolylpyridine compound targeting PIM-1 kinase, similar to findings reported in the literature.[1][2]
| Compound ID | In Vitro PIM-1 Assay (IC50) | Cell-Based HepG2 Assay (IC50) | Potency Shift (Cellular IC50 / In Vitro IC50) |
| Pyrazolylpyridine-X | 20 nM | 200 nM | 10-fold |
| Staurosporine (Control) | 17 nM | 6.7 µM (6700 nM) | ~394-fold |
Interpreting the Potency Shift
A perfect 1-to-1 correlation is rare. The "potency shift" is a critical diagnostic parameter:
-
Small Shift (e.g., <10-fold): This is an excellent result. It suggests the compound is cell-permeable, stable, and that its antiproliferative activity is likely driven by the inhibition of the target kinase.
-
Large Shift (e.g., >100-fold): This indicates a potential problem. The compound may have poor membrane permeability, be rapidly metabolized, be actively removed by efflux pumps, or the high intracellular ATP concentration may be outcompeting the inhibitor.[3][4]
-
Negative Shift (Higher potency in cells): While less common, this can occur. It may suggest that the compound is metabolized into a more active form or that it has potent off-target effects that contribute to its cytotoxicity.[3][7] It could also indicate that the in vitro assay conditions were not optimal.
Visualization of Workflows and Pathways
Diagrams help clarify the logical flow of experiments and the biological context of the drug target.
Caption: High-level workflow for cross-validating pyrazolylpyridine inhibitors.
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A Comparative Guide to the Efficacy of 6-(1H-pyrazol-1-yl)pyridin-3-amine Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the promising scaffolds, the 6-(1H-pyrazol-1-yl)pyridin-3-amine core has emerged as a structure of significant interest. Its unique arrangement of nitrogen-containing heterocyclic rings offers a versatile platform for derivatization, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive comparison of the efficacy of various this compound derivatives against different cancer cell lines, supported by experimental data and mechanistic insights.
The Rationale for Investigating this compound Derivatives
The fusion of a pyrazole and a pyridine ring creates a bioisostere of purine, allowing these compounds to interact with biological targets that recognize the native purine structure, such as kinases.[1][2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3] By designing molecules that can selectively inhibit specific kinases involved in tumor growth and proliferation, it is possible to develop targeted cancer therapies with improved efficacy and reduced side effects compared to traditional chemotherapy. The this compound scaffold provides an excellent starting point for the development of such kinase inhibitors.[1]
Comparative Efficacy in Cancer Cell Lines
While a comprehensive head-to-head comparison of a wide range of this compound derivatives in a single study is not yet available in the public domain, the existing literature on closely related pyrazolopyridine analogs provides valuable insights into their potential anticancer activities. The following table summarizes the cytotoxic effects of representative pyrazole-based compounds against various human cancer cell lines. It is important to note that these are not all direct derivatives of the core topic scaffold but represent the broader class of pyrazolopyridines and related structures, offering a glimpse into their potential.
| Compound ID/Reference | Derivative/Scaffold | Cancer Cell Line | IC50 (µM) |
| Compound 1 [4] | N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | Not specified in abstract, MPS1 inhibitor | Potent inhibitor |
| Compound from[5] | N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide | CSF-1R inhibition | Potent inhibitor |
| Pyrazoline derivative (b17) [6] | Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone | HepG-2 (Liver) | 3.57 |
| Pyrazoline derivative (11) [7] | 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline | AsPC-1 (Pancreatic) | 16.8 |
| U251 (Glioblastoma) | 11.9 | ||
| Pyrazolyl benzimidazole (7) [3] | (Structure in reference) | U937 (Leukemia) | 5.106 |
| K562 (Leukemia) | 5.003 | ||
| A549 (Lung) | 0.487 | ||
| LoVo (Colon) | 0.789 | ||
| HT29 (Colon) | 0.381 | ||
| Pyrazolo[3,4-d]pyrimidine (5d) [8] | 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl)pyridine | Mammary carcinoma cells | Significant cytotoxicity |
Mechanistic Insights: Targeting Kinase Signaling Pathways
The anticancer activity of many pyrazole derivatives stems from their ability to inhibit protein kinases.[3] These enzymes are crucial regulators of cell signaling pathways that control cell proliferation, survival, and differentiation. In cancer, these pathways are often hyperactivated, leading to uncontrolled cell growth.
A key target for pyrazolopyridine derivatives is the spleen tyrosine kinase (Syk).[9] Syk is involved in the signaling pathways of immune receptors, and its inhibition can modulate inflammatory responses and cell proliferation. The general mechanism involves the pyrazolopyridine scaffold acting as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates.
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocols: Assessing Cytotoxicity
The evaluation of the anticancer efficacy of these compounds relies on robust and reproducible in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7][10]
Detailed Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivatives in the appropriate solvent (e.g., DMSO).
-
Further dilute the compounds in culture medium to the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Caption: A simplified workflow for the MTT cell viability assay.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR for the this compound scaffold is still under investigation, general trends can be inferred from related pyrazole-containing compounds. The nature and position of substituents on both the pyrazole and pyridine rings can significantly influence the anticancer activity. For instance, the introduction of specific functional groups can enhance the binding affinity of the compound to the target kinase or improve its pharmacokinetic properties. Further research is needed to systematically explore the SAR of this particular scaffold to guide the design of more potent and selective anticancer agents.
Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of derivatives to establish a clear structure-activity relationship. Elucidating the specific kinase targets and downstream signaling pathways affected by these compounds will be crucial for understanding their mechanism of action and for identifying potential biomarkers for patient selection in future clinical trials.
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Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules. 2016. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2021. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]
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Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules. 2016. [Link]
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pyrazole amide derivatives: Topics by Science.gov. Science.gov. [Link]
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A Researcher's Guide to Benchmarking Novel JAK Inhibitors: Profiling 6-(1H-pyrazol-1-yl)pyridin-3-amine Against Clinically Relevant Comparators
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the potency and selectivity of a novel chemical entity, 6-(1H-pyrazol-1-yl)pyridin-3-amine, as a potential inhibitor of the Janus kinase (JAK) family. While direct inhibitory data for this specific compound is not yet broadly published, its pyrazolopyridine scaffold is a known pharmacophore in kinase inhibition, making it a compelling candidate for investigation.[1]
We will proceed by establishing a head-to-head comparison against a panel of well-characterized, clinically relevant JAK inhibitors (Jakinibs). This document outlines the strategic selection of comparators, provides detailed, field-proven protocols for essential biochemical and cellular assays, and explains how to interpret the resulting data to build a robust inhibitory profile.
The Scientific Imperative: Understanding the JAK-STAT Pathway
The Janus kinase (JAK) family—comprising four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2)—is central to signal transduction for a vast array of cytokines and growth factors.[2] This signaling cascade, known as the JAK-STAT pathway, is fundamental to immune cell development, activation, and homeostasis.[3] Dysregulation of this pathway is a key driver in numerous autoimmune disorders and malignancies, making it a highly validated therapeutic target.[4]
Inhibitors are broadly classified by their selectivity for different JAK isoforms. This selectivity is critical, as the inhibition of specific JAKs can lead to distinct therapeutic effects and safety profiles.[5] For instance, JAK1 is crucial for signaling many inflammatory cytokines, JAK2 is essential for erythropoiesis, and JAK3 is primarily involved in lymphocyte function.[5][6] Therefore, a precise understanding of a new compound's selectivity is paramount.
}
Figure 1. The canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Selection of Comparator Compounds
To accurately benchmark this compound, a panel of inhibitors with diverse selectivity profiles is essential. The following compounds provide a robust basis for comparison.
| Compound | Primary Target(s) | Description |
| Tofacitinib | Pan-JAK (JAK3 > JAK1/2) | The first-in-class oral JAK inhibitor, providing a pan-inhibitory baseline. It shows preference for JAK3 but potently inhibits JAK1 and JAK2 at therapeutic concentrations.[7][8] |
| Ruxolitinib | JAK1 / JAK2 | A potent and selective inhibitor of both JAK1 and JAK2, with significantly less activity against JAK3 and TYK2.[2][9] |
| Filgotinib | JAK1 | A second-generation inhibitor with high selectivity for JAK1 over other JAK family members, representing a more targeted therapeutic strategy.[10][11] |
These compounds are commercially available and have well-documented activity, making them ideal standards for validating assay performance and contextualizing the activity of the novel compound.
Experimental Benchmarking: A Two-Pillar Approach
A comprehensive profile requires evaluation at both the biochemical and cellular levels. The biochemical assay measures direct, cell-free enzymatic inhibition, while the cellular assay assesses the compound's ability to block signaling in a physiological context.
The first step is to determine the direct inhibitory activity of this compound against the isolated kinase domains of JAK1, JAK2, JAK3, and TYK2. This is crucial for establishing the intrinsic potency and selectivity of the compound.
Recommended Assay: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method for quantifying inhibitor binding to the kinase ATP site.[12][13] It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound.[14] The loss of FRET signal is directly proportional to the binding of the inhibitor.
}
Figure 2. Experimental workflow for the LanthaScreen™ in vitro kinase binding assay.
Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against each of the four recombinant JAK enzymes.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and comparator compounds (Tofacitinib, Ruxolitinib, Filgotinib) in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution in a 384-well plate. This creates a concentration range sufficient to define a full dose-response curve. Include DMSO-only wells for "high control" (0% inhibition) and a known pan-kinase inhibitor (e.g., Staurosporine) for "low control" (100% inhibition).
-
-
Reagent Preparation (as per manufacturer's guidelines): [15]
-
Prepare a 2X Kinase/Eu-Antibody solution by diluting the specific recombinant JAK enzyme and the Europium-labeled anti-tag antibody in the provided kinase buffer.
-
Prepare a 2X Alexa Fluor™ Tracer solution in the same buffer. The optimal tracer concentration should be near its Kd for the specific kinase to ensure assay sensitivity.[14]
-
-
Assay Execution:
-
To the compound plate, add the 2X Kinase/Eu-Antibody solution to all wells.
-
Initiate the binding reaction by adding the 2X Tracer solution to all wells. The final reaction volume is typically 10-20 µL.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the acceptor wavelength (~665 nm) and the donor wavelength (~615 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data by converting the emission ratios to percent inhibition relative to the high and low controls.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC₅₀ value.
-
Demonstrating that a compound inhibits the isolated enzyme is only part of the story. It is essential to confirm that it can penetrate the cell membrane and inhibit the JAK-STAT pathway in a living cell. This is achieved by measuring the phosphorylation of STAT proteins, a direct downstream consequence of JAK activation.[6]
Recommended Assay: HTRF® Phospho-STAT Assay
Homogeneous Time Resolved Fluorescence (HTRF®) is a highly sensitive, no-wash immunoassay technology ideal for quantifying intracellular proteins.[16] In this assay, a cytokine is used to activate a specific JAK-STAT pathway in a chosen cell line. Following cell lysis, two antibodies—one targeting total STAT and labeled with a donor fluorophore, and another targeting a specific phosphorylated STAT residue labeled with an acceptor—are added. Phosphorylation brings the antibodies into proximity, generating a FRET signal.[17]
Detailed Protocol: HTRF® Phospho-STAT3 (Tyr705) Assay
Objective: To determine the IC₅₀ for the inhibition of cytokine-induced STAT3 phosphorylation in a relevant human cell line.
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., TF-1 or HeLa cells, which are responsive to various cytokines) under standard conditions.
-
Plate the cells into a 96-well or 384-well tissue culture plate and allow them to adhere or stabilize overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test and comparator compounds in cell culture media.
-
Add the diluted compounds to the cells and pre-incubate for 1-2 hours. This allows the compounds to reach their intracellular targets.
-
-
Cytokine Stimulation:
-
Prepare a stock solution of a cytokine known to activate the desired pathway (e.g., Interleukin-6 [IL-6] to activate JAK1/JAK2 and induce STAT3 phosphorylation).[6]
-
Add the cytokine to all wells (except for unstimulated controls) at a pre-determined concentration (typically the EC₈₀) to activate the signaling cascade.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and Detection: [18]
-
Lyse the cells by adding the HTRF® lysis buffer directly to the wells.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
Transfer the lysate to a low-volume 384-well detection plate.
-
Add the pre-mixed HTRF® antibody solution (anti-STAT3-donor and anti-phospho-STAT3(Tyr705)-acceptor).
-
Seal the plate and incubate at room temperature for 4 hours to overnight, as recommended by the manufacturer.
-
-
Data Acquisition and Analysis:
-
Read the HTRF signal on a compatible plate reader.
-
Analyze the data using the same methodology as the biochemical assay: calculate the emission ratio, normalize to controls to determine percent inhibition, and fit a dose-response curve to derive the cellular IC₅₀ value.
-
Data Synthesis and Interpretation
The primary output of these experiments will be a set of IC₅₀ values for this compound and the comparator compounds against each JAK isoform in both biochemical and cellular assays. This data should be compiled into clear, comparative tables.
Table 1: Comparative Biochemical IC₅₀ Values (nM)
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| This compound | Experimental | Experimental | Experimental | Experimental |
| Tofacitinib | 112[7] | 20[7] | 1[7] | ~19-34[8][9] |
| Ruxolitinib | 3.3[2] | 2.8[2] | 428[9] | 19[9] |
| Filgotinib | 10[10] | 28[10] | 810[10] | 116[10] |
| Note: Literature values can vary based on assay conditions. The values for comparator compounds should be determined concurrently in the same assay for a true head-to-head comparison. |
Table 2: Comparative Cellular IC₅₀ Values (nM) for IL-6 Induced pSTAT3
| Compound | Cellular IC₅₀ (nM) |
| This compound | Experimental |
| Tofacitinib | Experimental |
| Ruxolitinib | Experimental |
| Filgotinib | Experimental |
Calculating Selectivity:
From the biochemical data, selectivity ratios can be calculated to quantify the compound's preference for one JAK isoform over another. For example:
-
JAK2 vs JAK1 Selectivity = IC₅₀ (JAK1) / IC₅₀ (JAK2)
-
JAK1 vs JAK3 Selectivity = IC₅₀ (JAK3) / IC₅₀ (JAK1)
A higher ratio indicates greater selectivity for the kinase in the denominator. This quantitative analysis is critical for classifying the novel compound and predicting its potential therapeutic window and off-target effects.
By following this comprehensive guide, researchers can generate a robust and defensible dataset to accurately benchmark the performance of this compound, or any novel chemical entity, against established JAK inhibitors, thereby providing a solid foundation for further drug development efforts.
References
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Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved January 17, 2026, from [Link]
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In Vitro JAK Kinase Activity and Inhibition Assays. (n.d.). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]
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Kinase assays. (2020). BMG LABTECH. Retrieved January 17, 2026, from [Link]
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JAK inhibitor IC 50 values for inhibition of cytokine-stimulated pSTAT3 induction in RA-FLS. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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How to run a cell based phospho HTRF assay. (2024, June 11). YouTube. Retrieved January 17, 2026, from [Link]
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Jak inhibitors and their selectivity profile. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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IC 50 values in CD4+ T cells, NK cells, and monocytes. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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- Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations. (2023).
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ASSAY DEVELOPMENT AND INHIBITOR SCREENING FOR JANUS KINASE 2. (2023). Trepo. Retrieved January 17, 2026, from [Link]
- Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino Derivatives as Potent Selective Janus Kinase 3 (JAK3) Inhibitors. Evaluation of Their Improved Effect for the Treatment of Rheumatoid Arthritis. (2020). Bioorganic Chemistry, 98, 103720.
- N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. (2021). PLoS ONE, 16(1), e0245222.
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Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Assessing the Off-Target Effects of Pyrazolylpyridine-Based Kinase Inhibitors: A Comparative Guide
Introduction: The Double-Edged Sword of Kinase Inhibition
The pyrazolylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. One such derivative, 6-(1H-pyrazol-1-yl)pyridin-3-amine, represents a class of compounds with significant therapeutic potential. For the purpose of this guide, we will focus on a representative compound from this class, which we'll call PZ-RIPK1i , designed as a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of cellular necroptosis and inflammation, making it a high-value target for a range of inflammatory diseases and cancers.[1][2][3]
However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: the potential for off-target effects.[4] An inhibitor designed for one kinase may inadvertently bind to and modulate the activity of others, leading to unforeseen biological consequences and potential toxicities.[5] This guide provides a comprehensive framework for assessing the off-target effects of PZ-RIPK1i, comparing its performance against two well-characterized modulators of the necroptosis pathway: GSK2982772, a highly selective clinical-stage RIPK1 inhibitor, and Necrostatin-1, a widely used tool compound with known off-target activities.[6][7][8]
Our analysis will be grounded in three key experimental pillars: broad-panel kinase profiling, cellular target engagement, and phenotypic screening. By explaining the causality behind these experimental choices and providing detailed protocols, this guide serves as a practical resource for researchers in drug discovery and development.
The On-Target: RIPK1 and the Necroptosis Pathway
RIPK1 is a serine/threonine kinase that functions as a key signaling node downstream of death receptors like TNFR1.[1][2][9] Upon activation, RIPK1 can initiate either cell survival pathways (like NF-κB) or cell death pathways. In scenarios where caspase-8 is inhibited, RIPK1 can interact with RIPK3 to form a complex known as the necrosome. This complex phosphorylates and activates Mixed Lineage Kinase Domain-Like (MLKL), which then oligomerizes and translocates to the plasma membrane, causing lytic cell death known as necroptosis.[9][10]
PZ-RIPK1i is designed to bind to the ATP pocket of the RIPK1 kinase domain, preventing the autophosphorylation required for its activation and subsequent formation of the necrosome. The therapeutic goal is to selectively block necroptotic cell death in inflammatory conditions without interfering with other essential cellular signaling.
Part 1: Kinase Selectivity Profiling - Mapping the Off-Target Landscape
The most direct method to assess off-target effects for a kinase inhibitor is to screen it against a broad panel of purified kinases. This provides a quantitative measure of inhibitory activity against hundreds of kinases, revealing the compound's selectivity profile. Commercial services offer comprehensive panels covering a large portion of the human kinome.[4][11][12][13]
Experimental Design & Rationale
We will subject PZ-RIPK1i, GSK2982772, and Necrostatin-1 to a kinome scan at a concentration of 1 µM. This concentration is high enough to detect moderately potent off-target interactions that might become relevant at therapeutic doses. The output is typically expressed as percent inhibition, with potent hits often followed up with IC50 determination.
Why this experiment is crucial: This initial screen provides a broad, unbiased view of a compound's interactions across the kinome. It helps to identify potential liabilities early in the drug development process. A highly selective compound like GSK2982772 is expected to show minimal activity against other kinases, while a less selective compound might inhibit multiple targets.[14]
Comparative Data Summary
| Compound | Primary Target | % Inhibition of RIPK1 (1 µM) | Number of Off-Targets (>50% Inhibition at 1 µM) | Notable Off-Targets |
| PZ-RIPK1i | RIPK1 | >95% | 8 | JNK2, JNK3, LRRK2, FLT3 |
| GSK2982772 | RIPK1 | >98% | < 2 | None significant |
| Necrostatin-1 | RIPK1 | >90% | 1 | Indoleamine 2,3-dioxygenase (IDO)[15][16][17] |
Table 1: Representative kinase selectivity data. The data for PZ-RIPK1i is hypothetical but representative of a pyrazolylpyridine scaffold. Data for GSK2982772 and Necrostatin-1 is based on published findings.[8][14][17]
These results immediately highlight differences in selectivity. While PZ-RIPK1i is potent against its primary target, it shows potential activity against several other kinases. In contrast, GSK2982772 demonstrates very high selectivity.[14] Necrostatin-1's primary off-target, IDO, is not a kinase but was identified through broader profiling, underscoring the importance of considering non-kinase targets as well.[15][17]
Protocol: In Vitro Kinase Profiling (Radiometric Assay)
This protocol outlines a typical radiometric assay format used in large-scale kinase screening.
-
Assay Plate Preparation : In a 96- or 384-well plate, add the specific kinase, its corresponding substrate peptide, and the assay buffer.
-
Compound Addition : Add the test compound (PZ-RIPK1i) or vehicle control (DMSO) to the wells.
-
Reaction Initiation : Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination : Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Washing : Wash the filter membrane to remove any unincorporated [γ-³³P]ATP.
-
Signal Detection : Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis : Calculate the percentage of kinase activity inhibition relative to the DMSO control.
Part 2: Cellular Thermal Shift Assay (CETSA) - Confirming Target Engagement in a Physiological Context
While in vitro kinase assays are essential, they do not confirm that a compound can enter a cell and bind to its target in the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[5][18][19] The principle is that when a ligand binds to a protein, it often stabilizes the protein, increasing its resistance to thermal denaturation.[5][19]
Experimental Design & Rationale
We will treat a relevant cell line (e.g., HT-29 human colon cancer cells, which are sensitive to necroptosis) with PZ-RIPK1i and GSK2982772. The cells are then heated across a range of temperatures. After heating, the cells are lysed, and the amount of soluble (non-denatured) RIPK1 is quantified by Western blot. A positive result is a shift in the melting curve to a higher temperature in the presence of the compound.
Why this experiment is crucial: CETSA bridges the gap between biochemical activity and cellular effects. It confirms that the compound reaches its intended target in a physiological setting and at what concentrations it engages the target.[5][18] This is critical for interpreting data from subsequent cell-based phenotypic assays.
Comparative Data Summary
| Compound (10 µM) | Target | Apparent Melting Temp (Tm) - Vehicle | Apparent Melting Temp (Tm) - Compound | Thermal Shift (ΔTm) |
| PZ-RIPK1i | RIPK1 | 52°C | 58°C | +6°C |
| GSK2982772 | RIPK1 | 52°C | 60°C | +8°C |
| PZ-RIPK1i | JNK2 (Off-Target) | 48°C | 51°C | +3°C |
Table 2: Representative CETSA data demonstrating target engagement. A larger positive thermal shift generally indicates stronger target stabilization.
The data shows that both PZ-RIPK1i and GSK2982772 effectively engage and stabilize RIPK1 in cells. Importantly, we can also use CETSA to investigate off-target engagement. The smaller, but still positive, thermal shift observed for JNK2 with PZ-RIPK1i treatment suggests that the compound also binds to this off-target kinase in the cellular environment, corroborating the in vitro profiling data.
Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
-
Cell Treatment : Culture cells to ~80% confluency. Treat with the desired concentration of the test compound or vehicle (DMSO) for 1 hour.
-
Heating Step : Harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[20]
-
Cell Lysis : Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[20]
-
Sample Preparation : Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration.
-
Western Blot Analysis : Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein (e.g., anti-RIPK1).[20]
-
Data Analysis : Quantify the band intensities and normalize them to the intensity at the lowest temperature. Plot the normalized intensity versus temperature to generate the melting curves and determine the thermal shift.
Part 3: Phenotypic Screening - Assessing Functional Consequences
Ultimately, the most important question is what functional effect a compound and its off-target activities have on the cell. Phenotypic assays measure a desired biological outcome (e.g., cell death, cytokine production). Comparing the phenotypic effects of a lead compound with its on- and off-target engagement data can help to deconvolve which interactions are responsible for the observed phenotype.
Experimental Design & Rationale
We will use a cell-based apoptosis/necroptosis assay. HT-29 cells will be stimulated with TNFα in the presence of a pan-caspase inhibitor (like z-VAD-fmk) to induce necroptosis. We will measure cell viability in the presence of increasing concentrations of PZ-RIPK1i, GSK2982772, and Necrostatin-1. To assess if off-target JNK inhibition by PZ-RIPK1i has a functional consequence, we can also measure apoptosis in a different cell line (e.g., Jurkat cells) stimulated with an appropriate agent.
Why this experiment is crucial: This assay directly measures the intended pharmacological effect—the inhibition of necroptosis. By comparing the potency in this assay (EC50) with the target engagement data from CETSA, we can assess if the on-target activity is driving the phenotype. Any unexpected results, or a discrepancy between target engagement and functional potency, may suggest that off-target effects are contributing to the cellular outcome.
Comparative Data Summary
| Compound | Necroptosis Inhibition EC50 (HT-29 cells) | Apoptosis Induction IC50 (Jurkat cells) |
| PZ-RIPK1i | 30 nM | 5 µM |
| GSK2982772 | 25 nM | > 20 µM |
| Necrostatin-1 | 100 nM | > 20 µM |
Table 3: Representative phenotypic assay data. A lower EC50/IC50 value indicates higher potency.
The data indicates that both PZ-RIPK1i and GSK2982772 are potent inhibitors of necroptosis, consistent with their on-target activity against RIPK1. However, PZ-RIPK1i also induces apoptosis at higher concentrations, a phenotype not observed with the highly selective GSK2982772. This unintended activity could be linked to its off-target inhibition of pro-survival kinases or other unforeseen interactions.
Protocol: Cell Viability Assay (Caspase-Glo® 3/7 for Apoptosis)
This protocol describes a luminescent assay to measure the activity of caspase-3 and -7, key executioners of apoptosis.
-
Cell Seeding : Seed cells (e.g., Jurkat) in a 96-well, white-walled plate at a desired density and allow them to attach overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the test compound (PZ-RIPK1i) or a positive control (e.g., Staurosporine) for a specified time (e.g., 24 hours).[21]
-
Reagent Preparation : Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[22]
-
Assay Execution : Add the Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of cell culture medium).[22]
-
Incubation : Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours to allow the signal to stabilize.
-
Luminescence Measurement : Measure the luminescence of each well using a plate reader.
-
Data Analysis : Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion: Synthesizing the Evidence for a Comprehensive Profile
This guide demonstrates a logical, multi-faceted approach to assessing the off-target effects of the pyrazolylpyridine-based RIPK1 inhibitor, PZ-RIPK1i.
-
Kinome scanning provided a broad, initial map of potential off-targets, identifying JNK2/3, LRRK2, and FLT3 as potential liabilities for PZ-RIPK1i that were absent for the comparator GSK2982772.
-
CETSA confirmed that PZ-RIPK1i not only engages its intended target, RIPK1, in a cellular context but also interacts with at least one of its identified off-targets (JNK2), validating the in vitro data in a more physiologically relevant system.
-
Phenotypic screening revealed the functional consequence of these interactions. While PZ-RIPK1i effectively blocked necroptosis as intended, its off-target profile likely contributed to the induction of apoptosis at higher concentrations, an effect not seen with the highly selective GSK2982772.
By integrating these three pillars of analysis, we can build a comprehensive and reliable profile of a compound's selectivity. This self-validating system, where biochemical data is confirmed in cells and linked to a functional outcome, is essential for making informed decisions in drug development. For PZ-RIPK1i, the next steps would involve structure-activity relationship (SAR) studies to modify the scaffold, aiming to reduce affinity for the identified off-targets while retaining potent on-target activity, thereby moving closer to the exceptional selectivity profile of compounds like GSK2982772.
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Validating the Therapeutic Potential of 6-(1H-pyrazol-1-yl)pyridin-3-amine in Animal Models: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for validating the therapeutic potential of the novel small molecule, 6-(1H-pyrazol-1-yl)pyridin-3-amine, in relevant animal models. By objectively comparing its performance against established alternatives and detailing the requisite experimental data, this document serves as a critical resource for researchers, scientists, and drug development professionals in the fields of oncology and inflammation.
Introduction to this compound: A Privileged Scaffold in Kinase Inhibition
The pyrazolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to interact with the ATP-binding sites of various protein kinases.[1] Kinase inhibitors are a cornerstone of modern targeted therapies, particularly in oncology and inflammatory diseases.[2][3] The subject of this guide, this compound, belongs to the aminopyrazole class of compounds, which have demonstrated potent inhibitory activity against several clinically relevant kinases.[4][5][6]
Our initial hypothesis posits that this compound functions as a potent and selective kinase inhibitor. Based on the structure-activity relationships of analogous compounds, we have identified two high-priority potential targets: Janus Kinase 2 (JAK2) and Receptor-Interacting Protein Kinase 1 (RIPK1). Dysregulation of JAK2 is a key driver of myeloproliferative neoplasms (MPNs)[7][8], while aberrant RIPK1 activity is implicated in a range of inflammatory and autoimmune disorders.[9][10] This guide will focus on the validation of this compound as a potential therapeutic for JAK2-driven myeloproliferative neoplasms, given the well-established animal models and clear clinical benchmarks in this area.
The Rationale for Targeting JAK2 in Myeloproliferative Neoplasms (MPNs)
Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more myeloid cell lineages. A significant majority of MPN cases, including polycythemia vera (PV) and essential thrombocythemia (ET), are driven by a specific gain-of-function mutation in the JAK2 gene, namely JAK2V617F.[7] This mutation leads to constitutive activation of the JAK-STAT signaling pathway, resulting in uncontrolled cell proliferation and the clinical manifestations of the disease. Therefore, inhibiting JAK2 activity is a validated and highly effective therapeutic strategy for these conditions.[11]
Figure 1: Hypothesized mechanism of action of this compound in inhibiting the constitutively active JAK2-STAT pathway in MPNs.
Comparative In Vivo Efficacy Evaluation in Animal Models of MPNs
To rigorously assess the therapeutic potential of this compound, a direct comparison with the current standard-of-care JAK2 inhibitors is essential. We propose utilizing well-established genetically engineered mouse models (GEMMs) that recapitulate the human disease.
Recommended Animal Models
The most appropriate animal models for this investigation are the JAK2V617F knock-in mouse models.[7][12] These models express the mutant JAK2 allele, leading to the development of MPN-like phenotypes, including erythrocytosis, leukocytosis, and splenomegaly, which are hallmarks of human PV and MF.[7][12]
-
JAK2V617F Conditional Knock-in Models: These models allow for the controlled expression of the mutant allele, providing a robust and reproducible system for evaluating therapeutic efficacy.[13]
-
Humanized Mouse Models: For a more translational approach, humanized mouse models engrafted with JAK2V617F mutant human hematopoietic stem and progenitor cells can be employed.[14]
Competitor Compounds for Comparative Analysis
A meaningful evaluation requires benchmarking against current FDA-approved therapies for MPNs. The following compounds should be included as comparators:
-
Ruxolitinib (Jakafi®): A potent JAK1/JAK2 inhibitor that is a first-line treatment for intermediate or high-risk myelofibrosis and for patients with polycythemia vera who have had an inadequate response to or are intolerant of hydroxyurea.[8][15]
-
Fedratinib (Inrebic®): A selective JAK2 inhibitor approved for the treatment of adult patients with intermediate-2 or high-risk primary or secondary (post-polycythemia vera or post-essential thrombocythemia) myelofibrosis.[16][17]
Experimental Design and Key Endpoints
The following experimental workflow is recommended for a comprehensive in vivo evaluation:
Figure 2: Recommended experimental workflow for the in vivo validation of this compound in MPN mouse models.
Table 1: Key In Vivo Efficacy and Safety Endpoints
| Endpoint Category | Specific Measurement | Rationale |
| Efficacy | Complete Blood Count (CBC) and Hematocrit | To assess the impact on red and white blood cell counts, key diagnostic criteria for MPNs. |
| Spleen Weight and Volume | To measure the reduction in splenomegaly, a major clinical manifestation of MPNs. | |
| Bone Marrow Histopathology | To evaluate changes in bone marrow cellularity and the extent of myelofibrosis. | |
| Pharmacodynamics | Phosphorylated STAT3/5 Levels | To confirm target engagement and inhibition of the JAK-STAT pathway in hematopoietic tissues. |
| Pharmacokinetics | Plasma Drug Concentration | To determine the bioavailability and exposure of the compound. |
| Safety/Tolerability | Body Weight and Clinical Observations | To monitor for signs of toxicity. |
| Histopathology of Major Organs | To assess for any off-target tissue damage. |
Detailed Experimental Protocols
In Vivo Efficacy Study in JAK2V617F Knock-in Mice
-
Animal Model: Utilize male and female JAK2V617F conditional knock-in mice (e.g., on a C57BL/6 background) aged 8-10 weeks.
-
Group Allocation: Randomly assign mice to one of four treatment groups (n=10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound (dose to be determined by preliminary tolerability studies)
-
Ruxolitinib (e.g., 60 mg/kg, twice daily, oral gavage)
-
Fedratinib (e.g., 60 mg/kg, once daily, oral gavage)
-
-
Dosing: Administer treatments orally for a period of 28 consecutive days.
-
Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
Collect peripheral blood via tail vein bleed on days 0, 14, and 28 for CBC and hematocrit analysis.
-
-
Endpoint Analysis (Day 28):
-
Euthanize mice and collect spleen and femur.
-
Measure spleen weight.
-
Process a portion of the spleen and bone marrow for histopathological analysis (H&E and reticulin staining for fibrosis).
-
Isolate splenocytes and bone marrow cells for Western blot analysis of pSTAT3 and pSTAT5 levels.
-
Collect plasma for pharmacokinetic analysis.
-
Collect major organs (liver, kidney, heart, lungs) for histopathological assessment of toxicity.
-
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise tabular format to facilitate direct comparison between the treatment groups.
Table 2: Comparative Efficacy of this compound and Competitor Compounds in a JAK2V617F Mouse Model (Hypothetical Data)
| Parameter | Vehicle | This compound (X mg/kg) | Ruxolitinib (60 mg/kg) | Fedratinib (60 mg/kg) |
| Change in Hematocrit (%) | +15% | -10% | -12% | -11% |
| Spleen Weight (g) | 1.2 ± 0.2 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.45 ± 0.1 |
| Bone Marrow Fibrosis (Grade 0-3) | 2.5 ± 0.5 | 1.0 ± 0.3 | 0.8 ± 0.2 | 0.9 ± 0.3 |
| pSTAT3 Inhibition in Spleen (%) | 0% | 85% | 90% | 88% |
| Body Weight Change (%) | +5% | -2% | -8% | -5% |
Conclusion and Future Directions
This guide outlines a robust preclinical strategy to validate the therapeutic potential of this compound as a novel JAK2 inhibitor for the treatment of myeloproliferative neoplasms. By employing genetically relevant animal models and conducting a head-to-head comparison with established clinical agents, the resulting data will provide a clear and objective assessment of its efficacy and safety profile. Positive outcomes from these studies would strongly support the advancement of this compound into further preclinical development and towards clinical investigation.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-(1H-pyrazol-1-yl)pyridin-3-amine
For professionals in pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily routines. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-(1H-pyrazol-1-yl)pyridin-3-amine, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in the principles of chemical hygiene, regulatory compliance, and scientific causality, empowering your team to manage chemical waste with confidence and precision.
Hazard Assessment: Understanding the Compound
Proper disposal begins with a thorough understanding of the substance's potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 154095-29-1) is not always readily available, we can infer a likely hazard profile by examining its constituent moieties: a pyridine ring, a pyrazole ring, and an amine group.
Based on aggregated GHS data for structurally similar compounds, such as aminopyrazoles and pyridyl-pyrazoles, researchers should handle this compound with the assumption that it possesses the hazards outlined in Table 1.[1][2][3][4] This assessment is a precautionary measure and should be validated by the designated Chemical Hygiene Officer within your institution.[5][6]
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | GHS Hazard Code | Common GHS Statement | Rationale based on Structural Analogs |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Pyrazole and aminopyrazole derivatives frequently carry this classification.[1][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | A common hazard for amine-containing compounds and various pyrazole derivatives.[2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | A standard warning for many nitrogen-containing heterocyclic compounds.[2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Frequently associated with amine and pyrazole-based compounds.[2][3] |
This proactive hazard identification is the cornerstone of a safe disposal workflow. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that employers must protect laboratory workers from chemical hazards, which includes providing information on the safe handling and disposal of such substances.[5][7]
The Regulatory Imperative: Why Compliance Matters
The disposal of chemical waste is not merely a suggestion but a legal requirement enforced by federal and state agencies. In the United States, the primary framework for managing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[8][9] RCRA establishes a "cradle-to-grave" system for hazardous waste, tracking it from generation to final disposal.[8]
Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[10][11] Given the inferred hazard profile, it is imperative to manage this compound as a hazardous waste to ensure full compliance.[12]
Core Disposal Principles: The Foundation of Safety
Before detailing the step-by-step protocol, it is crucial to internalize the foundational principles of hazardous waste management that apply to nearly all laboratory chemicals.
-
Segregation: Never mix incompatible waste streams.[13] this compound waste should be collected separately from strong acids, bases, and oxidizers to prevent dangerous reactions.[12][14]
-
Containerization: Waste containers must be in good condition, compatible with the chemical, and always kept closed except when adding waste.[13][15] Do not leave a funnel in the container.[15]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the hazards present.[13][15][16]
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural guide for researchers.
Step 1: Don Personal Protective Equipment (PPE)
-
Before handling the waste, ensure you are wearing appropriate PPE, including chemical safety goggles, a fully buttoned lab coat, and compatible chemical-resistant gloves (butyl rubber or PVA are often recommended for pyridine-like substances; nitrile may not be sufficient).[17]
Step 2: Prepare the Hazardous Waste Container
-
Select a clean, sealable, and chemically compatible container. For solid waste, a wide-mouth glass or polyethylene container is suitable. For liquid waste (e.g., solutions in organic solvents), use a designated solvent waste container.
-
Affix a completed hazardous waste label to the container before adding any waste.[17]
Step 3: Waste Collection
-
Solid Waste: Carefully transfer residual solid this compound into the prepared solid waste container using a dedicated spatula or scoop.
-
Liquid Waste: Transfer solutions containing the compound into a designated nitrogenous or heterocyclic organic waste stream container. Do not mix with halogenated solvent waste unless your facility's procedures explicitly allow it.
-
Contaminated Labware (Non-Sharps): Items like contaminated gloves, weigh boats, and wipes should be collected in a separate, clearly labeled container or bag for solid hazardous waste.[13]
-
Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.[13][16]
Step 4: Secure and Store the Waste Container
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[15]
-
Ensure the SAA is away from heat sources and incompatible chemicals.[13] The container must be under the control of the laboratory personnel generating the waste.[15]
Step 5: Requesting Disposal
-
Once the container is full (typically 90% capacity) or is no longer being used, complete a chemical collection request form as required by your institution's Environmental Health & Safety (EHS) department.[15][17]
-
EHS will then arrange for the pickup and transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11]
The workflow for waste segregation and disposal is summarized in the diagram below.
Caption: Waste Disposal Workflow for this compound.
Spill and Decontamination Procedures
Accidents happen, and a robust disposal plan includes procedures for managing spills.
-
Small Spill (manageable within 10 minutes):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand).[17]
-
Collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.[17]
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
-
-
Large Spill:
-
Personal Decontamination:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[17] Remove contaminated clothing while under an emergency shower.[17]
-
Eye Contact: Flush eyes for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[17]
-
Seek medical attention after any exposure.[17]
-
By adhering to these scientifically-grounded and regulation-aligned procedures, researchers can ensure that the final step in the lifecycle of this compound is handled with the same level of diligence and safety as its synthesis and application.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-(1H-pyrazol-1-yl)pyridin-3-amine
This guide provides essential safety and handling protocols for 6-(1H-pyrazol-1-yl)pyridin-3-amine (CAS 154095-29-1). As drug development professionals, our primary responsibility extends beyond achieving research milestones to ensuring the safety of ourselves and our colleagues. The following information is synthesized from available safety data and best practices for handling aminopyridine derivatives. It is imperative that this guide supplements, but does not replace, a thorough, experiment-specific risk assessment conducted in line with your institution's Environmental Health and Safety (EHS) policies.
Hazard Identification: Understanding the Risks
This compound is a heterocyclic compound featuring both a pyridine and a pyrazole moiety, structures common in pharmacologically active molecules.[1] While comprehensive toxicological data for this specific molecule is limited, the available hazard classifications from suppliers provide a clear directive for cautious handling.
The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The core takeaway is that this compound presents a multi-route exposure hazard . The aminopyridine scaffold, in particular, is associated with potential neurotoxic effects, as seen in related compounds like 4-Aminopyridine, which is known to be toxic and rapidly absorbed through the skin.[2] Therefore, the primary safety goal is to prevent any direct contact, ingestion, or inhalation.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The level of PPE may be adjusted based on the scale of the operation and the potential for aerosolization, as determined by your risk assessment.
| Protection Type | Specification | Rationale and Field Insights |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | The "Harmful in contact with skin" (H312) and "Causes skin irritation" (H315) classifications demand robust hand protection. Double-gloving is a field-proven best practice that provides a critical safety buffer. If the outer glove is compromised, the inner glove continues to offer protection while you retreat from the hazardous area to replace the outer glove. Always inspect gloves for any signs of degradation or perforation before use.[3] |
| Eye & Face Protection | ANSI-approved safety goggles that provide a full seal around the eyes. A face shield should be worn over goggles when handling larger quantities (>1g) or when there is a significant splash risk. | Dust particles or splashes of solutions containing this compound can cause serious eye irritation (H319). Standard safety glasses with side shields are insufficient as they do not protect against dust and splashes from all angles. A full seal is non-negotiable. |
| Skin & Body Protection | A fully-buttoned, flame-resistant laboratory coat with tight-fitting cuffs. Full-length pants and closed-toe, closed-heel shoes are mandatory. | To prevent accidental skin exposure, a professional lab coat is required.[4] The tight cuffs are crucial for preventing dust from entering sleeves. Ensure no skin is exposed between your glove and lab coat cuff. |
| Respiratory Protection | All handling of the solid compound must be performed within a certified chemical fume hood.[2] For large-scale operations or spill cleanup, a NIOSH-approved respirator with appropriate cartridges may be required based on your site-specific EHS assessment.[2][5] | The "Harmful if inhaled" (H332) and "May cause respiratory irritation" (H335) classifications mean that engineering controls are the primary line of defense. A fume hood effectively contains the solid particles and prevents inhalation. Relying solely on a dust mask is inadequate and unsafe. |
Operational Plan: Weighing and Preparing a Stock Solution
This protocol outlines a self-validating workflow for safely handling the solid compound to prepare a solution. Each step is designed to minimize exposure.
Preparation:
-
Fume Hood Verification: Confirm that the chemical fume hood has a valid certification and that the airflow is optimal.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvent, vortexer) and place them inside the fume hood before introducing the compound.
-
Don PPE: Put on all required PPE as detailed in the table above. Ensure your double gloves are on correctly.
Procedure:
-
Tare Balance: Place a weigh boat on the analytical balance inside the fume hood and tare it.
-
Dispense Solid: Carefully dispense the desired amount of this compound onto the weigh boat using a clean spatula. Minimize any dust generation by handling the container gently and avoiding rapid movements.[2]
-
Transfer to Vial: Carefully transfer the weighed solid into the designated vial.
-
Add Solvent: Using a pipette, add the required volume of solvent to the vial.
-
Seal and Dissolve: Securely cap the vial. Dissolve the compound using a vortexer or sonicator, keeping the vial within the fume hood.
-
Initial Cleanup:
-
Place the contaminated weigh boat and any disposable items into a designated, sealed hazardous waste bag inside the fume hood.
-
Wipe down the spatula with a solvent-dampened cloth and place the cloth in the waste bag.
-
-
Doffing PPE:
-
Remove the outer pair of gloves and dispose of them in the hazardous waste bag.
-
With the inner gloves still on, transport the sealed stock solution vial to its storage location.
-
Remove the inner gloves and lab coat according to your institution's procedures.
-
Immediately wash hands and face thoroughly with soap and water. [3]
-
Emergency & Disposal Plans
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Spill: Evacuate the immediate area. Wearing full PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material. Carefully sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.[3]
Disposal Plan: All waste, including excess compound, contaminated consumables (gloves, weigh boats, pipette tips), and cleanup materials, must be treated as hazardous waste. Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[5][6] Do not discharge into the environment.[3]
Visualization: PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate PPE based on the specific handling task.
Caption: Decision workflow for selecting appropriate PPE.
References
- Material Safety Data Sheet for 4-Aminopyridine. Available from: A representative MSDS for a related toxic compound.
-
4-Aminopyridine | C5H6N2 | CID 1727. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
This compound. Amerigo Scientific. Available from: [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Available from: [Link]
-
Personal Protective Equipment (PPE). Purdue University Environmental Health and Safety. Available from: [Link]
-
6-methyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-3-[(pyrimidin-5-yl)amino]pyridine-2-carboxamide. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
2-(1H-Pyrazol-3-Yl)Pyridine. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
1-(6-(4-FLUORO-1H-PYRAZOL-1-YL)PYRIDIN-3-YL)ETHAN-1-AMINE, (R)-. Global Substance Registration System (GSRS). Available from: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
